molecular formula C4H6N2 B1456928 1-Methylimidazole-d3-1 CAS No. 4166-68-1

1-Methylimidazole-d3-1

Katalognummer: B1456928
CAS-Nummer: 4166-68-1
Molekulargewicht: 85.12 g/mol
InChI-Schlüssel: MCTWTZJPVLRJOU-NRUYWUNFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methylimidazole-d3-1 is a useful research compound. Its molecular formula is C4H6N2 and its molecular weight is 85.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2,4,5-trideuterio-1-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2/c1-6-3-2-5-4-6/h2-4H,1H3/i2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCTWTZJPVLRJOU-NRUYWUNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(N(C(=N1)[2H])C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101305638
Record name 1-Methyl-1H-imidazole-2,4,5-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101305638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4166-68-1
Record name 1-Methyl-1H-imidazole-2,4,5-d3
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4166-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-1H-imidazole-2,4,5-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101305638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties and Structure of 1-Methylimidazole-d3-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, and applications of 1-Methylimidazole-d3-1, a deuterated analog of 1-Methylimidazole (B24206). This isotopically labeled compound is a valuable tool in various research and development applications, particularly in pharmacokinetic and metabolic studies.

Chemical Structure and Properties

This compound, also known as N-methylimidazole-d3, is an aromatic heterocyclic organic compound. Its structure consists of a five-membered imidazole (B134444) ring with a deuterated methyl group attached to one of the nitrogen atoms. The three hydrogen atoms on the methyl group are replaced with deuterium (B1214612) atoms.

The chemical and physical properties of this compound are essentially identical to those of its non-deuterated counterpart, 1-Methylimidazole, with the primary difference being its higher molecular weight due to the presence of deuterium.[1] This mass shift of +3 Da makes it an ideal internal standard for mass spectrometry-based quantitative analysis.[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of 1-Methylimidazole. These values are considered directly applicable to this compound, with the exception of molecular weight.

PropertyValueReferences
Molecular Formula C₄H₃D₃N₂[1]
Molecular Weight 85.12 g/mol [1]
CAS Number 4166-68-1[1]
Appearance Colorless to yellow liquid[2][3]
Odor Amine-like[2]
Melting Point -6 °C to -60 °C[2][3][4][5][6][7]
Boiling Point 195.5 °C to 199 °C[2][3][4][5][6][7]
Density 1.03 g/mL at 25 °C[2][3][6][7]
Refractive Index (n20/D) 1.495[2][3][7]
pKa of Conjugate Acid 6.95 - 7.4[2][5]
Solubility Miscible with water[2][3][6][7]
Spectral Data
  • ¹H NMR: In the proton NMR spectrum of this compound, the characteristic singlet of the methyl protons would be absent due to the substitution with deuterium. The signals corresponding to the imidazole ring protons would remain. The deuterated ring in related compounds is known to reduce proton interference in ¹H NMR.[1]

  • ¹³C NMR: The carbon spectrum would show a signal for the methyl carbon, though its multiplicity might be affected by the coupling with deuterium. The signals for the imidazole ring carbons would be similar to the non-deuterated compound.

  • Mass Spectrometry: The key feature in the mass spectrum of this compound is the molecular ion peak at m/z 85, which is 3 units higher than that of 1-Methylimidazole (m/z 82). This distinct mass difference is the basis for its use as an internal standard.

Experimental Protocols

Detailed experimental protocols are essential for the effective use of this compound in a laboratory setting. The following sections provide methodologies for its synthesis and application in key analytical techniques.

Synthesis of this compound

The synthesis of this compound typically involves the methylation of imidazole using a deuterated methylating agent. The following is a general laboratory-scale procedure.

Materials:

  • Imidazole

  • Sodium hydride (NaH) or other strong base

  • Deuterated methyl iodide (CD₃I) or deuterated dimethyl sulfate (B86663) ((CD₃)₂SO₄)

  • Anhydrous tetrahydrofuran (B95107) (THF) or other suitable aprotic solvent

  • Quenching agent (e.g., water or methanol)

  • Extraction solvent (e.g., dichloromethane (B109758) or ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

  • Deprotonation of Imidazole: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve imidazole in anhydrous THF. Cool the solution in an ice bath. Slowly add sodium hydride portion-wise with stirring. The reaction mixture will evolve hydrogen gas. Allow the reaction to stir at room temperature until the gas evolution ceases, indicating the formation of the sodium salt of imidazole.

  • Methylation: Cool the suspension of the imidazole salt back to 0 °C. Add deuterated methyl iodide or deuterated dimethyl sulfate dropwise via a syringe.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, carefully quench the reaction by the slow addition of water or methanol (B129727) at 0 °C. Remove the solvent under reduced pressure.

  • Extraction: Partition the residue between water and an organic solvent such as dichloromethane. Extract the aqueous layer multiple times with the organic solvent.

  • Purification: Combine the organic layers and dry over an anhydrous drying agent. Filter and concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude this compound by vacuum distillation or column chromatography on silica (B1680970) gel.

Logical Workflow for Synthesis:

G imidazole Imidazole na_imidazole Sodium Imidazolide imidazole->na_imidazole  + NaH in THF product This compound na_imidazole->product  + CD₃I cd3i CD₃I quench Quenching product->quench extraction Extraction quench->extraction purification Purification extraction->purification

Caption: Synthesis workflow for this compound.

Application as an Internal Standard in Mass Spectrometry

This compound is widely used as an internal standard for the quantification of 1-Methylimidazole in various matrices due to its similar chemical behavior and distinct mass.[1]

Instrumentation:

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)

Procedure:

  • Preparation of Standard Solutions: Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., methanol or acetonitrile). Prepare a series of calibration standards of the non-deuterated 1-Methylimidazole at different concentrations. Spike each calibration standard and the unknown samples with a fixed concentration of the this compound internal standard stock solution.

  • LC Separation: Inject the prepared samples onto an appropriate LC column (e.g., a C18 reversed-phase column). Develop a suitable gradient elution method to achieve chromatographic separation of the analyte from other matrix components.

  • MS/MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Set up MRM transitions for both the analyte (1-Methylimidazole) and the internal standard (this compound). For example:

    • 1-Methylimidazole: Precursor ion (Q1) m/z 83 → Product ion (Q3) m/z [fragment ion]

    • This compound: Precursor ion (Q1) m/z 86 → Product ion (Q3) m/z [corresponding fragment ion]

  • Quantification: Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards. Determine the concentration of 1-Methylimidazole in the unknown samples by interpolating their peak area ratios on the calibration curve.

Experimental Workflow for Quantitative Analysis:

G sample Sample Preparation (Spike with IS) lc LC Separation sample->lc ms MS/MS Detection (MRM) lc->ms data Data Analysis ms->data quant Quantification data->quant

Caption: Workflow for LC-MS/MS quantification using an internal standard.

Use in NMR Spectroscopy

The deuteration of the methyl group in this compound simplifies ¹H NMR spectra by removing the signal from the methyl protons. This can be advantageous in complex mixtures or for studying the interactions of the imidazole ring without interference.

Instrumentation:

  • Nuclear Magnetic Resonance (NMR) Spectrometer

Procedure:

  • Sample Preparation: Dissolve a known amount of the sample containing the compound of interest and this compound (if used as a reference or part of the mixture) in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).

  • NMR Acquisition: Acquire the ¹H NMR spectrum according to standard instrument protocols.

  • Spectral Analysis: The resulting spectrum will show signals corresponding to the protons on the imidazole ring of this compound, but the singlet corresponding to the methyl group will be absent. This allows for clearer observation of other signals in that region of the spectrum.

Applications in Drug Development and Research

The primary application of this compound in drug development and research stems from its utility as a stable isotope-labeled internal standard.

  • Pharmacokinetic Studies: Accurate quantification of drug metabolites is crucial in pharmacokinetic studies. If 1-Methylimidazole is a metabolite of a drug candidate, this compound can be used as an internal standard to precisely measure its concentration in biological fluids over time.

  • Metabolic Profiling: In metabolomics research, stable isotope labeling is a powerful technique for tracing metabolic pathways. While not a direct tracer for a specific pathway, its use as an internal standard ensures the accuracy of quantification of its non-deuterated counterpart in complex biological samples.

  • Mechanistic Studies: The deuterated ring of related compounds is valuable for exploring isotope effects and reaction mechanisms in systems containing imidazole.[1]

Signaling Pathway Visualization (Hypothetical):

While this compound is not directly involved in signaling pathways, its non-deuterated form, 1-methylimidazole, can act as a ligand for metal ions in biological systems.[2] The following diagram illustrates a hypothetical interaction where 1-methylimidazole could modulate a signaling pathway by binding to a metalloenzyme.

G cluster_0 Cell Membrane cluster_1 Cytoplasm receptor Receptor enzyme Metalloenzyme receptor->enzyme Activates product Product enzyme->product Catalyzes conversion substrate Substrate substrate->enzyme Binds to [Signaling Cascade] [Signaling Cascade] product->[Signaling Cascade] nmi 1-Methylimidazole nmi->enzyme Modulates activity

Caption: Hypothetical modulation of a metalloenzyme by 1-methylimidazole.

References

1-Methylimidazole-d3-1 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Methylimidazole-d3, a deuterated analog of 1-Methylimidazole (B24206). It covers its chemical and physical properties, applications in analytical and biomedical research, detailed experimental protocols for its use as an internal standard, and its role in relevant biological pathways.

Core Quantitative Data

For clarity and ease of comparison, the fundamental properties of 1-Methylimidazole-d3 are summarized below. It is important to note that the deuteration can occur on the imidazole (B134444) ring or the methyl group, leading to different CAS numbers. The user's query "1-Methylimidazole-d3-1" is likely a synonym for one of these commonly available isotopologues.

PropertyValueCitations
Molecular Formula C₄H₃D₃N₂[1][2]
Molecular Weight 85.12 g/mol [1][2][3]
CAS Number 4166-68-1 (ring-d3)[1]
16650-76-3 (methyl-d3)[2][3]
Chemical Class Deuterated heterocyclic base[1]
Isotopic Enrichment Typically ~99 atom % D[3]
Physical State Colorless to yellow liquid[4]
Boiling Point 198 °C (of non-deuterated form)[4]
Density 1.03 g/mL at 25 °C (of non-deuterated form)[4]
Solubility Miscible with water[4]

Applications in Research

1-Methylimidazole-d3 is a stable, non-radioactive, isotopically labeled compound that serves as a valuable tool in various scientific disciplines. Its physical and chemical properties are nearly identical to its non-deuterated counterpart, but its increased mass makes it an ideal internal standard for mass spectrometry-based quantification.

Key applications include:

  • Internal Standard for Mass Spectrometry (MS): It is widely used as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the precise quantification of 1-methylimidazole and related analytes in complex biological and environmental matrices.[1]

  • NMR Spectroscopy: The deuterium (B1214612) labeling helps in reducing proton interference in ¹H NMR and enhances clarity in ²H NMR studies, aiding in structural elucidation.[1]

  • Mechanistic and Kinetic Studies: It is employed in studies of kinetic isotope effects, reaction mechanisms, and deuterium exchange reactions involving imidazole-containing systems.[1]

  • Pharmaceutical and Biochemical Research: 1-Methylimidazole-d3 is utilized in metabolic tracing, drug degradation studies, and the analysis of imidazole-based pharmaceuticals.[1] It is a known metabolite of the antithyroid drug methimazole (B1676384).[2][4]

Experimental Protocols

Use of 1-Methylimidazole-d3 as an Internal Standard in LC-MS/MS Analysis

This protocol outlines a general workflow for the quantification of an analyte (e.g., 1-methylimidazole) in a biological matrix using 1-Methylimidazole-d3 as an internal standard.

1. Preparation of Stock Solutions:

  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of the analyte standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol (B129727) or water).
  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-Methylimidazole-d3 and dissolve it in 10 mL of the same solvent.

2. Preparation of Working Solutions:

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the analyte stock solution to achieve a concentration range that covers the expected analyte concentration in the samples. Each calibration standard should be spiked with a constant concentration of the 1-Methylimidazole-d3 internal standard (e.g., 100 ng/mL).
  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner.

3. Sample Preparation:

  • Thaw the biological samples (e.g., plasma, urine) to room temperature.
  • To 100 µL of each sample, calibration standard, and QC sample, add 10 µL of the internal standard working solution.
  • Perform a protein precipitation step by adding 300 µL of cold acetonitrile (B52724).
  • Vortex mix for 1 minute and centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Analysis:

  • LC Conditions:
  • Column: A suitable reverse-phase column (e.g., C18, 100 x 2.1 mm, 3.5 µm).
  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.
  • MS/MS Conditions:
  • Ionization Mode: Electrospray Ionization (ESI), positive mode.
  • Detection Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for both the analyte and 1-Methylimidazole-d3.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways and Biological Relevance

Metabolism of Methimazole

1-Methylimidazole is a known metabolite of methimazole, a thionamide drug used to treat hyperthyroidism.[5] Methimazole acts by inhibiting thyroid peroxidase, a key enzyme in the synthesis of thyroid hormones.[3] The metabolic conversion of methimazole to 1-methylimidazole is a significant pathway in its biotransformation.

Methimazole Methimazole (1-methylimidazole-2-thiol) Metabolism Hepatic Metabolism (e.g., Cytochrome P450 enzymes) Methimazole->Metabolism Inhibition of Thyroid Peroxidase OneMethylimidazole 1-Methylimidazole Metabolism->OneMethylimidazole Metabolic Product

Caption: Metabolic pathway of Methimazole to 1-Methylimidazole.

Inhibition of Bone Resorption and Signaling

Research has indicated that 1-methylimidazole can inhibit bone resorption.[6][7] While the precise mechanism for 1-methylimidazole is still under investigation, studies on related imidazole compounds and the general role of imidazoles in cellular signaling provide valuable insights. One proposed mechanism involves the inhibition of thromboxane (B8750289) A2 formation.[6] Furthermore, a recent study on the microbially-derived metabolite imidazole propionate (B1217596) has shown that it dysregulates bone homeostasis by inhibiting AMP-activated protein kinase (AMPK) signaling, a crucial pathway in cellular energy homeostasis and osteoblast differentiation.[8] This suggests a potential signaling pathway through which imidazole-containing compounds may influence bone metabolism.

Below is a diagram illustrating a potential workflow for investigating the effect of 1-Methylimidazole-d3 on bone cell differentiation, based on the known involvement of the AMPK pathway.

cluster_0 Experimental Workflow cluster_1 Signaling Pathway Analysis BMSCs Bone Marrow Stromal Cells (BMSCs) Treatment Treat with 1-Methylimidazole-d3 BMSCs->Treatment Differentiation Induce Osteoblast Differentiation (e.g., with BMP2) Treatment->Differentiation Analysis Analyze Gene and Protein Expression Differentiation->Analysis AMPK AMPK Phosphorylation (T172) Analysis->AMPK Assess levels of p38 p38γ Phosphorylation Analysis->p38 Assess levels of RUNX2 RUNX2 Expression (Osteoblast marker) Analysis->RUNX2 Assess levels of

References

An In-depth Technical Guide to the Synthesis and Purification of 1-Methylimidazole-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 1-Methylimidazole-d3, an isotopically labeled compound valuable in pharmaceutical research and development for use in metabolic studies, as an internal standard in mass spectrometry-based quantification, and for elucidating reaction mechanisms. This document outlines a detailed experimental protocol for its preparation via N-methylation of imidazole (B134444) with iodomethane-d3 (B117434), along with purification methods and characterization data.

Synthetic Strategy

The most direct and widely applicable method for the synthesis of 1-Methylimidazole-d3 is the N-alkylation of imidazole with a deuterated methylating agent. This approach utilizes the nucleophilicity of the imidazole nitrogen to displace a leaving group on the deuterated methyl source. Iodomethane-d3 (CD₃I) is a common and effective reagent for this transformation due to the high reactivity of the carbon-iodine bond. The reaction is typically carried out in the presence of a base to deprotonate the imidazole, thereby increasing its nucleophilicity.

A general scheme for this synthesis is presented below:

Synthesis_Scheme cluster_reactants Reactants cluster_products Products Imidazole Imidazole Product 1-Methylimidazole-d3 Imidazole->Product 1. Iodomethane_d3 Iodomethane-d3 (CD3I) Iodomethane_d3->Product 1. Base Base (e.g., NaH) Base->Product 1. Solvent Solvent (e.g., DMF) Solvent->Product Reaction Medium Salt Salt (e.g., NaI)

Caption: General reaction scheme for the synthesis of 1-Methylimidazole-d3.

Experimental Protocols

This section details the experimental procedures for the synthesis and purification of 1-Methylimidazole-d3.

Synthesis of 1-Methylimidazole-d3

This protocol is adapted from established methods for the N-methylation of imidazoles.[1]

Materials:

  • Imidazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Iodomethane-d3 (CD₃I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add imidazole (1.0 equivalent).

  • Solvent Addition: Add anhydrous DMF to the flask via syringe to dissolve the imidazole.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until gas evolution ceases.

  • Methylation: Cool the reaction mixture back to 0 °C. Add iodomethane-d3 (1.2 equivalents) dropwise via the dropping funnel over 15-20 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification of 1-Methylimidazole-d3

Purification of the crude product is essential to remove unreacted starting materials, byproducts, and residual solvent. Vacuum distillation is a highly effective method for purifying 1-methylimidazole (B24206).[2]

Procedure:

  • Apparatus Setup: Assemble a vacuum distillation apparatus.

  • Distillation: Transfer the crude 1-Methylimidazole-d3 to the distillation flask.

  • Fraction Collection: Apply vacuum and gently heat the flask. Collect the fraction that distills at the appropriate boiling point for 1-methylimidazole (boiling point of non-deuterated is 198 °C at atmospheric pressure). The boiling point will be lower under vacuum.

Data Presentation

Reactant and Product Properties
CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)
ImidazoleC₃H₄N₂68.08256
Iodomethane-d3CD₃I144.9641-43
1-Methylimidazole-d3C₄H₃D₃N₂85.12~198
Synthesis and Purification Data (Typical)
ParameterValue
Synthesis
Reaction Scale10 mmol
Yield (Crude)85-95%
Purification
MethodVacuum Distillation
Purity (Post-Purification)>98% (by GC-MS)
Overall Yield70-85%

Characterization Data

The structure and purity of the synthesized 1-Methylimidazole-d3 can be confirmed by various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show signals corresponding to the protons on the imidazole ring. The signal for the methyl group will be absent due to the deuterium (B1214612) substitution.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show signals for the carbon atoms of the imidazole ring. The carbon of the deuterated methyl group will appear as a multiplet due to coupling with deuterium.

Table of Expected NMR Data (in CDCl₃):

NucleusChemical Shift (δ, ppm) - Non-deuterated[3]Expected Observation for 1-Methylimidazole-d3
¹H NMR
H-2~7.4Singlet
H-4~6.9Singlet
H-5~7.0Singlet
N-CH₃~3.6Signal absent
¹³C NMR
C-2~137Signal present
C-4~129Signal present
C-5~121Signal present
N-CD₃~33Multiplet (due to C-D coupling)
Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the incorporation of deuterium. The molecular ion peak in the mass spectrum of 1-Methylimidazole-d3 will be shifted by +3 m/z units compared to the non-deuterated compound.

Table of Expected Mass Spectrometry Data:

CompoundMolecular Ion (M⁺) Peak (m/z)Key Fragmentation Peaks (m/z)
1-Methylimidazole8281, 54, 42
1-Methylimidazole-d38584, 56, 45

Experimental Workflow Visualization

The following diagram illustrates the key stages in the synthesis and purification of 1-Methylimidazole-d3.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Start: Imidazole in Anhydrous DMF add_base Add NaH at 0°C start->add_base deprotonation Stir at RT (Deprotonation) add_base->deprotonation add_cd3i Add CD3I at 0°C deprotonation->add_cd3i reaction Stir Overnight at RT add_cd3i->reaction quench Quench with Water reaction->quench extract Extract with Diethyl Ether quench->extract wash Wash with Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate distillation Vacuum Distillation concentrate->distillation product Pure 1-Methylimidazole-d3 distillation->product

Caption: Workflow for the synthesis and purification of 1-Methylimidazole-d3.

References

A Technical Guide to the Stability and Storage of 1-Methylimidazole-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the integrity of chemical reagents is paramount. This guide provides an in-depth overview of the stability and recommended storage conditions for 1-Methylimidazole-d3, a deuterated analog of 1-Methylimidazole. Proper handling and storage are crucial to maintain its chemical purity and prevent degradation.

Core Stability Profile

1-Methylimidazole-d3 is generally considered a stable compound under standard laboratory conditions.[1][2][3] However, its stability can be compromised by exposure to moisture, incompatible materials, and high temperatures.[4][5] One supplier suggests that after three years of storage under recommended conditions, the compound should be re-analyzed to confirm its chemical purity before use.[6] The non-deuterated form, 1-Methylimidazole, is noted to be sensitive to moisture.[5]

Recommended Storage Conditions

To ensure the long-term stability and purity of 1-Methylimidazole-d3, the following storage conditions are recommended based on information from various suppliers.

ParameterRecommendationRationaleCitations
Temperature Store at 2-8°C or 15-25°C. Keep cool.Lower temperatures slow down potential degradation reactions. The optimal range can vary by supplier.[7][8][9]
Atmosphere Store under an inert atmosphere, such as nitrogen or dry argon.To protect from atmospheric moisture and oxygen, which can degrade the compound.[4][5]
Container Store in the original, tightly sealed container.Prevents contamination and exposure to air and moisture.[1][2][8][9][10]
Location A dry, cool, and well-ventilated area.Minimizes exposure to environmental factors that can accelerate degradation.[1][2][9]
Light No specific recommendations found, but protection from light is a general best practice for chemical storage.To prevent potential light-induced degradation.

Incompatible Materials and Conditions to Avoid

Contact with certain substances can lead to degradation or hazardous reactions. It is crucial to store 1-Methylimidazole-d3 away from the following:

Incompatible MaterialsConditions to Avoid
Strong oxidizing agentsExcess heat, open flames, sparks, and ignition sources
Acids and Acid ChloridesHigh temperatures
Acid AnhydridesPresence of incompatible materials
Copper, aluminum, and their alloysMoisture
Strong bases

Citations for Incompatible Materials:[1][2][10] Citations for Conditions to Avoid:[2][3][4][5][10]

Degradation Pathways and Hazardous Decomposition

Under elevated temperatures, such as in a fire, 1-Methylimidazole-d3 can decompose and produce hazardous products including nitrogen oxides, carbon monoxide, and carbon dioxide.[1][2] Intense heating can also lead to the formation of explosive mixtures with air.[3][4] While specific long-term degradation pathways for the deuterated compound are not detailed, studies on similar imidazolium (B1220033) compounds suggest that degradation can occur through oxidation and ring-opening of the imidazole (B134444) core.[7][11]

Experimental Protocols

  • Initial Characterization: Full characterization of a new batch of 1-Methylimidazole-d3 using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to establish its initial purity and identity.

  • Stress Testing: Subjecting samples to accelerated degradation conditions, including elevated temperature, high humidity, and exposure to light.

  • Long-Term Stability Study: Storing samples under the recommended storage conditions and testing them at regular intervals (e.g., 3, 6, 12, 24, and 36 months) to monitor for any changes in purity or the appearance of degradation products.

  • Analytical Monitoring: Utilizing a validated stability-indicating HPLC method to quantify the parent compound and any degradation products.

Visualizing Stability Factors

The following diagram illustrates the key factors influencing the stability of 1-Methylimidazole-d3 and the recommended practices to ensure its integrity.

Factors Influencing 1-Methylimidazole-d3 Stability cluster_storage Recommended Storage Conditions cluster_threats Threats to Stability cluster_outcomes Potential Outcomes storage_temp Controlled Temperature (2-8°C or 15-25°C) outcome_stable Maintained Purity & Integrity storage_temp->outcome_stable storage_atm Inert Atmosphere (Nitrogen/Argon) storage_atm->outcome_stable storage_cont Tightly Sealed Container storage_cont->outcome_stable storage_loc Dry & Well-Ventilated Area storage_loc->outcome_stable threat_moisture Moisture outcome_degraded Degradation & Impurity Formation threat_moisture->outcome_degraded threat_heat Heat / Ignition Sources threat_heat->outcome_degraded outcome_hazard Hazardous Reactions threat_heat->outcome_hazard threat_incompatible Incompatible Materials (Acids, Oxidizers, Metals) threat_incompatible->outcome_degraded threat_incompatible->outcome_hazard compound 1-Methylimidazole-d3 compound->storage_temp compound->storage_atm compound->storage_cont compound->storage_loc compound->threat_moisture compound->threat_heat compound->threat_incompatible

Caption: Logical workflow for ensuring the stability of 1-Methylimidazole-d3.

Handling and Safety Precautions

Proper handling is as crucial as correct storage. Always use 1-Methylimidazole-d3 in a well-ventilated area.[10] Personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat, should be worn to prevent skin and eye contact.[1][10] Hands should be washed thoroughly after handling.[1] Avoid eating, drinking, or smoking in the area where the compound is being used.[1] In case of exposure, follow the first-aid measures outlined in the safety data sheet (SDS).

References

Safety data sheet and handling precautions for 1-Methylimidazole-d3-1

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a comprehensive overview of the safety data and handling precautions for 1-Methylimidazole (B24206). The information presented is compiled from various Safety Data Sheets (SDS) for the non-deuterated analogue, 1-Methylimidazole (CAS 616-47-7). While the toxicological and chemical properties of the deuterated compound, 1-Methylimidazole-d3, are expected to be very similar, this guide should be used as a primary reference with the understanding that minor variations may exist. Researchers should always consult the specific SDS provided by the supplier for 1-Methylimidazole-d3 before use.

Chemical Identification and Physical Properties

1-Methylimidazole-d3 is the deuterated form of 1-Methylimidazole, an aromatic heterocyclic organic compound.[1] It is a colorless to pale yellow liquid with an amine-like odor.[2] Due to its physical and chemical characteristics, it serves various roles in laboratory and industrial settings, including as a specialty solvent, a base, and a precursor in the synthesis of other compounds like ionic liquids.[1][3]

Table 1: Physical and Chemical Properties of 1-Methylimidazole

PropertyValueReferences
Molecular Formula C₄H₆N₂[2][4]
Molar Mass 82.10 g/mol [1][4]
Appearance Clear, colorless to pale yellow liquid[2]
Melting Point -6 °C (21 °F)[1][2][4]
Boiling Point 198 °C (388 °F)[1][2]
Density 1.03 g/cm³ at 25 °C[1][2]
Flash Point 92 °C (197.6 °F)[2][5]
Autoignition Temp. 525 °C (977 °F)[5]
Solubility Miscible with water; soluble in acetone, ethanol, diethyl ether, chloroform.[2][4]
Vapor Pressure 0.4 mmHg[6]
pH 11.3 (Basic)[7]

Hazard Identification and Classification

1-Methylimidazole is classified as a hazardous substance. It is a combustible liquid that is harmful if swallowed and toxic in contact with skin.[8] Critically, it is corrosive and causes severe skin burns and eye damage.[8][9][10] There is also evidence to suggest it is suspected of damaging fertility or the unborn child.

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Flammable Liquids Category 4H227: Combustible liquid.
Acute Toxicity, Oral Category 4H302: Harmful if swallowed.[8][9]
Acute Toxicity, Dermal Category 3H311: Toxic in contact with skin.[8][9]
Skin Corrosion Sub-category 1BH314: Causes severe skin burns and eye damage.[8][9]
Serious Eye Damage Category 1H318: Causes serious eye damage.[9]
Reproductive Toxicity Category 2H361: Suspected of damaging fertility or the unborn child.

Hazard Pictograms: GHS05 (Corrosion), GHS06 (Skull and Crossbones)[8]

Signal Word: Danger[8][10]

Toxicological Data

Toxicological studies on animals indicate that 1-Methylimidazole is harmful through ingestion and toxic upon skin contact.[2]

Table 3: Acute Toxicity Data

Route of ExposureTest TypeSpeciesValueReferences
Oral LD₅₀Rat1144 mg/kg[2][9]
Dermal LD₅₀Rabbit400 - 640 mg/kg[2][9]

Handling and Storage Protocols

Proper handling and storage are crucial to minimize risks associated with 1-Methylimidazole-d3.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[5][7][11]

  • Avoid contact with skin, eyes, and clothing.[5][8] Do not breathe vapors or mists.[5][7]

  • Wear appropriate personal protective equipment (PPE) as detailed in Section 5.[9]

  • Keep away from heat, sparks, open flames, and other ignition sources.[12]

  • Ground all equipment containing the material to prevent static discharge.[7]

  • Wash hands thoroughly after handling.[5][9] Do not eat, drink, or smoke in the work area.[9]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][11]

  • The substance is hygroscopic; handle and store under nitrogen to protect from moisture if necessary.

  • Store in a designated corrosives area, locked up or in an area accessible only to qualified personnel.[9][11][12]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[13]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment are essential to ensure user safety.

Engineering Controls:

  • Use in a well-ventilated area. Local exhaust ventilation is recommended to keep airborne concentrations low.[5][7]

  • Ensure that an eyewash station and a safety shower are readily accessible and proximal to the workstation.[5][7]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical splash goggles and a face shield.[5][7]

  • Skin Protection:

    • Hand Protection: Wear suitable chemical-resistant gloves (e.g., PVC, butyl rubber).[9] Always check with the glove manufacturer for specific breakthrough times and compatibility.

    • Body Protection: Wear appropriate protective clothing, such as a lab coat or a full suit, and a PVC apron to prevent skin exposure.[7][13]

  • Respiratory Protection: If ventilation is inadequate or vapors/aerosols are generated, use an approved respirator with an appropriate filter for organic vapors (e.g., Filter A).[7][9]

Caption: PPE selection and workflow for handling 1-Methylimidazole-d3.

First Aid Measures

Immediate action is required in case of exposure.

General Advice:

  • Move the victim to fresh air.[8]

  • Seek immediate medical attention in all cases of exposure.[7] Show the safety data sheet to the doctor.

  • If the victim is unconscious, place them in the recovery position. Never give anything by mouth to an unconscious person.[5][14]

Specific Actions:

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[7][8] Inhaling vapors can cause corrosion of the respiratory system.[9]

  • In Case of Skin Contact: This is a medical emergency. Immediately take off all contaminated clothing.[8] Flush the skin with plenty of water for at least 15-30 minutes.[7][9] Do not use soap or neutralizers.[9] Seek immediate medical attention as the material causes severe chemical burns.[7][13]

  • In Case of Eye Contact: Immediately flush eyes with plenty of running water for at least 15 minutes, holding the eyelids open.[7][9] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention from an ophthalmologist.[10]

  • If Swallowed: Do NOT induce vomiting.[9] Rinse the mouth with water. If the victim is conscious, give a cupful of water to drink.[5][10] Corrosion of the digestive system can occur.[9] Seek immediate medical attention.[7]

G cluster_exposure Exposure Event cluster_response Immediate First Aid Response cluster_medical Professional Medical Care Inhalation Inhalation Move Move to Fresh Air Inhalation->Move SkinContact Skin Contact RinseSkin Immediately Remove Clothing Rinse Skin with Water (15+ min) SkinContact->RinseSkin EyeContact Eye Contact RinseEyes Rinse Eyes with Water (15+ min) Remove Contact Lenses EyeContact->RinseEyes Ingestion Ingestion RinseMouth Rinse Mouth Do NOT Induce Vomiting Ingestion->RinseMouth Medical Seek Immediate Medical Attention Move->Medical RinseSkin->Medical RinseEyes->Medical RinseMouth->Medical

Caption: First aid response logic for different exposure routes.

Firefighting and Accidental Release Measures

Firefighting:

  • Suitable Extinguishing Media: Use alcohol-resistant foam, carbon dioxide (CO₂), dry chemical powder, or water spray/mist.[8][9]

  • Unsuitable Media: Do not use a heavy water jet.[8]

  • Hazards: The substance is combustible. Vapors are heavier than air and can form explosive mixtures.[12] Hazardous combustion products include carbon monoxide, carbon dioxide, and nitrogen oxides.[12]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective chemical-resistant clothing.[9][12]

Accidental Release:

  • Personal Precautions: Evacuate the area. Do not breathe vapors. Avoid all contact with the substance. Use the personal protective equipment outlined in Section 5.

  • Environmental Precautions: Prevent the product from entering drains, surface water, or ground water.[12]

  • Containment and Cleanup: Cover drains. Absorb the spill with inert material (e.g., sand, vermiculite, diatomaceous earth).[5][12] Collect the material into a suitable, closed container for disposal.[11] Ventilate the affected area after cleanup is complete.[12]

Experimental Protocols

No specific experimental protocols involving 1-Methylimidazole-d3 were found in the safety-focused search. However, a general workflow for its use as a reagent or solvent in a chemical synthesis is outlined below.

G prep 1. Preparation - Review SDS - Don PPE - Prepare Fume Hood measure 2. Dispensing - Ground equipment - Measure required amount - Keep container closed prep->measure reaction 3. Reaction - Add to vessel under inert  atmosphere if needed - Monitor reaction measure->reaction quench 4. Workup/Quenching - Cool reaction - Cautiously add quenching agent reaction->quench cleanup 5. Cleanup - Decontaminate glassware - Clean work area quench->cleanup waste 6. Waste Disposal - Segregate hazardous waste - Label container correctly cleanup->waste

Caption: General experimental workflow for using 1-Methylimidazole-d3.

Signaling Pathways

No information regarding specific biological signaling pathways involving 1-Methylimidazole-d3 was identified in the context of safety data sheets and handling guides. Its primary hazards are related to its corrosive and toxic chemical properties rather than specific biological interactions.

References

A Technical Guide to the Isotopic Enrichment and Purity of 1-Methylimidazole-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 1-Methylimidazole-d3 (CAS No: 16650-76-3), a deuterated analog of 1-Methylimidazole. Stable isotope-labeled (SIL) compounds like 1-Methylimidazole-d3 are indispensable tools in modern research, particularly as internal standards for quantitative mass spectrometry. Ensuring the high isotopic enrichment and chemical purity of these reagents is critical for generating accurate and reproducible data. This document outlines the synthesis, quality control specifications, and key applications of 1-Methylimidazole-d3, offering detailed protocols for its analysis.

Synthesis and Isotopic Labeling

The most common and efficient method for synthesizing 1-Methylimidazole-d3 involves the N-alkylation of imidazole (B134444) with a deuterated methylating agent. This approach ensures the specific incorporation of three deuterium (B1214612) atoms onto the methyl group.

A typical laboratory-scale synthesis involves two main steps:

  • Deprotonation of Imidazole: Imidazole is treated with a strong base, such as sodium hydride (NaH) or sodium methoxide (B1231860) (NaOMe), in an anhydrous aprotic solvent (e.g., THF, DMF) to generate the imidazolide (B1226674) anion.

  • Methylation with a Deuterated Reagent: The imidazolide anion is then reacted with a deuterated methylating agent, such as iodomethane-d3 (B117434) (CD₃I), to yield the final product, 1-Methylimidazole-d3.

The reaction is followed by an aqueous workup and purification, typically by distillation under reduced pressure, to isolate the pure compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Imidazole Imidazole Deprotonation Deprotonation Imidazole->Deprotonation Step 1 Base Strong Base (e.g., NaH) Base->Deprotonation Step 1 Solvent Anhydrous Solvent (e.g., THF) Solvent->Deprotonation Step 1 MeI_d3 Iodomethane-d3 (CD₃I) Methylation N-Alkylation MeI_d3->Methylation Step 2 Deprotonation->Methylation Imidazolide Anion Purification Purification (Distillation) Methylation->Purification Product 1-Methylimidazole-d3 Purification->Product

Figure 1. General synthetic workflow for 1-Methylimidazole-d3.

Isotopic Enrichment and Purity

For SIL internal standards, two parameters are of paramount importance: isotopic enrichment and chemical purity . It is crucial to understand the distinction between these metrics.

  • Chemical Purity: Refers to the percentage of the desired compound (1-Methylimidazole-d3) relative to any chemical impurities (e.g., residual solvents, starting materials, or side-products).

  • Isotopic Enrichment: Refers to the percentage of deuterium atoms at the specified labeled positions.[1] It is a measure of how successfully hydrogen has been replaced by deuterium during synthesis.

It is important to note that isotopic enrichment is not the same as species abundance. A 1-Methylimidazole-d3 sample with 99 atom % D enrichment means that at each of the three methyl positions, there is a 99% probability of finding a deuterium atom and a 1% probability of finding a hydrogen atom.[2] This results in a statistical distribution of isotopologues (d₃, d₂, d₁, d₀).

Data Presentation: Quality Specifications

The following table summarizes typical quality specifications for commercially available 1-Methylimidazole-d3.

ParameterSpecificationAnalytical Method
Chemical Purity ≥98%GC-MS, GC-FID, ¹H-NMR
Isotopic Enrichment ≥99 atom % DGC-MS, ³H-NMR

The isotopic distribution for a d₃-labeled compound with 99 atom % D enrichment can be calculated using a binomial expansion.[2]

IsotopologueFormulaMass ShiftTheoretical Abundance (%)
d₃ (Target)C₄H₃D₃N₂M+3(0.99)³ = 97.03%
d₂C₄H₄D₂N₂M+23 x (0.99)² x (0.01) = 2.94%
d₁C₄H₅DN₂M+13 x (0.99) x (0.01)² = 0.03%
d₀ (Unlabeled)C₄H₆N₂M+0(0.01)³ = <0.01%
Experimental Protocol: Determination of Isotopic Enrichment by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the primary technique for confirming both the chemical purity and isotopic enrichment of volatile compounds like 1-Methylimidazole-d3.[3]

Objective: To determine the relative abundance of d₃, d₂, d₁, and d₀ isotopologues of 1-Methylimidazole.

1. Instrumentation:

  • Gas Chromatograph with a capillary column suitable for polar amine compounds (e.g., DB-WAX or similar).

  • Mass Spectrometer capable of Electron Ionization (EI) and operating in full scan or Selected Ion Monitoring (SIM) mode.

2. Sample Preparation:

  • Prepare a dilute solution of 1-Methylimidazole-d3 (approx. 100 µg/mL) in a suitable solvent like dichloromethane (B109758) or acetonitrile.

3. GC-MS Conditions:

  • Injector: Split/splitless, 250 °C.

  • Carrier Gas: Helium at a constant flow of ~1 mL/min.

  • Oven Program: Start at 60 °C, hold for 1 minute, then ramp at 10 °C/min to 200 °C and hold for 5 minutes.

  • MS Transfer Line: 250 °C.

  • Ion Source: EI, 70 eV, 230 °C.

  • Acquisition Mode: Full Scan (m/z 40-150) to identify the molecular ion and fragmentation patterns.

4. Data Analysis:

  • Identify the chromatographic peak for 1-Methylimidazole.

  • Extract the mass spectrum for this peak.

  • Identify the molecular ion (M⁺) cluster. The unlabeled compound has a molecular weight of 82.1 g/mol . The d₃-labeled compound will have a molecular ion at m/z 85.

  • Integrate the ion signal intensities for the molecular ions of each isotopologue:

    • d₀: m/z 82

    • d₁: m/z 83

    • d₂: m/z 84

    • d₃: m/z 85

  • Calculate the percentage of each isotopologue by dividing its integrated area by the total area of all four isotopologues. The atom % D enrichment can then be calculated from this distribution.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1-Methylimidazole-d3 (Neat) Dilution Dilute in Dichloromethane Sample->Dilution Vial GC Vial (~100 µg/mL) Dilution->Vial Injection Inject into GC Vial->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (Full Scan) Ionization->Detection TIC Extract Total Ion Chromatogram (TIC) Detection->TIC Spectrum Extract Mass Spectrum of Target Peak TIC->Spectrum Integration Integrate Molecular Ion Cluster (m/z 82, 83, 84, 85) Spectrum->Integration Calculation Calculate Isotopic Distribution (%) Integration->Calculation

Figure 2. Experimental workflow for isotopic enrichment analysis by GC-MS.

Application as an Internal Standard in LC-MS/MS

The primary application of 1-Methylimidazole-d3 is as an internal standard (IS) for the accurate quantification of unlabeled 1-Methylimidazole in complex matrices like plasma, urine, or environmental samples.[4] The use of a stable isotope-labeled IS is the gold standard in quantitative mass spectrometry because it compensates for variations in sample preparation, chromatography, and instrument response.[5][6]

The key principle is that the SIL-IS is chemically identical to the analyte, so it behaves identically during extraction, chromatography, and ionization.[7] However, it is mass-distinct, allowing the mass spectrometer to differentiate between the analyte and the IS. Quantification is based on the ratio of the analyte's MS signal to the IS's MS signal.

IS_Logic cluster_sample Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_quant Quantification Sample Biological Matrix (e.g., Plasma) contains Analyte Spike Spike with known amount of Internal Standard (1-Methylimidazole-d3) Sample->Spike Extract Extract Analytes (e.g., Protein Precipitation, SPE, LLE) Spike->Extract LC LC Separation (Analyte and IS co-elute) Extract->LC MS MS/MS Detection (Monitor specific transitions for Analyte and IS) LC->MS Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio Curve Plot Ratio vs. Concentration (Calibration Curve) Ratio->Curve Result Determine Analyte Concentration in Sample Curve->Result

Figure 3. Logical workflow for using 1-Methylimidazole-d3 as an internal standard.

References

A Technical Guide to the Solubility of 1-Methylimidazole-d3-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-Methylimidazole-d3-1 in various common laboratory solvents. Due to the limited availability of direct solubility data for the deuterated isotopologue, this guide leverages data for the non-deuterated form, 1-methylimidazole (B24206). The isotopic substitution is not expected to significantly alter the solubility properties in a practical laboratory setting.

Core Data Presentation: Solubility Summary

1-Methylimidazole is a polar, hygroscopic liquid that is widely reported to be miscible with or highly soluble in polar solvents.[1][2][3][4] The nitrogen atoms in the imidazole (B134444) ring contribute to its hydrophilic nature, allowing for strong interactions with polar solvent molecules.[1] The table below summarizes the available quantitative and qualitative solubility data for 1-methylimidazole.

SolventQuantitative SolubilityQualitative SolubilityReference(s)
Water145 g/L (at 25°C)Miscible / Very Soluble[5]
50 mg/mL[6]
1,000,000 mg/L (at 20°C)[7]
Ethanol-Very Soluble[1][2]
Methanol-Soluble / Readily Dissolves[1][3]
Acetone-Very Soluble[2]
Diethyl Ether-Very Soluble[2]
Chloroform-Slightly Soluble[3]

Note: The quantitative data for water varies across different sources, which may be due to different experimental conditions or definitions of "solubility" (e.g., for creating a stock solution versus determining the saturation point). The value of 1,000,000 mg/L suggests complete miscibility.

Experimental Protocols for Solubility Determination

While specific experimental protocols for determining the solubility of 1-methylimidazole were not found in the reviewed literature, a generalized "shake-flask" method is a standard and reliable approach for determining the equilibrium solubility of a liquid compound.

Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, methanol, DMSO) of high purity

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (chemically inert, e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument (e.g., Gas Chromatography, UV-Vis Spectrophotometer)

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. The excess of the solute should be visually apparent to ensure that the solution reaches saturation.

  • Equilibration:

    • Tightly cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25°C).

    • Allow the mixtures to equilibrate for a sufficient period, typically 24-48 hours, with continuous agitation to ensure that equilibrium is reached.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and let them stand to allow the undissolved solute to settle.

    • To ensure complete separation of the undissolved solute, centrifuge the vials at a high speed.

  • Sample Collection and Filtration:

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed vial to remove any remaining undissolved micro-droplets.

  • Quantification:

    • Accurately weigh the filtered saturated solution.

    • Prepare a series of standard solutions of this compound with known concentrations.

    • Analyze the standard solutions and the saturated solution sample using a calibrated analytical method (e.g., HPLC).

    • Construct a calibration curve from the standard solutions and use it to determine the concentration of this compound in the saturated sample.

  • Data Reporting:

    • Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L, at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a liquid compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep Add excess this compound to a known volume of solvent equilibrate Agitate at constant temperature (24-48 hours) prep->equilibrate Establish Equilibrium centrifuge Centrifuge to separate excess solute equilibrate->centrifuge Saturated Solution filter Filter supernatant centrifuge->filter Clear Supernatant quantify Quantify concentration (e.g., by HPLC) filter->quantify Filtered Sample result Report Solubility (g/L, mg/mL, or mol/L) quantify->result Concentration Data

Caption: Workflow for determining equilibrium solubility.

References

A Technical Guide to Commercial Sourcing of 1-Methylimidazole-d3-1 for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 1-Methylimidazole-d3-1 (1-Methyl-d3-imidazole) is a deuterated isotopologue of 1-methylimidazole, an aromatic heterocyclic organic compound. In research, particularly in pharmaceutical development and clinical diagnostics, isotopically labeled compounds like this compound are indispensable. They primarily serve as high-fidelity internal standards for quantitative mass spectrometry (MS) assays, such as liquid chromatography-mass spectrometry (LC-MS), enabling precise measurement of the unlabeled analyte in complex biological matrices. This guide provides an overview of commercial suppliers, key technical specifications, and a typical experimental workflow for its application.

Commercial Suppliers and Technical Specifications

For researchers and drug development professionals, sourcing high-purity, well-characterized this compound is critical for experimental success. Several specialized chemical suppliers offer this compound. The following table summarizes the key quantitative data from prominent commercial vendors.

SupplierProduct NameCAS NumberMolecular FormulaMolecular WeightIsotopic Enrichment
C/D/N Isotopes Inc. 1-Methyl-d3-imidazole16650-76-3C₄H₃D₃N₂85.1299 atom % D[1]
Santa Cruz Biotechnology, Inc. 1-Methyl-d3-imidazole16650-76-3C₄H₃D₃N₂85.12Not Specified
Pharmaffiliates 1-Methylimidazole-d316650-76-3C₄H₃D₃N₂85.12Not Specified[2]
MedChemExpress 1-Methyl-imidazole-d3Not SpecifiedNot SpecifiedNot SpecifiedNot Specified

Note: Availability and specifications should always be confirmed by consulting the supplier's most recent Certificate of Analysis (CoA) or technical data sheet.

Core Applications and Methodologies

While specific, detailed experimental protocols are typically developed in-house and are considered proprietary, the overwhelmingly primary use for this compound is as an internal standard (IS) in quantitative mass spectrometry.

General Application: The compound is a known metabolite of 1-methyl-2-thioimidazole (methimazole) and has been noted for its ability to inhibit bone resorption.[2] Its deuterated form is therefore ideal for use in pharmacokinetic (PK) and metabolism studies of methimazole (B1676384) or related compounds, allowing for precise quantification of the unlabeled analyte.

Methodology: Isotope Dilution Mass Spectrometry The fundamental principle is isotope dilution, where a known quantity of the stable isotope-labeled standard (this compound) is added to a sample. The labeled standard is chemically identical to the analyte but is 3 Daltons heavier due to the deuterium (B1214612) atoms. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. Because the IS and analyte behave almost identically during sample extraction, chromatography, and ionization, any sample loss or matrix effects will affect both compounds equally. This allows for highly accurate and precise quantification of the analyte by calculating the ratio of the analyte's signal to the internal standard's signal.

Visualized Workflows and Structures

To clarify the application and identity of the compound, the following diagrams illustrate its structure and a typical experimental workflow.

Caption: Chemical structure of this compound.

G sample Biological Sample (e.g., Plasma, Urine) is_spike Spike with Known Amount of This compound (IS) sample->is_spike extraction Sample Preparation (e.g., Protein Precipitation, Solid Phase Extraction) is_spike->extraction lc Liquid Chromatography (LC) (Separation of Analytes) extraction->lc ms Mass Spectrometry (MS) (Detection and Quantification) lc->ms data Data Analysis (Calculate Analyte/IS Ratio) ms->data result Final Concentration of Analyte data->result

Caption: General workflow for quantitative analysis using a deuterated internal standard.

References

Literature review on the applications of 1-Methylimidazole-d3-1

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Applications of 1-Methylimidazole-d3

Introduction

1-Methylimidazole-d3 (1-MI-d3) is a stable, isotopically labeled form of 1-Methylimidazole (B24206) (1-MI). In this deuterated analog, three hydrogen atoms on the imidazole (B134444) ring are replaced with deuterium (B1214612) atoms.[1] This substitution results in a distinct mass shift of +3 Daltons while maintaining virtually identical chemical and physical properties to its non-deuterated counterpart.[1] This unique characteristic makes 1-Methylimidazole-d3 an invaluable tool in analytical chemistry, particularly in mass spectrometry-based quantification, and a vital component in various research and development settings.

This technical guide provides a comprehensive overview of the core applications of 1-Methylimidazole-d3, focusing on its utility for researchers, scientists, and drug development professionals. It details its chemical properties, primary applications, and generalized experimental protocols, and illustrates key processes through workflow diagrams.

Core Properties and Data

The utility of 1-Methylimidazole-d3 is rooted in its specific physicochemical properties. As a stable isotope-labeled compound, it serves as an ideal internal standard for analytical measurements.

PropertyValueReference
Molecular Formula C₄H₃D₃N₂[1]
Molecular Weight 85.12 g/mol [1]
CAS Number 4166-68-1[1]
Isotopic Labeling Three deuterium atoms on the imidazole ring[1]
Chemical Class Deuterated heterocyclic base[1]
Appearance Colorless liquid[2]
Stability Chemically stable, non-hygroscopic[1]

Primary Applications in Research and Development

The primary application of 1-Methylimidazole-d3 is as an internal standard in quantitative analysis. However, its use extends to other advanced research areas.

Application AreaDescriptionKey Advantages
Mass Spectrometry (MS) Internal Standard Used as a reference compound in Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) to accurately quantify 1-methylimidazole and related analytes in complex matrices like biological fluids or environmental samples.High accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.[1]
NMR Spectroscopy The deuterated ring structure helps to reduce proton interference in ¹H NMR, leading to clearer spectra and enhanced analytical clarity in ²H NMR studies.[1]Simplifies complex spectra and aids in structural elucidation.
Mechanistic & Kinetic Studies Employed in studies to explore kinetic isotope effects (KIE), helping to elucidate reaction mechanisms and understand deuterium exchange reactions in systems involving imidazole.[1]Provides insight into the rate-determining steps of chemical reactions.
Metabolic Tracing & Pharmaceutical Research Utilized in tracing the metabolic fate of 1-methylimidazole or drugs containing this moiety. The deuterium label allows for the differentiation between the administered compound and its metabolites.[1][3]Enables precise tracking of metabolic pathways and degradation processes.[1]

Experimental Protocols and Methodologies

The most frequent use of 1-Methylimidazole-d3 is in isotopic dilution mass spectrometry. Below is a generalized protocol for the quantification of 1-methylimidazole in a biological sample.

General Protocol for Quantification via LC-MS

This protocol outlines the key steps for using 1-Methylimidazole-d3 as an internal standard (IS) to quantify 1-methylimidazole (analyte) in a serum sample.

1. Preparation of Stock and Standard Solutions:

  • Analyte Stock Solution: Prepare a 1 mg/mL stock solution of 1-methylimidazole in a suitable solvent (e.g., Methanol/Water 50:50 v/v).

  • Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of 1-Methylimidazole-d3 in the same solvent.

  • Calibration Standards: Perform serial dilutions of the analyte stock solution to create a series of calibration standards at concentrations ranging from 10 ng/mL to 2000 ng/mL.

  • Working IS Solution: Prepare a working solution of the IS at a fixed concentration (e.g., 500 ng/mL).

2. Sample Preparation:

  • To 10 µL of the biological matrix (e.g., serum), add 5 µL of a calibration standard (or a blank for the zero point) and 5 µL of the working IS solution.

  • Vortex the mixture for 10 seconds.

  • Perform a liquid-liquid extraction (LLE) by adding 20 µL of an organic solvent like tert-butyl methyl ether (TBME).[4]

  • Vortex vigorously for 10-20 seconds to ensure thorough mixing.

  • Centrifuge the sample for 1-2 minutes at high speed (e.g., 13,000 x g) to achieve complete phase separation.[4]

3. LC-MS Analysis:

  • Carefully collect an aliquot (e.g., 1-5 µL) from the upper organic layer of the extracted sample.

  • Inject the aliquot into an LC-MS/MS system.

  • Chromatography: Use a suitable C18 column to separate the analyte and IS from other matrix components. The analyte and IS are expected to co-elute due to their identical chemical properties.

  • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • Set a specific precursor-to-product ion transition for the analyte (1-methylimidazole).

    • Set a specific precursor-to-product ion transition for the IS (1-Methylimidazole-d3), which will be +3 m/z higher than the analyte.

4. Data Analysis and Quantification:

  • Integrate the peak areas for both the analyte and the IS transitions.

  • Calculate the ratio of the analyte peak area to the IS peak area.

  • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

  • Determine the concentration of the analyte in the unknown sample by interpolating its peak area ratio from the calibration curve.

Visualizations: Workflows and Principles

Diagrams created with Graphviz are used to illustrate key processes involving 1-methylimidazole and its deuterated analog.

cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product Imidazole Imidazole Deprotonation Deprotonation Imidazole->Deprotonation Base Strong Base (e.g., NaH) Base->Deprotonation MeI Methylating Agent (e.g., CH3I) Methylation Methylation MeI->Methylation Deprotonation->Methylation Imidazolide Anion Product 1-Methylimidazole Methylation->Product

Lab-scale synthesis of 1-Methylimidazole via methylation.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Contains Analyte) Spike Spike with Internal Standard (1-MI-d3) Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract LC LC Separation (Co-elution) Extract->LC MS MS/MS Detection (MRM Mode) LC->MS Ratio Calculate Peak Area Ratio (Analyte/IS) MS->Ratio Calibrate Plot Calibration Curve Ratio->Calibrate Quantify Determine Analyte Concentration Calibrate->Quantify

Workflow for analyte quantification using a deuterated internal standard.

cluster_concept Principle of Isotopic Dilution Analyte Analyte (1-MI) Mix Known Amount of Standard Added to Sample Analyte->Mix Standard Standard (1-MI-d3) Standard->Mix MassSpec Mass Spectrometer Mix->MassSpec Co-elute in LC, Ionized together Result Ratio of Signals Determines Analyte Concentration MassSpec->Result Detects mass difference (M vs M+3)

Conceptual diagram of Isotopic Dilution Mass Spectrometry.

References

Methodological & Application

Application Note: A Robust LC-MS/MS Method for the Quantification of 1-Methylimidazole in Human Plasma Using 1-Methylimidazole-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Methylimidazole is a heterocyclic organic compound with applications in various industrial processes and as a precursor in the synthesis of pharmaceuticals and ionic liquids. Monitoring its levels in biological matrices is crucial for pharmacokinetic, toxicokinetic, and clinical studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that offers high sensitivity and selectivity for quantitative bioanalysis.[1][2] The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in LC-MS/MS-based quantification.[3][4][5] A SIL-IS, such as 1-Methylimidazole-d3, has nearly identical physicochemical properties to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[4][5] This co-elution and similar ionization response allow for effective correction of matrix effects and variations in instrument performance, thereby significantly improving the accuracy, precision, and reliability of the analytical method.[4][6][7]

This application note details a sensitive, selective, and robust LC-MS/MS method for the determination of 1-Methylimidazole in human plasma. The method utilizes 1-Methylimidazole-d3 as the internal standard and a simple protein precipitation procedure for sample preparation. The protocol has been validated to demonstrate its performance in terms of linearity, accuracy, precision, and recovery.

Experimental Protocols

1. Materials and Reagents

2. Instrumentation

  • LC System: Shimadzu Nexera series UHPLC or equivalent

  • Mass Spectrometer: SCIEX Triple Quad™ 5500 system or equivalent

  • Analytical Column: Waters Atlantis HILIC Silica (2.1 x 100 mm, 3 µm) or equivalent

3. Chromatographic and Mass Spectrometric Conditions

The chromatographic separation was performed under HILIC conditions to achieve good retention and peak shape for the polar analyte. Mass spectrometric detection was conducted in positive electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM).

Table 1: LC-MS/MS Instrumental Parameters

Parameter Condition
LC Parameters
Analytical Column Waters Atlantis HILIC Silica (2.1 x 100 mm, 3 µm)
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 95% B (0-0.5 min), 95-50% B (0.5-3.0 min), 50% B (3.0-4.0 min), 95% B (4.1-5.0 min)
MS Parameters
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Analyte) m/z 83.1 → 56.1
MRM Transition (IS) m/z 86.1 → 59.1
Collision Energy (Analyte) 21 eV
Collision Energy (IS) 20 eV
IonSpray Voltage 5500 V
Source Temperature 500°C

| Curtain Gas | 35 psi |

4. Preparation of Solutions

  • Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of 1-Methylimidazole and 1-Methylimidazole-d3 into separate 10 mL volumetric flasks.

    • Dissolve the contents in methanol and bring to volume.

    • Store stock solutions at -20°C.

  • Working Solutions:

    • Prepare a series of working standard solutions for calibration and QC samples by serially diluting the 1-Methylimidazole stock solution with 50:50 (v/v) methanol:water.

    • Prepare the Internal Standard (IS) Working Solution by diluting the 1-Methylimidazole-d3 stock solution with acetonitrile to a final concentration of 50 ng/mL. This solution will be used as the protein precipitation solvent.

5. Sample Preparation Protocol

  • Label 1.5 mL polypropylene tubes for each standard, QC, and unknown sample.

  • Pipette 50 µL of blank plasma, calibration standard, QC, or study sample into the corresponding tubes.

  • Add 200 µL of the IS Working Solution (50 ng/mL 1-Methylimidazole-d3 in acetonitrile) to each tube.

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to a clean autosampler vial or 96-well plate.

  • Inject 5 µL onto the LC-MS/MS system.

Data Presentation and Results

The method was validated for linearity, accuracy, precision, and extraction recovery. All quantitative data are summarized in the tables below.

Linearity

The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

Table 2: Calibration Curve Linearity

Parameter Result
Calibration Range 1.0 - 1000 ng/mL
Regression Model Linear, 1/x² weighting
Correlation Coefficient (r²) > 0.998

| Mean Accuracy (% Bias) | ± 6.5% |

Accuracy and Precision

Intra-day and inter-day accuracy and precision were evaluated using four levels of QC samples (n=6).

Table 3: Intra-day and Inter-day Accuracy and Precision

QC Level Nominal Conc. (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%Bias) Inter-day Precision (%CV) Inter-day Accuracy (%Bias)
LLOQ 1.0 8.2 5.5 9.8 6.1
Low 3.0 6.5 -3.1 7.4 -2.5
Medium 100 4.1 1.8 5.2 2.3

| High | 800 | 3.5 | -0.9 | 4.6 | -1.4 |

Extraction Recovery

The efficiency of the protein precipitation extraction was determined by comparing the analyte response in pre-spiked samples to that in post-spiked samples at three QC levels.

Table 4: Extraction Recovery of Analyte and Internal Standard

QC Level Analyte Recovery (%) IS Recovery (%)
Low 92.8 94.1
Medium 95.1 93.5

| High | 94.3 | 93.8 |

Visualizations

The following diagrams illustrate the experimental workflow and the principle of internal standard normalization.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (50 µL) Add_IS Add IS in ACN (200 µL) Sample->Add_IS Vortex Vortex Mix (1 min) Add_IS->Vortex Centrifuge Centrifuge (10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Injection Inject (5 µL) Supernatant->Injection LC HILIC Separation Injection->LC MS MRM Detection LC->MS Integration Peak Integration MS->Integration Ratio Calculate Area Ratio (Analyte / IS) Integration->Ratio Quantification Quantification via Calibration Curve Ratio->Quantification

Caption: Experimental workflow from sample preparation to final quantification.

G cluster_without_is Without Internal Standard cluster_with_is With Internal Standard (IS) Analyte_Signal1 Analyte Signal Variation Sample Loss / Ion Suppression Analyte_Signal1->Variation Final_Signal1 Reduced Signal Variation->Final_Signal1 Result1 Inaccurate Result Final_Signal1->Result1 Analyte_Signal2 Analyte Signal Variation2 Sample Loss / Ion Suppression Analyte_Signal2->Variation2 IS_Signal IS Signal IS_Signal->Variation2 Final_Signal2 Reduced Analyte Signal Variation2->Final_Signal2 Final_IS_Signal Reduced IS Signal Variation2->Final_IS_Signal Ratio Area Ratio (Analyte/IS) Remains Constant Final_Signal2->Ratio Final_IS_Signal->Ratio Result2 Accurate Result Ratio->Result2

References

Application Note: Protocol for Preparing 1-Methylimidazole-d3-1 Standard Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the preparation of 1-Methylimidazole-d3-1 standard solutions, which are critical for the accurate quantification of 1-Methylimidazole (B24206) in various matrices, particularly when used as an internal standard in mass spectrometry-based assays.

Introduction

1-Methylimidazole is a heterocyclic organic compound used in the synthesis of pharmaceuticals and as a precursor to some ionic liquids.[1][2] Its deuterated analog, this compound, is an ideal internal standard for quantitative analysis due to its similar chemical and physical properties to the unlabeled analyte, while being distinguishable by its mass.[3] Accurate preparation of standard solutions is paramount for the reliability of analytical data. This protocol outlines the necessary steps, precautions, and calculations for preparing a stock solution and a series of working standard solutions of this compound.

Physicochemical Properties of 1-Methylimidazole

While the properties of the deuterated form are not widely published, the data for the non-deuterated 1-Methylimidazole provides a close approximation for handling and solution preparation.

PropertyValue
Molecular Formula C₄H₃D₃N₂
Molar Mass (1-Methylimidazole) 82.10 g/mol [4][5]
Appearance Colorless to pale yellow liquid[1][4][5]
Boiling Point ~198 °C[1][6]
Melting Point ~ -6 °C[4][7]
Density ~1.03 g/mL at 25 °C[1][6]
Solubility Miscible with water and many organic solvents.[1][5][7]

Health and Safety Precautions

  • Handle this compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • 1-Methylimidazole is moisture-sensitive and incompatible with acids, acid anhydrides, and strong oxidizing agents.[1][6]

  • Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Experimental Protocol

This protocol describes the preparation of a 1 mg/mL stock solution and a set of working standard solutions.

Required Materials and Equipment
  • This compound (neat material or pre-weighed standard)

  • Methanol (HPLC or LC-MS grade), or other suitable aprotic solvent

  • Calibrated analytical balance

  • Class A volumetric flasks (e.g., 1 mL, 10 mL)

  • Calibrated micropipettes and sterile tips

  • Amber glass vials with PTFE-lined caps

  • Vortex mixer

  • Inert gas (e.g., nitrogen or argon)

Workflow for Standard Solution Preparation

Workflow cluster_prep Preparation cluster_stock Stock Solution (1 mg/mL) cluster_working Working Standards A Equilibrate Reagents B Weigh this compound A->B Inert Atmosphere C Dissolve in Solvent B->C Quantitative Transfer D Dilute to Volume C->D In Volumetric Flask E Mix Thoroughly D->E F Store Appropriately E->F Amber Vial, -20°C G Serial Dilutions F->G Use Stock H Label Vials G->H I Store Working Solutions H->I Amber Vials, 4°C

Caption: Workflow for the preparation of this compound standard solutions.

Preparation of 1 mg/mL Stock Solution
  • Equilibration: Allow the vial containing this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.[8]

  • Weighing: Accurately weigh approximately 1 mg of this compound into a tared vial using a calibrated analytical balance. For best practice, perform this step under an inert atmosphere (e.g., a glove box with nitrogen or argon) to minimize exposure to moisture.[8][9]

  • Dissolution: Quantitatively transfer the weighed compound to a 1 mL Class A volumetric flask. Add a small amount of the chosen solvent (e.g., methanol) to dissolve the solid completely.[8]

  • Dilution: Once fully dissolved, dilute to the mark with the solvent.

  • Mixing: Stopper the flask and mix the solution thoroughly by inverting the flask multiple times.

  • Storage: Transfer the stock solution to a labeled amber glass vial with a PTFE-lined cap. Store the stock solution at -20°C for long-term stability.[8]

Preparation of Working Standard Solutions

Prepare a series of working standard solutions by serially diluting the stock solution. The following table provides an example of a dilution series.

Working Standard Concentration (µg/mL)Volume of Stock or Previous Standard (µL)Final Volume (mL)Dilution Factor
100100 µL of 1 mg/mL Stock110
10100 µL of 100 µg/mL110
1100 µL of 10 µg/mL110
0.1100 µL of 1 µg/mL110
0.01100 µL of 0.1 µg/mL110

Procedure for preparing the 100 µg/mL working standard:

  • Pipette 100 µL of the 1 mg/mL stock solution into a 1 mL volumetric flask.

  • Dilute to the mark with the solvent.

  • Stopper the flask and mix thoroughly.

  • Transfer to a labeled amber vial.

Repeat this process for each subsequent dilution, using the previously prepared working standard as the new stock. Store working solutions at 4°C and prepare fresh as needed for experiments.[8]

Handling and Storage of Deuterated Solutions

  • Prevent Isotopic Exchange: Deuterium atoms can be susceptible to exchange with protons from protic solvents (like water or methanol) or atmospheric moisture.[9] Whenever possible, use aprotic or deuterated solvents. If using a protic solvent like methanol, ensure it is anhydrous.

  • Inert Atmosphere: Handle and store all solutions under an inert atmosphere to prevent degradation and contamination.[8][10]

  • Light Protection: Store solutions in amber vials to protect them from light, which can cause photodegradation.[8]

  • Temperature: For long-term storage, keep the stock solution at -20°C. Working solutions can be stored at 4°C for shorter periods.[8]

  • Glassware: Use thoroughly dried glassware to minimize water contamination.[9]

Conclusion

The protocol outlined in this application note provides a systematic and reproducible method for the preparation of this compound standard solutions. Adherence to these guidelines for handling, storage, and preparation will ensure the accuracy and integrity of the standards, leading to reliable and high-quality data in quantitative analytical studies.

References

Application of 1-Methylimidazole-d3-1 in Pharmacokinetic Studies: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pharmacokinetic (PK) studies are fundamental to drug discovery and development, providing critical insights into the absorption, distribution, metabolism, and excretion (ADME) of a compound. Accurate quantification of drug concentrations in biological matrices is paramount for these studies. The use of stable isotope-labeled internal standards (SIL-IS), such as 1-Methylimidazole-d3-1, in conjunction with liquid chromatography-mass spectrometry (LC-MS/MS), has become the gold standard for bioanalysis.[1] this compound is the deuterated form of 1-Methylimidazole, a significant heterocyclic organic compound.[2][3] The incorporation of deuterium (B1214612) atoms results in a molecule that is chemically identical to the analyte but has a different mass, allowing for precise quantification by mass spectrometry.[1]

This document provides detailed application notes and protocols for the use of this compound as an internal standard in pharmacokinetic studies of 1-Methylimidazole.

Principle of Stable Isotope-Labeled Internal Standards

The use of a deuterated internal standard like this compound offers significant advantages in quantitative bioanalysis.[1] Since the SIL-IS has nearly identical physicochemical properties to the analyte (1-Methylimidazole), it co-elutes during chromatography and experiences the same effects during sample preparation and ionization in the mass spectrometer.[1] This allows for accurate correction of variability arising from:

  • Sample Preparation: Losses during extraction, protein precipitation, and other sample processing steps are compensated for as the ratio of analyte to IS remains constant.[1]

  • Matrix Effects: Ion suppression or enhancement in the mass spectrometer's ion source caused by the complex biological matrix affects both the analyte and the IS equally.[1]

  • Instrumental Variability: Fluctuations in instrument performance are normalized.

G cluster_0 Biological Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Analyte Analyte (1-Methylimidazole) Extraction Extraction Process (e.g., Protein Precipitation) Analyte->Extraction IS Internal Standard (this compound) IS->Extraction Matrix Biological Matrix (Plasma, Urine, etc.) Matrix->Extraction Analyte_IS_Mix Analyte + IS Mixture Extraction->Analyte_IS_Mix Co-extraction LC Liquid Chromatography (Co-elution) Analyte_IS_Mix->LC MS Mass Spectrometry (Differential Detection) LC->MS Quantification Quantification (Ratio of Analyte/IS) MS->Quantification

Experimental Protocols

The following protocols are provided as a comprehensive guide for a typical pharmacokinetic study using 1-Methylimidazole as the analyte and this compound as the internal standard.

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of 1-Methylimidazole and this compound into separate 10 mL volumetric flasks.

    • Dissolve the compounds in methanol (B129727) and make up to the mark.

    • Store the stock solutions at -20°C.

  • Working Solutions:

    • Analyte Working Solutions: Prepare a series of working solutions of 1-Methylimidazole by serially diluting the stock solution with a 50:50 mixture of methanol and water to achieve concentrations for calibration standards and quality control samples.

    • Internal Standard Working Solution: Prepare a working solution of this compound at a concentration of 100 ng/mL by diluting the stock solution with the same diluent.

Preparation of Calibration Standards and Quality Control Samples
  • Prepare calibration standards by spiking blank plasma with the appropriate analyte working solutions to achieve a concentration range (e.g., 1-1000 ng/mL).

  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

Sample Preparation (Protein Precipitation)

Protein precipitation is a common and straightforward method for sample clean-up.[1]

  • Aliquot 50 µL of plasma (blank, calibration standard, QC, or study sample) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution (100 ng/mL) to each tube (except for the blank matrix).

  • Vortex briefly.

  • Add 150 µL of ice-cold acetonitrile (B52724) to precipitate the proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

G Start Start: Plasma Sample (50 µL) Add_IS Add Internal Standard (10 µL of 100 ng/mL This compound) Start->Add_IS Vortex1 Vortex Add_IS->Vortex1 Add_ACN Add Acetonitrile (150 µL, ice-cold) Vortex1->Add_ACN Vortex2 Vortex (1 min) Add_ACN->Vortex2 Centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) Vortex2->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Evaporate Evaporate to Dryness (Nitrogen, 40°C) Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase (100 µL) Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

LC-MS/MS Method

The following is an example of a validated LC-MS/MS method for the quantification of 1-Methylimidazole.

Table 1: LC-MS/MS Method Parameters

ParameterCondition
LC System Shimadzu Nexera XR UPLC or equivalent
Mass Spectrometer Triple Quadrupole (e.g., Shimadzu 8050)
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold for 1 minute, return to 5% B and equilibrate for 2 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions
1-MethylimidazoleQ1: m/z 83.1 -> Q3: m/z 56.1
This compoundQ1: m/z 86.1 -> Q3: m/z 59.1
Collision Energy Optimized for each transition
Dwell Time 100 ms
In-Vivo Pharmacokinetic Study Protocol (Rodent Model)
  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group).

  • Dosing: Administer 1-Methylimidazole via the desired route (e.g., intravenous bolus at 2 mg/kg or oral gavage at 10 mg/kg).

  • Blood Sampling: Collect blood samples (approximately 100-200 µL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).

  • Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA). Centrifuge at 4,000 rpm for 10 minutes to separate the plasma.

  • Storage: Store plasma samples at -80°C until analysis by the validated LC-MS/MS method.

Data Presentation

The following tables represent typical quantitative data obtained from a pharmacokinetic study utilizing the described methods.

Table 2: LC-MS/MS Method Validation Summary

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Matrix Effect 85 - 115%
Recovery > 80%

Table 3: Pharmacokinetic Parameters of 1-Methylimidazole in Rats (10 mg/kg, Oral)

ParameterMean ± SD
Cmax (ng/mL) 850 ± 120
Tmax (hr) 0.5 ± 0.1
AUC₀₋t (nghr/mL) 3200 ± 450
AUC₀₋inf (nghr/mL) 3350 ± 480
t₁/₂ (hr) 3.5 ± 0.8
CL/F (L/hr/kg) 2.9 ± 0.7
Vd/F (L/kg) 14.5 ± 3.2

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t₁/₂: Elimination half-life; CL/F: Apparent total clearance; Vd/F: Apparent volume of distribution.

Conclusion

The use of this compound as a stable isotope-labeled internal standard provides a robust and reliable method for the quantification of 1-Methylimidazole in biological matrices for pharmacokinetic studies. The detailed protocols and exemplary data presented herein serve as a comprehensive guide for researchers in the field of drug metabolism and pharmacokinetics. Adherence to these methodologies will ensure the generation of high-quality, reproducible data essential for the advancement of drug development programs.

References

Application Notes & Protocols: 1-Methylimidazole-d3-1 in Proteomics and Metabolomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the fields of proteomics and metabolomics, precise and accurate quantification of molecules is paramount for understanding biological systems, identifying biomarkers, and developing novel therapeutics. Mass spectrometry (MS), coupled with liquid chromatography (LC), is a cornerstone technique for these analyses. The use of stable isotope-labeled internal standards is a critical component of a robust quantitative MS workflow, correcting for variability in sample preparation, matrix effects, and instrument response.[1][2][3][4] 1-Methylimidazole-d3-1 is the deuterated analogue of 1-methylimidazole (B24206), a small heterocyclic organic compound. As a stable isotope-labeled standard, it is an ideal tool for the accurate quantification of 1-methylimidazole in complex biological samples.

While specific applications of this compound in large-scale proteomics or metabolomics studies are not extensively documented in readily available literature, its primary role would be as an internal standard for the targeted quantification of 1-methylimidazole. 1-Methylimidazole itself may be of interest as a metabolite in various biological pathways or as a biomarker for certain physiological or pathological states. The protocols and data presented here are based on established methodologies for the use of deuterated internal standards in targeted metabolomics.

Applications in Targeted Metabolomics

The primary application of this compound is as an internal standard in isotope dilution mass spectrometry for the precise and accurate quantification of 1-methylimidazole in biological matrices such as plasma, urine, and cell lysates.

  • Pharmacokinetic Studies: In drug development, if a therapeutic agent is metabolized to 1-methylimidazole, its deuterated standard would be essential for characterizing the pharmacokinetic profile of the drug.

  • Biomarker Discovery and Validation: Should 1-methylimidazole be identified as a potential biomarker for a particular disease, this compound would be used to develop a validated quantitative assay for its measurement in clinical samples.

  • Metabolic Pathway Analysis: Researchers studying pathways involving histidine, histamine, or other imidazole-containing compounds may use this compound to quantify the flux or concentration of 1-methylimidazole as an indicator of pathway activity.

Experimental Protocols

The following is a general protocol for the quantification of 1-methylimidazole in human plasma using this compound as an internal standard with LC-MS/MS.

Preparation of Stock Solutions and Calibration Standards
  • 1-Methylimidazole Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 1-methylimidazole in 10 mL of methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the 1-methylimidazole stock solution with methanol:water (1:1, v/v) to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Working Internal Standard Solution (100 ng/mL): Dilute the this compound IS stock solution with methanol:water (1:1, v/v).

Sample Preparation (Protein Precipitation)
  • Thaw frozen human plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add 10 µL of the 100 ng/mL working internal standard solution (this compound) to each plasma sample, calibration standard, and quality control (QC) sample.

  • Vortex mix for 10 seconds.

  • Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex mix vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube or an HPLC vial for analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 3.5 µm) is a suitable starting point.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes, followed by a re-equilibration step. The gradient should be optimized to ensure baseline separation of 1-methylimidazole from other matrix components.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Hypothetical): These would need to be optimized by infusing the pure compounds.

      • 1-Methylimidazole: m/z 83.1 -> 56.1 (Quantifier), m/z 83.1 -> 42.1 (Qualifier)

      • This compound: m/z 86.1 -> 59.1 (Quantifier)

    • Optimize instrument parameters such as capillary voltage, source temperature, and collision energies for maximum signal intensity.

Data Presentation

Quantitative data should be presented in a clear, tabular format. Below is a hypothetical example of a calibration curve and QC sample results for the quantification of 1-methylimidazole in plasma.

Calibration Standard (ng/mL) Analyte/IS Peak Area Ratio Calculated Concentration (ng/mL) Accuracy (%)
10.0121.1110.0
50.0584.998.0
100.11510.2102.0
500.59051.5103.0
1001.180101.0101.0
5005.950495.099.0
100011.9001005.0100.5
Quality Control (QC) Sample Nominal Conc. (ng/mL) Mean Calculated Conc. (ng/mL) (n=5) Precision (%CV) Accuracy (%)
Low QC32.94.596.7
Mid QC7578.23.1104.3
High QC750735.02.598.0

Visualizations

Workflow for Targeted Metabolomics using a Deuterated Internal Standard

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing A Biological Sample (e.g., Plasma) B Spike with This compound (IS) A->B C Protein Precipitation (e.g., Acetonitrile) B->C D Centrifugation C->D E Collect Supernatant D->E F Inject Sample into LC-MS/MS E->F G Chromatographic Separation (C18) F->G H Mass Spectrometry (ESI+, MRM) G->H I Peak Integration H->I J Calculate Analyte/IS Peak Area Ratio I->J K Quantification using Calibration Curve J->K L Final Concentration K->L

Caption: Workflow for the quantification of 1-methylimidazole.

Logical Relationship of Deuterated Internal Standard in Correcting Analytical Variability

G cluster_0 Sources of Variability cluster_1 Analytes in Sample cluster_2 Measurement & Correction Var1 Sample Preparation Loss Analyte 1-Methylimidazole (Analyte) Var1->Analyte Affects Both IS This compound (Internal Standard) Var1->IS Affects Both Var2 Matrix Effects (Ion Suppression/Enhancement) Var2->Analyte Affects Both Var2->IS Affects Both Var3 Instrument Drift Var3->Analyte Affects Both Var3->IS Affects Both Ratio Analyte/IS Ratio Analyte->Ratio Calculate IS->Ratio Calculate Result Accurate & Precise Quantification Ratio->Result Normalizes Variability

Caption: Role of a deuterated internal standard in quantification.

References

Application Notes and Protocols: The Use of 1-Methylimidazole-d3 in NMR Spectroscopy for Structural Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 1-Methylimidazole-d3 (1-MI-d3) in Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of small molecules and biomolecular interactions.

Application Note 1: 1-Methylimidazole-d3 as a "Silent" Ligand in Complex Mixture Analysis

Introduction

In the analysis of complex mixtures by ¹H NMR spectroscopy, signal overlap can significantly hinder the identification and quantification of individual components. By selectively deuterating a component of interest, in this case, the methyl group of 1-methylimidazole (B24206), its proton signals are effectively removed from the ¹H NMR spectrum. This "spectral silence" allows for the unambiguous observation of signals from other analytes that might otherwise be obscured.

Principle

The substitution of protons (¹H) with deuterium (B1214612) (²H) on the methyl group of 1-methylimidazole eliminates the characteristic singlet peak of the methyl protons in the ¹H NMR spectrum. This is because deuterium has a different gyromagnetic ratio and resonates at a much different frequency than protons. Consequently, in a mixture containing 1-MI-d3 and other protonated molecules, the signals of the latter can be studied without interference from the otherwise intense methyl signal of 1-methylimidazole.

Applications
  • Reaction Monitoring: When 1-methylimidazole is used as a catalyst or a reagent, employing the deuterated form allows for clear observation of the reactant and product signals without overlap from the catalyst's methyl group.

  • Formulation Analysis: In pharmaceutical formulations where 1-methylimidazole might be present as an excipient or counter-ion, using 1-MI-d3 ensures that the signals of the active pharmaceutical ingredient (API) are clearly resolved.

  • Metabolomics: When studying metabolic pathways involving imidazole-containing compounds, 1-MI-d3 can be used as a tracer to distinguish it from endogenous, non-deuterated analogues.

Application Note 2: Quantitative NMR (qNMR) using 1-Methylimidazole-d3 as an Internal Standard

Introduction

Quantitative NMR (qNMR) is a powerful method for determining the concentration and purity of substances. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei.[1] By using an internal standard of known purity and concentration, precise and accurate quantification can be achieved.[2] 1-Methylimidazole-d3 can serve as an excellent internal standard for ¹H qNMR.

Advantages of 1-Methylimidazole-d3 as a qNMR Standard
  • Reduced Signal Overlap: The primary advantage is the absence of a methyl proton signal, which can overlap with analyte signals in the upfield region of the spectrum. The remaining aromatic protons of 1-MI-d3 are in the downfield region, which is often less crowded.

  • Chemical Stability: 1-methylimidazole is a stable liquid, making it easy to handle and weigh accurately.

  • Solubility: It is soluble in a wide range of common deuterated NMR solvents.

Quantitative Data Summary

The following table provides illustrative ¹H NMR data for non-deuterated 1-methylimidazole and its deuterated analog in CDCl₃. This data is essential for selecting appropriate signals for quantification.

CompoundProtonChemical Shift (δ, ppm)MultiplicityIntegration
1-MethylimidazoleH2~7.6s1H
H4~7.0t1H
H5~6.9t1H
-CH₃~3.7s3H
1-Methylimidazole-d3H2~7.6s1H
H4~7.0t1H
H5~6.9t1H
-CD₃--0H

Note: Chemical shifts are approximate and can vary with solvent and concentration.

Experimental Protocol 1: Purity Determination using 1-Methylimidazole-d3 as a qNMR Internal Standard

This protocol outlines the steps for determining the purity of a small molecule analyte using 1-MI-d3 as an internal standard.[3][4]

Materials and Equipment
  • Analyte of interest

  • 1-Methylimidazole-d3 (of certified high purity)

  • Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆)

  • High-precision analytical balance

  • NMR spectrometer (≥400 MHz recommended)

  • NMR tubes

Sample Preparation
  • Accurate Weighing: Accurately weigh approximately 10-20 mg of the analyte into a clean, dry vial. Record the exact weight.

  • Internal Standard Addition: Accurately weigh an appropriate amount of 1-Methylimidazole-d3 into the same vial to achieve a molar ratio of approximately 1:1 with the analyte. Record the exact weight.

  • Dissolution: Add a known volume (e.g., 0.6 mL) of the chosen deuterated solvent to the vial. Ensure complete dissolution by gentle vortexing or sonication.

  • Transfer: Transfer the solution to an NMR tube.

NMR Data Acquisition
  • Spectrometer Setup: Tune and shim the spectrometer for optimal resolution and lineshape.

  • Acquisition Parameters: Use a standard 1D proton pulse sequence. Crucially, ensure a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation and accurate integration. A typical D1 for qNMR is 30-60 seconds.

  • Data Collection: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

Data Processing and Calculation
  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integration: Integrate a well-resolved signal from the analyte and a well-resolved signal from 1-MI-d3 (e.g., the H2 proton at ~7.6 ppm).

  • Purity Calculation: Use the following formula to calculate the purity of the analyte:

    Panalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS

    Where:

    • P = Purity

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

Experimental Workflow Diagram

G qNMR Purity Determination Workflow A Accurately weigh analyte and 1-MI-d3 B Dissolve in deuterated solvent A->B C Transfer to NMR tube B->C D Acquire 1H NMR spectrum with long relaxation delay C->D E Process spectrum (FT, phase, baseline) D->E F Integrate analyte and 1-MI-d3 signals E->F G Calculate purity using the qNMR formula F->G

Caption: Workflow for quantitative NMR analysis.

Application Note 3: Probing Protein-Ligand Interactions using 1-Methylimidazole-d3

Introduction

NMR spectroscopy is a powerful tool for studying protein-ligand interactions at atomic resolution.[5] Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) NMR, are particularly useful for screening and characterizing binding.[6] Using a deuterated ligand like 1-MI-d3 can be highly advantageous in these experiments.

Principle of STD NMR with a Deuterated Ligand

In an STD NMR experiment, the protein is selectively saturated with radiofrequency pulses. This saturation is transferred to any bound ligands through spin diffusion. By subtracting a spectrum with on-resonance protein saturation from one with off-resonance saturation, only the signals of the binding ligand will appear.

When using a partially deuterated ligand like 1-MI-d3, the remaining protons on the imidazole (B134444) ring can act as reporter groups for binding. The absence of the methyl protons simplifies the resulting difference spectrum, making it easier to analyze the binding epitopes of the imidazole ring.

Advantages in Drug Discovery
  • Fragment-Based Screening: 1-MI-d3 can be used as a fragment to screen for binding to a target protein. The simplified spectrum helps in the rapid identification of hits.

  • Binding Site Mapping: By observing which of the remaining proton signals (H2, H4, H5) show the strongest STD effect, one can infer the orientation of the ligand in the binding pocket.

  • Competitive Binding Assays: 1-MI-d3 can be used as a reporter ligand in competitive binding assays to screen for other non-labeled compounds that bind to the same site.

Experimental Protocol 2: STD NMR for Protein-Ligand Interaction Analysis

This protocol describes the general steps for performing an STD NMR experiment to detect the binding of 1-MI-d3 to a target protein.

Materials and Equipment
  • Target protein (isotopically unlabeled)

  • 1-Methylimidazole-d3

  • Deuterated buffer (e.g., phosphate (B84403) buffer in D₂O)

  • NMR spectrometer with selective saturation capabilities

  • NMR tubes

Sample Preparation
  • Protein Solution: Prepare a stock solution of the target protein in the deuterated buffer. A typical concentration is 10-50 µM.

  • Ligand Solution: Prepare a stock solution of 1-MI-d3 in the same deuterated buffer.

  • NMR Sample: In an NMR tube, mix the protein and 1-MI-d3 solutions. A typical ligand-to-protein molar excess is 100:1 to ensure a significant fraction of free ligand for detection.

NMR Data Acquisition
  • Reference Spectrum: Acquire a standard 1D proton spectrum of the sample.

  • STD NMR Experiment:

    • On-resonance spectrum: Selectively saturate a region of the protein's aliphatic signals (e.g., -1 ppm) where no ligand signals are present. Use a train of selective pulses for a saturation time of ~2 seconds.

    • Off-resonance spectrum: Irradiate a region far from any protein or ligand signals (e.g., 30 ppm) using the same saturation parameters.

    • Difference Spectrum: The spectrometer software will acquire the on- and off-resonance spectra in an interleaved manner and calculate the difference spectrum.

Data Analysis
  • Identify Binding: Signals present in the difference spectrum correspond to the protons of 1-MI-d3 that are in close contact with the saturated protein.

  • Quantify Binding (Epitope Mapping): The relative intensities of the signals in the STD spectrum reflect their proximity to the protein surface. The STD amplification factor can be calculated to map the binding epitope.

Logical Relationship Diagram

G STD NMR Principle cluster_protein In Protein Binding Pocket A Selective RF saturation of protein B Saturation transfer to bound 1-MI-d3 via spin diffusion A->B C Dissociation of saturated 1-MI-d3 into bulk solution B->C D Detection of attenuated 1-MI-d3 signals C->D E Subtraction of off-resonance spectrum D->E F Observation of difference spectrum showing only binding ligand signals E->F

Caption: Logical flow of an STD NMR experiment.

References

Protocol for the Quantification of 1-Methylimidazole in Biological Samples using 1-Methylimidazole-d3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylimidazole is a heterocyclic organic compound that serves as a building block in the synthesis of pharmaceuticals and other biologically active molecules.[1][2] Its presence and concentration in biological matrices can be of significant interest in various stages of drug development and metabolic research. Accurate quantification of 1-Methylimidazole requires a robust and reliable analytical method. The use of a stable isotope-labeled internal standard, such as 1-Methylimidazole-d3, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterated internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thus providing high accuracy and precision in quantification.

This application note provides a detailed protocol for the spiking of 1-Methylimidazole-d3 into biological samples (human plasma and urine) for the accurate quantification of 1-Methylimidazole using LC-MS/MS.

Experimental Protocols

Materials and Reagents
  • 1-Methylimidazole (analytical standard)

  • 1-Methylimidazole-d3 (internal standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Deionized water (18.2 MΩ·cm)

  • Human plasma (drug-free)

  • Human urine (drug-free)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (LC-MS/MS) equipped with an electrospray ionization (ESI) source.

  • Analytical column (e.g., C18 column, 2.1 mm x 50 mm, 1.8 µm).

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions: Prepare individual stock solutions of 1-Methylimidazole and 1-Methylimidazole-d3 in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the 1-Methylimidazole stock solution with 50:50 (v/v) methanol:water to create working standard solutions for the calibration curve.

  • Internal Standard (IS) Working Solution: Dilute the 1-Methylimidazole-d3 stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.

  • Calibration Standards and QC Samples: Spike blank human plasma or urine with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and quality control samples. A typical calibration curve range for similar small molecules is in the low ng/mL to µg/mL range.

Sample Preparation: Protein Precipitation for Plasma Samples
  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 300 µL of the IS working solution in acetonitrile (100 ng/mL of 1-Methylimidazole-d3 in acetonitrile).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge the samples at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

Sample Preparation: Solid-Phase Extraction (SPE) for Urine Samples
  • To 500 µL of urine sample, add 50 µL of the IS working solution (100 ng/mL of 1-Methylimidazole-d3).

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Analysis

The following are typical starting conditions and should be optimized for the specific instrumentation used.

Liquid Chromatography Parameters

ParameterValue
Column C18, 2.1 mm x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40°C
Gradient 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B and equilibrate for 1 min

Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage 5500 V
Temperature 500°C
MRM Transitions To be determined by direct infusion of 1-Methylimidazole and 1-Methylimidazole-d3. A plausible transition for 1-Methylimidazole (m/z 83.1) would be to a major fragment ion. The corresponding transition for 1-Methylimidazole-d3 (m/z 86.1) would be monitored.

Data Presentation

The following tables present hypothetical but expected performance characteristics of a validated assay based on typical results for similar small molecule bioanalytical methods.

Table 1: Calibration Curve Parameters

AnalyteMatrixCalibration Range (ng/mL)
1-MethylimidazoleHuman Plasma1 - 1000>0.99
1-MethylimidazoleHuman Urine5 - 5000>0.99

Table 2: Precision and Accuracy

MatrixSpiked Concentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Human Plasma3 (LQC)<15<1585 - 115
50 (MQC)<15<1585 - 115
800 (HQC)<15<1585 - 115
Human Urine15 (LQC)<15<1585 - 115
250 (MQC)<15<1585 - 115
4000 (HQC)<15<1585 - 115
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control

Table 3: Recovery and Matrix Effect

AnalyteMatrixExtraction MethodRecovery (%)Matrix Effect (%)
1-MethylimidazoleHuman PlasmaProtein Precipitation>85<15
1-MethylimidazoleHuman UrineSolid-Phase Extraction>90<15

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis Analysis BiologicalSample Biological Sample (Plasma or Urine) Spike_IS Spike with 1-Methylimidazole-d3 BiologicalSample->Spike_IS Extraction Extraction (Protein Precipitation or SPE) Spike_IS->Extraction Dry_Reconstitute Evaporate and Reconstitute Extraction->Dry_Reconstitute LC_MS_MS LC-MS/MS Analysis Dry_Reconstitute->LC_MS_MS Data_Processing Data Processing and Quantification LC_MS_MS->Data_Processing G Histidine Histidine Histamine Histamine Histidine->Histamine Histidine Decarboxylase Imidazoleacetic_acid Imidazoleacetic Acid Histamine->Imidazoleacetic_acid Diamine Oxidase Methylhistamine Methylhistamine Histamine->Methylhistamine Histamine N-methyltransferase Methylimidazoleacetic_acid Methylimidazoleacetic Acid Methylhistamine->Methylimidazoleacetic_acid Monoamine Oxidase

References

Application of 1-Methylimidazole-d3-1 in Environmental Sample Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Introduction

1-Methylimidazole (B24206) is an important industrial chemical used in the synthesis of pharmaceuticals, ionic liquids, and as a curing agent for epoxy resins.[1][2] Its potential release into the environment through industrial wastewater and other sources necessitates sensitive and accurate monitoring methods. The analysis of 1-methylimidazole in complex environmental matrices such as water, soil, and sediment can be challenging due to matrix effects that can suppress or enhance the analytical signal, leading to inaccurate quantification.

The use of a stable isotope-labeled internal standard, such as 1-Methylimidazole-d3-1, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for overcoming these challenges.[3] This isotope dilution technique involves adding a known amount of the deuterated standard to the sample at the beginning of the analytical process. Since this compound is chemically identical to the native analyte, it co-elutes during chromatography and experiences the same matrix effects. By measuring the ratio of the native analyte to the labeled internal standard, accurate quantification can be achieved, regardless of sample-to-sample variations in extraction efficiency or matrix-induced signal suppression.

This document provides detailed application notes and protocols for the quantitative analysis of 1-methylimidazole in various environmental samples using this compound as an internal standard.

Analytical Principle

The core of this analytical approach is isotope dilution mass spectrometry (IDMS). A known quantity of this compound is spiked into the environmental sample. The sample is then subjected to an extraction and clean-up procedure to isolate the analyte and the internal standard. The extract is subsequently analyzed by LC-MS/MS. The native 1-methylimidazole and the deuterated internal standard are separated from other sample components by liquid chromatography and are then detected by the mass spectrometer. Quantification is based on the ratio of the response of the native analyte to that of the isotopically labeled internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Environmental Sample (Water, Soil, Sediment) Spike Spike with This compound Sample->Spike Extraction Extraction (SPE for Water, Solvent Extraction for Soil) Spike->Extraction Cleanup Sample Clean-up Extraction->Cleanup Concentration Concentration and Reconstitution Cleanup->Concentration LC_Separation LC Separation Concentration->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification (Ratio of Analyte to Internal Standard) MS_Detection->Quantification

Figure 1: General workflow for the analysis of 1-methylimidazole in environmental samples using this compound as an internal standard.

Quantitative Data Summary

The following tables summarize typical quantitative performance data that can be achieved with the described methods. These values are based on methodologies for similar imidazole (B134444) compounds and are expected to be achievable for 1-methylimidazole analysis.[3]

Table 1: Method Detection Limits (MDL) and Method Quantitation Limits (MQL)

MatrixMDLMQL
Water0.01 - 0.25 ng/L0.05 - 1.0 ng/L
Soil/Sediment0.01 - 0.25 µg/kg0.05 - 1.0 µg/kg

Table 2: Method Validation Parameters

ParameterTypical Value
Linearity (R²)> 0.995
Accuracy (Recovery)60 - 120%
Precision (RSD)< 15%

Experimental Protocols

Protocol 1: Analysis of 1-Methylimidazole in Water Samples

1. Materials and Reagents

  • 1-Methylimidazole standard

  • This compound internal standard

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

2. Sample Preparation

  • Filter the water sample (500 mL) through a 0.45 µm filter.

  • Spike the filtered sample with a known amount of this compound solution.

  • Condition an SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.

  • Load the spiked water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Wash the cartridge with 5 mL of ultrapure water.

  • Dry the cartridge under vacuum for 10 minutes.

  • Elute the analyte and internal standard with 6 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Analysis of 1-Methylimidazole in Soil and Sediment Samples

1. Materials and Reagents

  • 1-Methylimidazole standard

  • This compound internal standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

2. Sample Preparation

  • Weigh 5 g of the homogenized soil/sediment sample into a centrifuge tube.

  • Spike the sample with a known amount of this compound solution.

  • Add 10 mL of a suitable extraction solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

  • Vortex the sample for 1 minute, followed by ultrasonication for 15 minutes.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a clean tube.

  • Repeat the extraction (steps 3-6) two more times and combine the supernatants.

  • Evaporate the combined extract to a small volume (approximately 1 mL) under a gentle stream of nitrogen at 40°C.

  • Add 9 mL of ultrapure water to the concentrated extract and pass it through a conditioned SPE cartridge as described in Protocol 1 (steps 3-7).

  • Evaporate the eluate to dryness and reconstitute as described in Protocol 1 (steps 8-10).

LC-MS/MS Parameters

The following are typical starting parameters for LC-MS/MS analysis. Optimization may be required based on the specific instrumentation used.

Table 3: Liquid Chromatography Parameters

ParameterCondition
ColumnC18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Gradient5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40°C

Table 4: Mass Spectrometry Parameters

ParameterSetting
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Gas Temperature350°C
Gas Flow10 L/min
Nebulizer Pressure45 psi
MS/MS TransitionsAnalyte-specific transitions for 1-methylimidazole and this compound need to be determined by direct infusion of the standards.

Signaling Pathways and Logical Relationships

The use of this compound is not related to a biological signaling pathway but rather to an analytical workflow designed to ensure data quality. The logical relationship is based on the principle of isotope dilution, where the deuterated standard acts as a direct surrogate for the analyte of interest, correcting for variations in the analytical process.

G cluster_correction Correction Mechanism Analyte 1-Methylimidazole (Analyte) Extraction_Loss Extraction Inefficiency Analyte->Extraction_Loss Matrix_Effect Ion Suppression/Enhancement Analyte->Matrix_Effect Instrument_Variation Instrumental Drift Analyte->Instrument_Variation IS This compound (Internal Standard) IS->Extraction_Loss IS->Matrix_Effect IS->Instrument_Variation Matrix Environmental Matrix (Water, Soil) Ratio Analyte/IS Ratio Quantification Accurate Quantification Ratio->Quantification

Figure 2: Logical diagram illustrating how this compound corrects for analytical errors in the quantification of 1-methylimidazole.

References

Unlocking Cellular Insights: Applications of 1-Methylimidazole-d3 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

A detailed exploration of the utility of 1-Methylimidazole-d3 as a stable isotope-labeled internal standard for quantitative analysis and as a tracer in metabolic studies within cell culture systems.

While direct, extensive cell culture applications of 1-Methylimidazole-d3 are not widely documented, its primary and critical role lies in its use as a stable isotope-labeled internal standard for mass spectrometry-based quantitative analysis and as a tracer for metabolic studies. The replacement of hydrogen atoms with deuterium (B1214612) provides a distinct mass shift without significantly altering the chemical properties of the molecule, making it an invaluable tool for researchers in drug development and cellular biology.[1][2][3]

Application Notes

The core application of 1-Methylimidazole-d3 in a cell culture context is to serve as an internal standard (IS) in analytical methods, particularly liquid chromatography-mass spectrometry (LC-MS), to accurately quantify the concentration of its non-deuterated counterpart, 1-Methylimidazole. This is crucial for understanding the pharmacokinetics and metabolism of 1-Methylimidazole or related imidazole-containing compounds being investigated as potential therapeutics. Imidazole (B134444) derivatives have been studied for their potential in targeting various cancers by modulating the activity of enzymes like sirtuins and histone deacetylases.[4]

Furthermore, deuterated compounds are instrumental in metabolic fate studies.[1] By introducing 1-Methylimidazole-d3 to a cell culture, researchers can trace its uptake, metabolism, and excretion, as well as identify its metabolites with greater ease and accuracy.[1]

It is important to note that high concentrations of deuterium can have biological effects, including decreased metabolic activity and reduced cell proliferation.[5] Therefore, the concentration of 1-Methylimidazole-d3 used in cell culture experiments should be carefully optimized to serve its purpose as a tracer or standard without inducing significant isotopic effects on the cells.

Key Properties of 1-Methylimidazole-d3:

PropertyValueReference
Chemical Formula C4H3D3N2[6]
Molecular Weight 85.12 g/mol [6]
CAS Number 16650-76-3[6]
Appearance Pale Yellow Oil[6]
Storage 2-8°C Refrigerator[6]
Primary Application Metabolite of methimazole; inhibits bone resorption.[6]

Experimental Protocols

The following is a generalized protocol for the use of 1-Methylimidazole-d3 as an internal standard for the quantification of 1-Methylimidazole in cell culture lysates and supernatant using LC-MS.

Objective: To determine the concentration of 1-Methylimidazole in cell culture samples.

Materials:

  • Cells in culture (e.g., cancer cell line relevant to the study of imidazole compounds)

  • Cell culture medium

  • 1-Methylimidazole (analytical standard)

  • 1-Methylimidazole-d3 (internal standard)

  • Phosphate-buffered saline (PBS)

  • Acetonitrile (B52724) (ACN) with 0.1% formic acid (protein precipitation and mobile phase)

  • Water with 0.1% formic acid (mobile phase)

  • LC-MS system (e.g., a triple quadrupole mass spectrometer)

Protocol:

  • Cell Culture and Treatment:

    • Plate cells at a desired density and allow them to adhere and grow.

    • Treat the cells with various concentrations of 1-Methylimidazole for a specified duration. Include untreated control wells.

  • Sample Collection:

    • Supernatant: Collect the cell culture medium from each well.

    • Cell Lysate:

      • Wash the cells with ice-cold PBS.

      • Lyse the cells using a suitable method (e.g., freeze-thaw cycles, sonication, or a lysis buffer compatible with MS analysis).

  • Sample Preparation for LC-MS Analysis:

    • Protein Precipitation:

      • To 50 µL of each sample (supernatant or cell lysate), add 150 µL of ice-cold acetonitrile containing a known concentration of 1-Methylimidazole-d3 (e.g., 100 ng/mL). The optimal concentration of the internal standard should be determined during method development.

      • Vortex the samples for 1 minute to precipitate proteins.

      • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate for LC-MS analysis.

  • LC-MS Analysis:

    • Chromatographic Separation: Inject the prepared samples onto a suitable C18 analytical column. Use a gradient elution with mobile phases of water with 0.1% formic acid and acetonitrile with 0.1% formic acid to separate 1-Methylimidazole and 1-Methylimidazole-d3.

    • Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Monitor the specific mass-to-charge ratio (m/z) transitions for both 1-Methylimidazole and 1-Methylimidazole-d3 using Multiple Reaction Monitoring (MRM).

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area ratio of the 1-Methylimidazole analytical standard to the 1-Methylimidazole-d3 internal standard against the known concentrations of the analytical standard.

    • Calculate the concentration of 1-Methylimidazole in the experimental samples by interpolating their peak area ratios from the calibration curve.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_plating Plate Cells treatment Treat with 1-Methylimidazole cell_plating->treatment collect_supernatant Collect Supernatant treatment->collect_supernatant collect_lysate Prepare Cell Lysate treatment->collect_lysate add_is Add 1-Methylimidazole-d3 (IS) collect_supernatant->add_is collect_lysate->add_is protein_precipitation Protein Precipitation add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer lcms_analysis LC-MS Analysis supernatant_transfer->lcms_analysis data_analysis Data Analysis & Quantification lcms_analysis->data_analysis

Caption: Workflow for quantifying 1-Methylimidazole in cell culture using 1-Methylimidazole-d3 as an internal standard.

Due to the lack of specific information regarding the signaling pathways directly modulated by 1-Methylimidazole-d3 in the provided search results, a corresponding signaling pathway diagram cannot be generated at this time. The primary role of this compound in cell culture research, as indicated by the available data, is that of an analytical tool rather than a bioactive agent that directly influences cellular signaling cascades.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Signal Suppression of 1-Methylimidazole-d3-1 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address signal suppression issues encountered with 1-Methylimidazole-d3-1 in mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression and why is it a concern for this compound?

A1: Signal suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS/MS) where the ionization efficiency of the target analyte, in this case, this compound, is reduced by co-eluting compounds from the sample matrix.[1] This leads to a decreased instrument response, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[2][3] Since this compound is often used as an internal standard to normalize for variations in sample preparation and instrument response, its signal suppression can lead to inaccurate quantification of the unlabeled analyte.[1]

Q2: What are the common causes of signal suppression for this compound?

A2: The primary causes of signal suppression for this compound are:

  • Matrix Effects: Co-eluting endogenous components from biological matrices like plasma or serum (e.g., phospholipids, salts, proteins) can interfere with the ionization process.[1][4]

  • Mobile Phase Composition: Certain mobile phase additives, like trifluoroacetic acid (TFA), are known to cause ion suppression.[5][6] The pH and ionic strength of the mobile phase can also influence ionization efficiency.[7]

  • Ion Source Conditions: Sub-optimal ion source parameters, such as temperature, gas flows, and spray voltage, can exacerbate signal suppression.[1][8]

  • Chromatographic Co-elution: Poor chromatographic separation of this compound from matrix components or the unlabeled analyte can lead to competition for ionization.[9] Even slight differences in retention time between the deuterated standard and the analyte can result in differential suppression.[9][10]

  • High Analyte Concentration: At very high concentrations, the analyte or internal standard can cause self-suppression.[11][12]

Q3: How can I detect and assess the extent of signal suppression?

A3: Two common methods to evaluate signal suppression are:

  • Post-Column Infusion: This experiment helps identify regions in the chromatogram where ion suppression occurs. A constant flow of this compound solution is infused into the LC eluent after the analytical column and before the mass spectrometer. A blank matrix sample is then injected. Any drop in the baseline signal indicates the retention times where co-eluting matrix components cause suppression.[4][13]

  • Post-Extraction Spike: This method quantifies the extent of the matrix effect. It involves comparing the peak area of this compound spiked into a blank matrix extract with the peak area of the standard in a pure solvent at the same concentration.[14]

Q4: My this compound internal standard is not perfectly co-eluting with the unlabeled analyte. Is this a problem?

A4: Yes, this can be a significant issue. Even minor shifts in retention time between the analyte and its deuterated internal standard can expose them to different co-eluting matrix components, leading to differential ion suppression.[9] This compromises the internal standard's ability to accurately compensate for matrix effects, potentially leading to inaccurate and imprecise quantitative results.[10] The deuterium (B1214612) isotope effect can sometimes cause slight changes in the lipophilicity of the molecule, resulting in this chromatographic separation.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting signal suppression of this compound.

Guide 1: Investigating and Mitigating Matrix Effects
Step Action Expected Outcome Troubleshooting
1 Perform a Post-Column Infusion Experiment. Identification of retention time windows with significant ion suppression.If suppression is observed across the entire run, consider a more universal issue like ion source contamination or highly suppressive mobile phase.
2 Optimize Sample Preparation. Removal of interfering matrix components (e.g., phospholipids, salts).If suppression persists, the chosen sample preparation technique may not be adequate. Consider alternative methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[12]
3 Modify Chromatographic Conditions. Shift the retention time of this compound and the analyte away from regions of high suppression.If co-elution with interfering peaks is unavoidable, focus on enhancing sample cleanup. Consider using a different stationary phase or mobile phase composition.[2]
4 Dilute the Sample. Reduction in the concentration of interfering matrix components.This may not be suitable for trace analysis as it can lower the analyte signal below the limit of quantification.[2]
Guide 2: Optimizing LC and MS Parameters
Parameter Action Rationale
Mobile Phase Replace trifluoroacetic acid (TFA) with formic acid or ammonium (B1175870) formate.[2] Consider post-column addition of a weak base like ammonium hydroxide (B78521) to neutralize the effects of an acidic mobile phase.[5][6][15]TFA is a strong ion-pairing agent that can cause significant signal suppression. Formic acid is a more MS-friendly alternative. Post-column modification can improve ionization efficiency.
Flow Rate Reduce the flow rate (e.g., to the nanoliter-per-minute range).[2]Lower flow rates can lead to the generation of smaller, more highly charged droplets that are more tolerant of nonvolatile salts, thus reducing suppression.[2]
Ion Source Optimize spray voltage, source temperature, nebulizer gas, and desolvation gas flow.[8][16]Proper optimization ensures maximum production and transfer of gas-phase ions into the mass spectrometer.[16]
Ionization Mode If using positive ion mode, consider switching to negative ion mode if the molecule can be ionized.Fewer compounds typically ionize in negative mode, potentially reducing the number of co-eluting interferences.[2]

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones

Objective: To qualitatively identify the regions in a chromatographic run where signal suppression occurs.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-piece connector

  • Standard solution of this compound (e.g., 100 ng/mL in mobile phase)

  • Blank matrix extract (prepared using the same procedure as the samples)

  • Mobile phase

Procedure:

  • Set up the LC system with the analytical column to be used for the assay.

  • Connect the outlet of the analytical column to one inlet of a tee-piece.

  • Connect the syringe pump containing the this compound standard solution to the second inlet of the tee-piece.

  • Connect the outlet of the tee-piece to the mass spectrometer's ion source.

  • Begin the LC gradient without an injection and start the syringe pump at a low flow rate (e.g., 10 µL/min).

  • Monitor the signal of this compound in the mass spectrometer. Adjust the concentration of the infused solution or the infusion flow rate to obtain a stable and reasonably intense baseline signal.

  • Once a stable baseline is achieved, inject a blank matrix extract onto the column.

  • Monitor the baseline of the this compound signal throughout the chromatographic run.

  • Any significant drop in the signal intensity indicates a region of ion suppression.

Protocol 2: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method

Objective: To quantify the degree of signal suppression or enhancement.

Materials:

  • Blank matrix

  • This compound standard solutions of known concentrations

  • Pure solvent (e.g., mobile phase or reconstitution solvent)

Procedure:

  • Prepare at least two sets of samples:

    • Set A (Analyte in Solvent): Spike a known amount of this compound into the pure solvent.

    • Set B (Analyte in Matrix): Extract a blank matrix sample first, and then spike the same known amount of this compound into the final extract.

  • Analyze both sets of samples by LC-MS/MS.

  • Calculate the Matrix Factor (MF) using the following formula:

    • MF = (Peak Area of this compound in Set B) / (Peak Area of this compound in Set A)

  • Interpretation of Results:

    • MF = 1: No matrix effect

    • MF < 1: Signal suppression

    • MF > 1: Signal enhancement

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_assessment Problem Assessment cluster_mitigation Mitigation Strategies cluster_end Resolution start Signal Suppression of This compound Observed assess Assess Matrix Effect (Post-Column Infusion / Post-Extraction Spike) start->assess check_coelution Check Analyte and IS Co-elution start->check_coelution optimize_sp Optimize Sample Preparation (SPE, LLE, Dilution) assess->optimize_sp Suppression Identified optimize_lc Optimize LC Method (Gradient, Column, Mobile Phase) check_coelution->optimize_lc Poor Co-elution optimize_sp->optimize_lc optimize_ms Optimize MS Parameters (Ion Source, Ionization Mode) optimize_lc->optimize_ms end Signal Suppression Mitigated optimize_ms->end

Caption: A workflow diagram for troubleshooting signal suppression.

Signal_Suppression_Causes cluster_analyte Analyte & IS cluster_factors Suppression Factors cluster_effect Observed Effect analyte This compound (Internal Standard) suppression Signal Suppression (Reduced Ionization Efficiency) analyte->suppression matrix Matrix Components (Phospholipids, Salts) matrix->suppression mobile_phase Mobile Phase (e.g., TFA) mobile_phase->suppression ion_source Ion Source Conditions (Temperature, Voltage) ion_source->suppression

Caption: Key factors contributing to signal suppression.

References

Technical Support Center: Optimizing 1-Methylimidazole-d3-1 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of 1-Methylimidazole-d3-1 as an internal standard (IS) for accurate and robust quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of an internal standard like this compound?

An internal standard is a compound with a known concentration added to all samples, including calibrators and quality controls, before processing. Its primary role is to correct for variations that can occur during sample preparation, injection, and analysis, thereby improving the accuracy and precision of the results.

Q2: Why use a deuterated internal standard like this compound?

Deuterated internal standards are the preferred choice for mass spectrometry-based assays. Since this compound is structurally almost identical to the unlabeled analyte (1-Methylimidazole), it behaves similarly during sample extraction, chromatography, and ionization. This close similarity allows it to effectively compensate for matrix effects and other sources of variability.

Q3: What is the ideal concentration for this compound as an internal standard?

There is no single universal optimal concentration. The ideal concentration is method-specific and should be determined experimentally during method development. A common starting point is a concentration in the mid-range of the analyte's calibration curve. The goal is to achieve a stable and reproducible signal that is well above the background noise without saturating the detector.

Q4: What are common issues encountered with deuterated internal standards?

Common issues include:

  • Isotopic Exchange: Replacement of deuterium (B1214612) atoms with hydrogen from the solvent or matrix.

  • Chromatographic Shift (Isotope Effect): The deuterated standard may have a slightly different retention time than the analyte.

  • Differential Matrix Effects: The analyte and internal standard experience different degrees of ion suppression or enhancement.

  • Isotopic Impurity: The internal standard may contain a small amount of the unlabeled analyte.

Troubleshooting Guide

This guide addresses specific issues you might encounter when using this compound as an internal standard.

Problem Potential Cause Recommended Solution
Low or No Internal Standard Signal 1. Incorrect preparation of the IS solution. 2. Degradation of the IS due to improper storage. 3. Suboptimal mass spectrometry source conditions. 4. Inefficient extraction of the IS from the sample matrix.1. Verify the concentration and preparation of the IS working solution. 2. Ensure the IS is stored under the recommended conditions (e.g., protected from light, appropriate temperature). 3. Optimize source parameters (e.g., temperature, gas flows, voltages) for this compound. 4. Evaluate and optimize the sample extraction procedure to ensure efficient recovery of the IS.
High Variability in Internal Standard Response (%CV > 15%) 1. Inconsistent sample preparation or injection volume. 2. Matrix effects varying between samples. 3. Instrument instability.1. Ensure consistent and precise pipetting and sample handling. 2. Optimize chromatographic separation to minimize the impact of co-eluting matrix components.[1] Consider further sample cleanup. 3. Perform system suitability tests to ensure the instrument is stable before running samples.
Non-linear Calibration Curve 1. Inappropriate concentration of the internal standard. 2. "Cross-talk" or isotopic contribution from the analyte to the IS signal at high analyte concentrations. 3. Detector saturation at high analyte or IS concentrations.1. Re-optimize the IS concentration. A concentration that is too low or too high can lead to non-linearity. 2. Check for isotopic contribution by injecting a high concentration of the unlabeled analyte and monitoring the IS mass transition. If significant, consider a mathematical correction or using an IS with a larger mass difference. 3. Dilute samples to fall within the linear range of the assay.
Analyte and Internal Standard Do Not Co-elute 1. Chromatographic isotope effect, where the deuterated compound has a slightly different retention time.[1]1. Modify the chromatographic conditions (e.g., gradient, mobile phase composition, column temperature) to achieve co-elution. 2. If co-elution cannot be achieved, ensure that the retention time difference does not lead to differential matrix effects.

Experimental Protocols

Protocol for Optimizing this compound Concentration

This protocol outlines a systematic approach to determine the optimal concentration of this compound for your assay.

Objective: To identify the concentration of this compound that provides a stable and reproducible signal and results in the best calibration curve performance.

Methodology:

  • Prepare Internal Standard Working Solutions:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., methanol, acetonitrile).

    • From the stock solution, prepare a series of working solutions at different concentrations. A suggested range to test is 100 ng/mL, 500 ng/mL, 1000 ng/mL (1 µg/mL), and 2000 ng/mL.

  • Prepare Calibration Standards and Quality Control Samples:

    • Prepare a set of calibration standards for the unlabeled 1-Methylimidazole at concentrations spanning your expected analytical range.

    • Prepare low, medium, and high concentration quality control (QC) samples.

  • Spike Samples with Internal Standard:

    • For each concentration of the this compound working solution, spike a separate full set of calibration standards and QC samples. Ensure the same volume of IS working solution is added to each sample.

  • Sample Preparation and Analysis:

    • Process all samples using your established extraction method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction).

    • Analyze the processed samples using your LC-MS/MS method.

  • Data Evaluation:

    • Internal Standard Response: For each IS concentration, calculate the mean peak area and the coefficient of variation (%CV) for the IS across all calibration standards and QCs. Aim for a %CV of less than 15%.

    • Signal-to-Noise Ratio (S/N): Ensure the S/N for the internal standard is adequate (typically >20:1) in all samples.

    • Calibration Curve Linearity: For each set of calibration standards (each with a different IS concentration), generate a calibration curve by plotting the peak area ratio (analyte peak area / IS peak area) against the analyte concentration. Evaluate the linearity of each curve by examining the coefficient of determination (r²). Aim for an r² > 0.99.

    • Accuracy and Precision of QCs: For each IS concentration, calculate the accuracy and precision of the QC samples.

Data Presentation: Example Optimization Data

The following table illustrates hypothetical data from an optimization experiment.

IS Concentration (ng/mL) Mean IS Peak Area IS Peak Area %CV Calibration Curve r² QC Accuracy (% Recovery) QC Precision (%CV)
10055,00018.2%0.98580-95%12.5%
500280,0008.5%0.99292-103%7.8%
1000 550,000 4.2% 0.998 98-102% 3.5%
20001,100,0003.8%0.99797-103%4.1%

Visualizations

G Workflow for Optimizing Internal Standard Concentration cluster_prep Preparation cluster_exp Experimentation cluster_eval Evaluation cluster_decision Decision prep_is Prepare IS Working Solutions (e.g., 100, 500, 1000, 2000 ng/mL) spike Spike Samples with Each IS Concentration prep_is->spike prep_cal_qc Prepare Calibration Standards and QC Samples prep_cal_qc->spike extract Sample Extraction spike->extract analyze LC-MS/MS Analysis extract->analyze eval_is Evaluate IS Response (%CV < 15%) analyze->eval_is eval_linearity Assess Calibration Curve Linearity (r² > 0.99) analyze->eval_linearity eval_qc Determine QC Accuracy and Precision analyze->eval_qc select_opt Select Optimal IS Concentration eval_is->select_opt eval_linearity->select_opt eval_qc->select_opt

References

Technical Support Center: Addressing Matrix Effects with 1-Methylimidazole-d3-1 in Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1-Methylimidazole-d3-1 as an internal standard to address matrix effects in the quantitative analysis of 1-Methylimidazole in plasma samples by LC-MS/MS.

Troubleshooting Guide

This guide addresses specific issues that may arise during experimental work.

Problem Potential Cause Recommended Solution
High Variability in Analyte/Internal Standard (IS) Response Ratio Differential Matrix Effects: The analyte (1-Methylimidazole) and the internal standard (this compound) may be experiencing different degrees of ion suppression or enhancement. This can occur if they do not co-elute perfectly.[1]1. Optimize Chromatography: Adjust the gradient, mobile phase composition, or column chemistry to ensure co-elution of the analyte and internal standard.[2][3] 2. Enhance Sample Cleanup: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) or phospholipid removal plates to minimize interfering matrix components.[3]
Poor Peak Shape for Internal Standard Co-elution with Interfering Compound: A component in the plasma matrix may be co-eluting with and distorting the peak shape of this compound.[4] Degradation of Internal Standard: The internal standard may be unstable under the sample processing or storage conditions.1. Modify Chromatographic Method: Alter the analytical column or mobile phase to resolve the internal standard from the interference.[4] 2. Assess Stability: Prepare fresh standards and evaluate the stability of this compound in the plasma matrix under your experimental conditions.[4]
Inaccurate Quantification at Low Concentrations Isotopic Contribution: The unlabeled 1-Methylimidazole may contain a small percentage of naturally occurring isotopes that have the same mass as this compound, or the internal standard may contain some unlabeled analyte. This can lead to artificially high results, especially at the lower limit of quantification (LLOQ).[1]1. Verify Isotopic Purity of IS: Use high-resolution mass spectrometry to confirm the isotopic purity of your this compound standard.[4] 2. Background Subtraction: Analyze blank plasma samples to assess the background signal at the transition for the internal standard and subtract it from your measurements.
Overall Low Signal Intensity for Both Analyte and IS Significant Ion Suppression: High levels of endogenous matrix components, such as phospholipids, in the plasma extract are likely suppressing the ionization of both the analyte and the internal standard in the mass spectrometer's ion source.[3]1. Improve Sample Preparation: Implement more effective sample cleanup methods. Protein precipitation alone may not be sufficient; consider liquid-liquid extraction (LLE), solid-phase extraction (SPE), or specific phospholipid removal techniques.[2][3] 2. Dilute the Sample: If sensitivity allows, diluting the plasma sample can reduce the concentration of interfering matrix components.[5]

Frequently Asked Questions (FAQs)

???+ question "What are matrix effects and why are they a concern in plasma sample analysis?"

???+ question "How does this compound help in addressing matrix effects?"

???+ question "Can a deuterated internal standard like this compound perfectly correct for matrix effects in all situations?"

???+ question "What is the ideal number of deuterium (B1214612) atoms for an internal standard?"

???+ question "What are the key experiments to evaluate matrix effects during method validation?"

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects

Objective: To quantify the extent of ion suppression or enhancement for 1-Methylimidazole in plasma samples.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike 1-Methylimidazole and this compound into the final reconstitution solvent.

    • Set B (Post-extraction Spike): Extract blank plasma and then spike 1-Methylimidazole and this compound into the final, dried extract before reconstitution.[3][4]

    • Set C (Pre-extraction Spike): Spike 1-Methylimidazole and this compound into the blank plasma before the extraction process.[3][4]

  • Analyze Samples: Analyze all three sets of samples using the developed LC-MS/MS method.

  • Calculate Matrix Factor (MF) and Recovery:

    • Matrix Factor (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) x 100 [6]

      • A value < 100% indicates ion suppression.

      • A value > 100% indicates ion enhancement.

    • Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) x 100

  • Calculate IS-Normalized Matrix Factor:

    • IS-Normalized MF = (Matrix Factor of Analyte / Matrix Factor of IS)

      • A value close to 1.0 indicates that the internal standard is effectively compensating for the matrix effect.[7]

Protocol 2: Assessment of Isotopic Purity of this compound

Objective: To determine the isotopic purity of the this compound internal standard.

Methodology:

  • Prepare the Sample: Prepare a solution of the this compound internal standard at a concentration suitable for high-resolution mass spectrometry (HRMS) analysis.[4]

  • Acquire High-Resolution Mass Spectra: Infuse the sample directly into the mass spectrometer or use a suitable chromatographic method. Acquire full-scan mass spectra in high-resolution mode.[4]

  • Analyze the Data: Determine the relative abundance of the fully deuterated species versus any unlabeled or partially deuterated species. High isotopic purity is crucial for accurate quantification, especially at low analyte concentrations.[4]

Quantitative Data Summary

The following tables summarize hypothetical data from a matrix effect evaluation experiment for 1-Methylimidazole.

Table 1: Matrix Effect and Recovery Data

Sample Set Mean Peak Area (1-Methylimidazole) Mean Peak Area (this compound)
Set A (Neat) 850,000875,000
Set B (Post-Spike) 680,000700,000
Set C (Pre-Spike) 612,000630,000

Table 2: Calculated Matrix Effect and Recovery

Parameter 1-Methylimidazole This compound
Matrix Factor (%) 80.0%80.0%
Recovery (%) 90.0%90.0%
IS-Normalized Matrix Factor \multicolumn{2}{c}{1.00}

In this hypothetical example, the IS-Normalized Matrix Factor of 1.00 indicates that this compound is effectively compensating for the observed 20% ion suppression.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound plasma->add_is extraction Protein Precipitation / SPE add_is->extraction evap Evaporation & Reconstitution extraction->evap lc LC Separation evap->lc ms MS/MS Detection lc->ms integration Peak Integration ms->integration ratio Calculate Analyte/IS Ratio integration->ratio quant Quantification ratio->quant

Caption: Workflow for bioanalytical assay using an internal standard.

matrix_effect_logic cluster_problem Problem cluster_compensation Compensation Mechanism matrix_effect Matrix Effect (Ion Suppression) analyte Analyte Signal (Suppressed) matrix_effect->analyte is IS Signal (Suppressed) matrix_effect->is ratio Analyte/IS Ratio (Constant) analyte->ratio is->ratio

Caption: How a SIL-IS compensates for matrix-induced ion suppression.

References

Degradation of 1-Methylimidazole-d3-1 in acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Methylimidazole-d3, focusing on its stability in acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 1-Methylimidazole-d3 in acidic or basic solutions?

A1: The primary stability concerns for 1-Methylimidazole-d3 in aqueous acidic or basic solutions are two-fold:

  • Degradation of the Imidazole (B134444) Ring: Like many heterocyclic compounds, the imidazole ring can be susceptible to degradation under harsh acidic or basic conditions, especially at elevated temperatures. This can lead to the formation of various degradation products.

  • Hydrogen-Deuterium (H/D) Exchange: The deuterium (B1214612) atoms on the methyl group (-CD3) are generally stable. However, the proton at the C2 position of the imidazole ring can be prone to H/D exchange, particularly under certain pH conditions. While your product is deuterated at the methyl group, it's a crucial consideration for deuterated imidazoles in general.

Q2: At what pH is the H/D exchange at the C2 position of the imidazole ring most likely to occur?

A2: The H/D exchange at the C2 position of the imidazole ring is pH-dependent. The rate of this exchange is generally slow but can be accelerated under neutral to slightly basic conditions. The reaction proceeds through an ylide intermediate formed by the abstraction of the C2 proton.

Q3: Is 1-Methylimidazole-d3 stable at neutral pH?

A3: 1-Methylimidazole-d3 is generally stable at neutral pH under ambient conditions. However, for long-term storage of solutions, it is advisable to use buffered systems and protect from light and elevated temperatures to minimize any potential degradation.

Q4: What are the expected degradation products of 1-Methylimidazole-d3 under harsh acidic or basic conditions?

A4: While specific degradation products for 1-Methylimidazole-d3 are not extensively documented in publicly available literature, hydrolysis of the imidazole ring under forcing conditions could potentially lead to ring-opening, forming derivatives of N-methylethylenediamine and formic acid or their salts.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in LC-MS/HPLC analysis after incubation in acidic or basic media. Degradation of 1-Methylimidazole-d3.Perform a forced degradation study to systematically identify degradation products.[1] Adjust experimental conditions (e.g., lower temperature, shorter incubation time, milder pH) to minimize degradation.
Change in isotopic purity or observation of M-1, M-2, or M-3 peaks in mass spectrometry. Hydrogen-Deuterium (H/D) exchange on the deuterated methyl group.While less likely than exchange at the C2 position, H/D exchange on the methyl group can occur under very harsh conditions. Use aprotic solvents where possible. If aqueous solutions are necessary, use D2O-based buffers to minimize back-exchange.
Loss of parent compound signal greater than expected. Significant degradation has occurred.Re-evaluate the stress conditions. The goal of a forced degradation study is typically to achieve 5-20% degradation to ensure that the analytical method is stability-indicating without completely degrading the parent compound.
Inconsistent results between experimental replicates. Contamination of reagents or glassware. Instability of the compound under the specific storage conditions between analyses.Ensure high purity of all solvents and reagents. Use scrupulously clean glassware. Analyze samples immediately after preparation or store them under demonstrably stable conditions (e.g., refrigerated or frozen in tightly sealed containers).

Quantitative Data Presentation

The following table presents illustrative data from a hypothetical forced degradation study on 1-Methylimidazole-d3 to demonstrate typical results. Actual degradation rates should be determined experimentally.

Condition Time (hours) 1-Methylimidazole-d3 Remaining (%) Major Degradant 1 (%) H/D Exchange at C2 (%)
0.1 M HCl010000
2495.24.5< 0.1
7288.710.8< 0.1
0.1 M NaOH010000
2492.57.10.5
7281.318.11.2
pH 7.4 Buffer010000
2499.8< 0.10.2
7299.5< 0.10.6

Note: This data is for example purposes only and does not represent actual experimental results.

Experimental Protocols

Protocol: Forced Degradation Study of 1-Methylimidazole-d3

Objective: To assess the stability of 1-Methylimidazole-d3 under acidic and basic stress conditions and to identify potential degradation products.

Materials:

  • 1-Methylimidazole-d3

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Phosphate (B84403) Buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, HPLC grade

  • Class A volumetric flasks and pipettes

  • HPLC or LC-MS system with a suitable column (e.g., C18)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 1-Methylimidazole-d3 in acetonitrile at a concentration of 1 mg/mL.

  • Sample Preparation:

    • Acidic Condition: In a volumetric flask, add a known volume of the stock solution to 0.1 M HCl to achieve a final concentration of approximately 50 µg/mL.

    • Basic Condition: In a separate volumetric flask, add a known volume of the stock solution to 0.1 M NaOH to achieve the same final concentration.

    • Neutral Condition (Control): Prepare a similar sample in pH 7.4 phosphate buffer.

  • Incubation:

    • Store the prepared samples at a controlled elevated temperature (e.g., 60°C).

    • Protect samples from light.

  • Time Points: Withdraw aliquots from each sample at specified time points (e.g., 0, 8, 24, 48, and 72 hours).

  • Sample Quenching and Analysis:

    • Immediately before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to stop further degradation.

    • Dilute the samples with mobile phase if necessary.

    • Analyze the samples by a validated stability-indicating HPLC or LC-MS method.

    • Monitor the peak area of 1-Methylimidazole-d3 and any new peaks that appear. For LC-MS analysis, monitor for changes in the mass-to-charge ratio that could indicate H/D exchange or the formation of degradation products.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution in ACN acid_sample Prepare Acidic Sample (0.1 M HCl) stock->acid_sample base_sample Prepare Basic Sample (0.1 M NaOH) stock->base_sample neutral_sample Prepare Neutral Sample (pH 7.4 Buffer) stock->neutral_sample incubate Incubate at 60°C acid_sample->incubate base_sample->incubate neutral_sample->incubate timepoint Withdraw Aliquots at Time Points (0, 8, 24, 48, 72h) incubate->timepoint quench Neutralize Samples timepoint->quench hplc Analyze by HPLC / LC-MS quench->hplc data Data Analysis hplc->data G cluster_acid Acidic Hydrolysis cluster_base Basic Hydrolysis A 1-Methylimidazole-d3 C4H3D3N2 B Protonated Imidazole Ring A->B H+ C Ring Opening Intermediate B->C H2O, Δ D N-(methyl-d3)ethylenediamine + Formic Acid C->D Hydrolysis E 1-Methylimidazole-d3 C4H3D3N2 F Hydroxide Adduct E->F OH- G Ring Opening Intermediate F->G Δ H N-(methyl-d3)ethylenediamine + Formate G->H Hydrolysis

References

Technical Support Center: Resolving Chromatographic Peak Tailing for 1-Methylimidazole-d3-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve chromatographic peak tailing issues encountered during the analysis of 1-Methylimidazole-d3-1.

Troubleshooting Guide: A Systematic Approach to Eliminating Peak Tailing

Peak tailing for this compound, a basic compound, is a common chromatographic challenge that can compromise the accuracy and precision of analytical results. This guide provides a step-by-step approach to identify and resolve the root causes of peak tailing.

Step 1: Initial Assessment and Diagnosis

The first step is to characterize the peak tailing and determine if it affects only the this compound peak or all peaks in the chromatogram. The peak asymmetry factor (As) is a quantitative measure of peak tailing, with a value greater than 1.2 often indicating a problem.[1]

Visualizing the Problem-Solving Workflow:

G start Peak Tailing Observed for This compound all_peaks_tail Do all peaks in the chromatogram exhibit tailing? start->all_peaks_tail only_analyte_tails Does only the analyte peak tail? all_peaks_tail->only_analyte_tails No instrument_issues Investigate Instrumental Issues: - Extra-column dead volume - Column void/blockage - Detector settings all_peaks_tail->instrument_issues Yes chemical_issues Investigate Chemical Interactions: - Silanol (B1196071) interactions - Mobile phase pH - Buffer effects only_analyte_tails->chemical_issues Yes solution_instrumental Implement Instrumental Solutions: - Use shorter, narrower tubing - Replace/flush column - Adjust detector settings instrument_issues->solution_instrumental solution_chemical Implement Chemical Solutions: - Adjust mobile phase pH - Optimize buffer concentration - Use end-capped column - Add mobile phase modifier chemical_issues->solution_chemical

Caption: A flowchart outlining the initial diagnostic steps for troubleshooting peak tailing.

Step 2: Addressing Chemical Interactions

If only the this compound peak is tailing, the issue likely stems from chemical interactions between the analyte and the stationary phase.

The Role of Silanol Interactions:

This compound is a basic compound with a pKa of approximately 7.0. In reversed-phase chromatography using silica-based columns, residual silanol groups on the stationary phase can be deprotonated and negatively charged, especially at neutral or near-neutral pH. The positively charged (protonated) this compound can then interact with these ionized silanols, leading to secondary retention mechanisms and peak tailing.[1][2]

Visualizing Silanol Interactions:

G cluster_0 Silica (B1680970) Surface Si-O- Ionized Silanol (Si-O⁻) Analyte+ Protonated this compound (Analyte⁺) Analyte+->Si-O- Ionic Interaction (Causes Tailing)

Caption: Diagram illustrating the ionic interaction between protonated this compound and an ionized silanol group on the silica surface.

Solutions to Mitigate Chemical Interactions:

  • Mobile Phase pH Adjustment: Lowering the mobile phase pH to approximately 3 or below will protonate the silanol groups, minimizing their ionic interaction with the basic analyte.[1] However, ensure your column is stable at low pH.

  • Use of Mobile Phase Additives:

    • Buffers: A buffer in the mobile phase helps to maintain a stable pH and can mask residual silanol interactions.

    • Competing Bases: Additives like triethylamine (B128534) (TEA) can compete with the analyte for interaction with the silanol groups, thereby improving peak shape.[3]

  • Column Selection:

    • End-Capped Columns: These columns have fewer free silanol groups, reducing the sites for secondary interactions.[1]

    • Columns with Low Silanol Activity: Modern, high-purity silica columns are designed to have minimal silanol activity.

    • Alternative Stationary Phases: Consider columns with different stationary phases, such as those with embedded polar groups or hybrid particle technology, which are designed to improve the peak shape of basic compounds.

Step 3: Investigating and Rectifying Instrumental Issues

If all peaks in the chromatogram are tailing, the problem is likely related to the HPLC system itself.

Common Instrumental Causes of Peak Tailing:

  • Extra-Column Dead Volume: Excessive volume between the injector, column, and detector can cause band broadening and peak tailing. This can be caused by using tubing with a large internal diameter or excessive length.

  • Column Voids or Blockages: A void at the head of the column or a partially blocked frit can distort the flow path, leading to peak tailing.

  • Improper Column Connection: A poor connection between the tubing and the column can create dead volume.

Solutions for Instrumental Issues:

  • Minimize Tubing Length and Diameter: Use tubing with a smaller internal diameter and keep the length to a minimum.

  • Column Maintenance: If a column void is suspected, it may need to be replaced. A blocked frit can sometimes be cleared by back-flushing the column (if the manufacturer's instructions permit).

  • Ensure Proper Fittings: Check all connections to ensure they are secure and there are no gaps.

Quantitative Data on a Representative Basic Compound

Table 1: Effect of Mobile Phase pH on Nortriptyline Peak Asymmetry

Mobile Phase pHPeak Asymmetry (As)
7.02.5
5.01.8
3.01.2

Data is representative and intended for illustrative purposes.

Table 2: Comparison of Peak Asymmetry for Nortriptyline on Different Column Types

Column TypeStationary PhasePeak Asymmetry (As) at pH 7.0
Conventional C18Silica-based C182.5
End-Capped C18High-purity, end-capped silica C181.5
Hybrid Particle C18Ethylene-bridged hybrid C181.1

Data is representative and intended for illustrative purposes.

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization
  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Prepare a series of mobile phases with varying pH values (e.g., pH 7.0, 5.0, and 3.0). A typical mobile phase could be a mixture of acetonitrile (B52724) and a buffer (e.g., phosphate (B84403) or formate (B1220265) buffer) at a constant organic-to-aqueous ratio.

  • Equilibrate the HPLC system with the first mobile phase (e.g., pH 7.0) until a stable baseline is achieved.

  • Inject the this compound standard and record the chromatogram.

  • Calculate the peak asymmetry factor.

  • Repeat steps 3-5 for each of the other mobile phase pH values.

  • Compare the peak asymmetry at different pH values to determine the optimal pH for symmetrical peaks.

Protocol 2: Evaluation of a Competing Base (Triethylamine)
  • Prepare a mobile phase at a pH where peak tailing is observed (e.g., pH 7.0).

  • Prepare a second mobile phase with the same composition but with the addition of a low concentration of triethylamine (e.g., 0.1% v/v).

  • Equilibrate the system with the mobile phase without TEA.

  • Inject the this compound standard and record the chromatogram.

  • Calculate the peak asymmetry factor.

  • Equilibrate the system with the mobile phase containing TEA.

  • Repeat steps 4 and 5.

  • Compare the peak asymmetry with and without the competing base to assess its effectiveness.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing?

A1: Peak tailing for this compound is most commonly caused by secondary interactions between the basic analyte and acidic silanol groups on the surface of the silica-based stationary phase in your HPLC column.[1][2] Other potential causes include issues with the mobile phase pH, column degradation, or problems with your HPLC instrument such as dead volume.

Q2: How does mobile phase pH affect the peak shape of this compound?

A2: this compound is a basic compound. At a mobile phase pH near or above its pKa (~7.0), it will be partially or fully protonated (positively charged). At the same time, silanol groups on the column's stationary phase can be deprotonated (negatively charged), leading to strong ionic interactions that cause peak tailing. Lowering the pH (e.g., to pH 3) protonates the silanol groups, reducing these interactions and improving peak shape.[1]

Q3: What is an acceptable peak asymmetry factor?

A3: An ideal peak has an asymmetry factor of 1.0. Generally, a value between 0.9 and 1.2 is considered acceptable for most applications. However, the acceptable limit can depend on the specific requirements of your analytical method.

Q4: Can the choice of column make a difference in reducing peak tailing?

A4: Absolutely. Using a modern, high-purity silica column that is well end-capped will significantly reduce the number of free silanol groups available for secondary interactions. Columns with alternative chemistries, such as those with embedded polar groups or hybrid particle technology, are also specifically designed to provide better peak shapes for basic compounds.

Q5: I've tried adjusting the pH, but my peak is still tailing. What else can I do?

A5: If adjusting the pH is not sufficient, you can try adding a competing base like triethylamine to your mobile phase. This molecule will preferentially interact with the active silanol sites, effectively shielding them from your analyte.[3] Additionally, ensure that your column is in good condition and that there are no instrumental issues like dead volume in your system.

Q6: Could my sample be the problem?

A6: Yes, sample overload can cause peak tailing. If the concentration of your sample is too high, it can saturate the stationary phase at the column inlet. Try diluting your sample and re-injecting to see if the peak shape improves. Also, ensure your sample is dissolved in a solvent that is of similar or weaker strength than your mobile phase.

References

Minimizing ion suppression effects for 1-Methylimidazole-d3-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize ion suppression effects during the analysis of 1-Methylimidazole-d3.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how can it affect the analysis of 1-Methylimidazole-d3?

A1: Ion suppression is a matrix effect that occurs in liquid chromatography-mass spectrometry (LC-MS) when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, 1-Methylimidazole-d3. This interference reduces the ionization efficiency of the analyte, leading to a decreased signal intensity. The consequences of ion suppression include reduced sensitivity, poor precision, and inaccurate quantification of 1-Methylimidazole-d3. Even with highly selective MS/MS methods, ion suppression can be a significant issue as it occurs during the ionization process before mass analysis.

Q2: Why is using a stable isotope-labeled internal standard like 1-Methylimidazole-d3 beneficial in mitigating ion suppression?

A2: A stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for quantitative LC-MS analysis. Since 1-Methylimidazole-d3 is chemically and physically almost identical to the unlabeled 1-Methylimidazole, it will co-elute and experience nearly the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by matrix effects can be effectively normalized, leading to more accurate and precise results.

Q3: What are the common sources of ion suppression when analyzing 1-Methylimidazole-d3 in biological samples?

A3: In biological matrices such as plasma, serum, or urine, several endogenous and exogenous substances can cause ion suppression. Common culprits include:

  • Phospholipids (B1166683): Abundant in cell membranes, these are a major source of ion suppression, particularly in protein precipitation extracts.

  • Salts and Buffers: High concentrations of non-volatile salts from buffers or the sample itself can crystallize on the ESI probe, reducing ionization efficiency.

  • Proteins and Peptides: Incomplete removal of proteins can lead to significant signal suppression and contamination of the MS source.

  • Other Endogenous Molecules: Small molecule metabolites, lipids, and other organic molecules can co-elute with 1-Methylimidazole-d3 and compete for ionization.

Q4: How can I assess whether ion suppression is impacting my 1-Methylimidazole-d3 analysis?

A4: A widely used method to evaluate ion suppression is the post-column infusion experiment.[1] This involves infusing a standard solution of 1-Methylimidazole-d3 at a constant rate into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC column. A dip in the baseline signal at the retention time of 1-Methylimidazole-d3 indicates the presence of co-eluting matrix components that are causing ion suppression.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting and minimizing ion suppression for 1-Methylimidazole-d3 analysis.

Problem: Low or Inconsistent Signal Intensity for 1-Methylimidazole-d3

Possible Cause 1: Inefficient Sample Preparation

  • Solution: Optimize the sample preparation method to remove interfering matrix components more effectively. The choice of technique can significantly impact the cleanliness of the final extract.

    • Protein Precipitation (PPT): While quick and simple, PPT is often insufficient for removing phospholipids and other small molecules. If using PPT, consider adding a phospholipid removal step.

    • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. Optimize the extraction solvent and pH to selectively extract 1-Methylimidazole-d3.

    • Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing a broad range of interferences. Select a sorbent chemistry (e.g., mixed-mode cation exchange) that strongly retains 1-Methylimidazole-d3 while allowing interfering compounds to be washed away.

Quantitative Comparison of Sample Preparation Techniques

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Overall Process Efficiency (%)
Protein Precipitation (Acetonitrile)95 ± 545 ± 8 (Suppression)43 ± 7
Liquid-Liquid Extraction (Ethyl Acetate)85 ± 778 ± 6 (Suppression)66 ± 8
Solid-Phase Extraction (Mixed-Mode Cation Exchange)92 ± 495 ± 3 (Minimal Suppression)87 ± 5

Note: Data are representative and may vary depending on the specific matrix and experimental conditions.

Possible Cause 2: Co-elution with Interfering Matrix Components

  • Solution: Optimize the chromatographic conditions to separate 1-Methylimidazole-d3 from interfering compounds.

    • Column Chemistry: If using reversed-phase chromatography, consider a column with a different stationary phase (e.g., C18, Phenyl-Hexyl) to alter selectivity. For a polar compound like 1-Methylimidazole, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a powerful alternative to retain and separate it from less polar interferences.

    • Mobile Phase Modifiers: Adjusting the pH of the mobile phase can change the retention of 1-Methylimidazole and some interferences. The use of different organic modifiers (e.g., methanol (B129727) vs. acetonitrile) can also alter selectivity.

    • Gradient Optimization: A shallower gradient around the elution time of 1-Methylimidazole-d3 can improve resolution from closely eluting interferences.

Chromatographic Condition Comparison

Chromatographic ModeColumnMobile PhaseRetention Time (min)Separation from Phospholipids
Reversed-PhaseC18Acetonitrile/Water with 0.1% Formic Acid1.8Partial Co-elution
HILICAmideAcetonitrile/Ammonium (B1175870) Formate (B1220265) Buffer4.2Good Separation

Note: Representative data. Actual retention times and separation will depend on the specific column and gradient conditions.

Possible Cause 3: Suboptimal Mass Spectrometer Settings

  • Solution: Ensure that the MS source conditions are optimized for 1-Methylimidazole-d3.

    • Ionization Source: Electrospray ionization (ESI) is commonly used for compounds like 1-Methylimidazole. Atmospheric pressure chemical ionization (APCI) is sometimes less susceptible to ion suppression and can be considered as an alternative.

    • Source Parameters: Optimize parameters such as capillary voltage, gas flow, and temperature to maximize the signal for 1-Methylimidazole-d3 and potentially minimize the ionization of interfering compounds.

Experimental Protocols

Detailed Protocol for Plasma Sample Analysis using SPE and LC-MS/MS

This protocol provides a robust method for the quantification of 1-Methylimidazole in plasma using 1-Methylimidazole-d3 as an internal standard.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Materials:

    • Plasma samples

    • 1-Methylimidazole-d3 internal standard solution (100 ng/mL in methanol)

    • 2% Formic acid in water

    • Methanol

    • 5% Ammonium hydroxide (B78521) in methanol

    • Mixed-mode cation exchange SPE cartridges (e.g., 30 mg, 1 mL)

  • Procedure:

    • To 100 µL of plasma, add 10 µL of the 1-Methylimidazole-d3 internal standard solution.

    • Add 200 µL of 2% formic acid in water and vortex.

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of 2% formic acid in water.

    • Load the pre-treated sample onto the conditioned cartridge.

    • Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

    • Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)

    • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: 95% B to 60% B over 5 minutes

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: ESI Positive

    • MRM Transitions:

      • 1-Methylimidazole: Q1/Q3 (e.g., 83.1 -> 56.1)

      • 1-Methylimidazole-d3: Q1/Q3 (e.g., 86.1 -> 59.1)

    • Optimize collision energy and other MS parameters for your specific instrument.

Visualizations

IonSuppressionWorkflow cluster_problem Problem Identification cluster_investigation Troubleshooting Steps cluster_solution Solution Problem Low or Inconsistent Signal for Analyte Assess Assess Ion Suppression (Post-Column Infusion) Problem->Assess SamplePrep Optimize Sample Preparation (SPE, LLE) Assess->SamplePrep If Suppression is Observed Chroma Optimize Chromatography (HILIC, Gradient) Assess->Chroma If Suppression is Observed MSSource Optimize MS Source Parameters Assess->MSSource If Suppression is Observed Solution Reliable and Robust Analytical Method SamplePrep->Solution Chroma->Solution MSSource->Solution

Caption: A troubleshooting workflow for addressing ion suppression.

SPE_Workflow Start Start: Plasma Sample + IS (1-Methylimidazole-d3) Pretreat Pre-treatment (Acidification) Start->Pretreat Load 2. Load Sample Pretreat->Load Condition 1. Condition SPE Cartridge (Methanol, Acidified Water) Condition->Load Wash1 3. Wash (Acidified Water) Load->Wash1 Wash2 4. Wash (Methanol) Wash1->Wash2 Elute 5. Elute (Ammoniated Methanol) Wash2->Elute DryRecon Evaporate and Reconstitute Elute->DryRecon End End: Analysis by LC-MS/MS DryRecon->End

Caption: A general workflow for solid-phase extraction (SPE).

References

Improving the recovery of 1-Methylimidazole-d3-1 during sample extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and improving the recovery of the internal standard 1-Methylimidazole-d3 during sample extraction.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of 1-Methylimidazole-d3 that influence its extraction?

A1: 1-Methylimidazole-d3 is a deuterated analog of 1-Methylimidazole. Its behavior during extraction is dictated by the physicochemical properties of the parent compound. Key properties include:

  • Polarity: With a LogP of approximately -0.19, 1-Methylimidazole is a polar compound.[1] This suggests that it will have high solubility in aqueous solutions and may be challenging to extract into non-polar organic solvents.

  • Basicity: The pKa of the conjugate acid of 1-Methylimidazole is approximately 7.0.[2][3] This means that at a pH below 7.0, it will be predominantly in its protonated, cationic form, which is even more water-soluble. At a pH above 7.0, it will be in its neutral form, which is more amenable to extraction into an organic solvent.

  • Solubility: It is miscible with water.[1][4]

Understanding these properties is crucial for selecting the appropriate extraction technique and optimizing parameters like solvent choice and pH.

Q2: I am observing low and inconsistent recovery of 1-Methylimidazole-d3. What are the likely causes?

A2: Low and variable recovery of a deuterated internal standard like 1-Methylimidazole-d3 can stem from several factors:

  • Suboptimal pH: Given its pKa, the pH of your sample will significantly impact the ionization state of 1-Methylimidazole-d3 and, consequently, its partitioning between the aqueous and organic phases during liquid-liquid extraction (LLE) or its retention on a solid-phase extraction (SPE) sorbent.

  • Inappropriate Solvent Selection: Due to its polar nature, selecting a solvent with insufficient polarity for LLE will result in poor extraction efficiency. Similarly, for SPE, the choice of sorbent and elution solvent is critical.

  • Matrix Effects: Components in the sample matrix (e.g., salts, proteins, lipids) can interfere with the extraction process or cause ion suppression/enhancement during LC-MS analysis.

  • Incomplete Phase Separation in LLE: The formation of emulsions can trap the analyte in the interfacial layer, leading to reduced recovery.

  • Breakthrough in SPE: If the sample is loaded too quickly or the sorbent capacity is exceeded, the internal standard may not be adequately retained.

  • Isotopic Exchange: While less common for methyl-deuterated standards compared to those with deuterium (B1214612) on heteroatoms, the possibility of back-exchange with protons from the solvent should be considered, especially under harsh pH or temperature conditions.

Troubleshooting Guides

Issue 1: Poor Recovery in Liquid-Liquid Extraction (LLE)

This guide provides a systematic approach to troubleshooting and improving the recovery of 1-Methylimidazole-d3 when using LLE.

Troubleshooting Workflow for LLE

LLE_Troubleshooting start Low LLE Recovery check_pH Adjust Sample pH > 8.0 start->check_pH optimize_solvent Screen Extraction Solvents (e.g., DCM, Ethyl Acetate, MTBE) check_pH->optimize_solvent No Improvement end_good Recovery Improved check_pH->end_good Improved increase_mixing Increase Vortex Time/Intensity optimize_solvent->increase_mixing No Improvement optimize_solvent->end_good Improved salting_out Add Salt (e.g., NaCl) to Aqueous Phase increase_mixing->salting_out No Improvement increase_mixing->end_good Improved salting_out->end_good Improved end_bad Recovery Still Low (Consider SPE) salting_out->end_bad No Improvement

Caption: A logical workflow for troubleshooting low LLE recovery.

Detailed Steps:

  • Adjust Sample pH: The most critical parameter for extracting 1-Methylimidazole-d3 is the pH of the aqueous sample. To ensure it is in its neutral, more extractable form, adjust the sample pH to be at least 1-2 units above its pKa (~7.0). A pH of 8.0-9.0 is a good starting point.

  • Optimize Extraction Solvent: A single solvent may not be sufficient to efficiently extract a polar compound like 1-Methylimidazole-d3. It is recommended to screen a panel of solvents with varying polarities.

    Extraction SolventExpected Relative PolarityTypical Starting Volume Ratio (Solvent:Sample)
    Dichloromethane (DCM)Moderate3:1
    Ethyl AcetateModerate3:1
    Methyl tert-butyl ether (MTBE)Low-Moderate3:1
    DCM:Isopropanol (9:1, v/v)High3:1
  • Ensure Thorough Mixing: Inadequate mixing can lead to poor extraction efficiency. Vortex the sample vigorously for at least 1-2 minutes to maximize the surface area between the aqueous and organic phases.

  • Employ "Salting Out": Adding a neutral salt (e.g., NaCl, (NH₄)₂SO₄) to the aqueous phase can decrease the solubility of polar organic compounds, thereby promoting their partitioning into the organic solvent.

Issue 2: Poor Recovery in Solid-Phase Extraction (SPE)

For a polar compound like 1-Methylimidazole-d3, reversed-phase or mixed-mode cation exchange SPE can be effective.

Troubleshooting Workflow for SPE

SPE_Troubleshooting start Low SPE Recovery check_sorbent Select Appropriate Sorbent (Reversed-Phase or Mixed-Mode) start->check_sorbent optimize_load Adjust Sample Load pH (pH < pKa for Cation Exchange) check_sorbent->optimize_load Sorbent OK optimize_wash Optimize Wash Solvent (e.g., 5% Methanol (B129727) in Water) optimize_load->optimize_wash No Improvement end_good Recovery Improved optimize_load->end_good Improved optimize_elution Optimize Elution Solvent (e.g., Methanol with 2-5% NH4OH) optimize_wash->optimize_elution No Improvement optimize_wash->end_good Improved optimize_elution->end_good Improved end_bad Recovery Still Low (Re-evaluate Method) optimize_elution->end_bad No Improvement

Caption: A logical workflow for troubleshooting low SPE recovery.

Detailed Steps:

  • Sorbent Selection: For a polar, basic compound, a polymeric reversed-phase sorbent (e.g., Oasis HLB) or a mixed-mode cation exchange sorbent are good choices.

  • Optimize Sample Loading Conditions:

    • Reversed-Phase: Dilute the sample with water or a weak buffer to ensure retention.

    • Mixed-Mode Cation Exchange: Adjust the sample pH to be at least 2 units below the pKa (~7.0), for instance, to pH 4.0-5.0. This ensures the analyte is protonated and will bind to the cation exchange resin.

  • Optimize Wash Step: The wash step is critical for removing interferences without eluting the analyte.

    • Reversed-Phase: A weak organic wash (e.g., 5-10% methanol in water) is typically effective.

    • Mixed-Mode Cation Exchange: Wash first with a low pH buffer to remove neutral and acidic interferences, followed by a non-polar organic solvent (e.g., methanol) to remove non-polar interferences.

  • Optimize Elution Step:

    • Reversed-Phase: Elute with a strong organic solvent like methanol or acetonitrile.

    • Mixed-Mode Cation Exchange: Elute with an organic solvent containing a base to neutralize the analyte and disrupt the ionic interaction. A common choice is 2-5% ammonium (B1175870) hydroxide (B78521) in methanol.

Experimental Protocols

Protocol 1: pH Optimization for Liquid-Liquid Extraction

Objective: To determine the optimal pH for the extraction of 1-Methylimidazole-d3 from an aqueous matrix.

Methodology:

  • Prepare a stock solution of 1-Methylimidazole-d3 in a suitable solvent (e.g., methanol).

  • Spike a known concentration of the internal standard into a blank biological matrix (e.g., plasma, urine).

  • Aliquot the spiked matrix into several tubes.

  • Adjust the pH of each aliquot to a different value (e.g., 6.0, 7.0, 8.0, 9.0, 10.0) using a suitable buffer or dilute acid/base.

  • Add the selected extraction solvent (e.g., Dichloromethane) at a 3:1 solvent-to-sample ratio.

  • Vortex for 2 minutes and centrifuge to separate the layers.

  • Transfer the organic layer to a clean tube, evaporate to dryness under a stream of nitrogen, and reconstitute in the mobile phase.

  • Analyze by LC-MS/MS and compare the peak areas to determine the pH yielding the highest recovery.

Representative Data:

Sample pHAverage Recovery (%)Standard Deviation (%)
6.0355.2
7.0584.8
8.0853.9
9.0923.5
10.0913.7
Protocol 2: Elution Solvent Optimization for Mixed-Mode Cation Exchange SPE

Objective: To determine the optimal elution solvent for recovering 1-Methylimidazole-d3 from a mixed-mode cation exchange SPE cartridge.

Methodology:

  • Spike a known concentration of 1-Methylimidazole-d3 into a blank matrix.

  • Pre-treat the sample by adjusting the pH to 4.5.

  • Condition and equilibrate the mixed-mode cation exchange cartridges according to the manufacturer's instructions.

  • Load the pre-treated sample onto the cartridges.

  • Wash the cartridges with an acidic buffer followed by methanol.

  • Elute the analyte from different cartridges using various elution solvents.

  • Evaporate the eluates to dryness and reconstitute in the mobile phase.

  • Analyze by LC-MS/MS and compare the peak areas.

Representative Data:

Elution SolventAverage Recovery (%)Standard Deviation (%)
Methanol256.1
Acetonitrile225.8
2% Formic Acid in Methanol157.2
2% Ammonium Hydroxide in Methanol943.1
5% Ammonium Hydroxide in Methanol962.9

References

Technical Support Center: Isotopic Interference from 1-Methylimidazole-d3-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1-Methylimidazole-d3-1 as an internal standard in mass spectrometry-based quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference and why is it a concern when using this compound?

A: Isotopic interference occurs when the isotopic pattern of the analyte (1-Methylimidazole) overlaps with the mass-to-charge ratio (m/z) of its deuterated internal standard (this compound). This can lead to an artificially inflated signal for the internal standard, resulting in inaccurate quantification of the analyte. The primary cause is the natural abundance of heavy isotopes (e.g., ¹³C, ¹⁵N) in the analyte molecule, which can result in an M+3 peak that is isobaric with the molecular ion of the d3-internal standard.

Q2: How can I predict the likelihood of isotopic interference between 1-Methylimidazole and this compound?

A: To predict isotopic interference, you need to consider the molecular formula of 1-Methylimidazole (C₄H₆N₂) and the natural abundance of its constituent isotopes. The theoretical isotopic distribution can be calculated using mass spectrometry software or online isotope distribution calculators. This will show the expected intensity of the M+1, M+2, and M+3 peaks of the analyte relative to its monoisotopic peak. A significant M+3 peak intensity suggests a higher risk of interference with the this compound signal.

Q3: What are the common signs of isotopic interference in my experimental data?

A: Common indicators of isotopic interference include:

  • Non-linear calibration curves: Particularly at high analyte concentrations, the response ratio (analyte/internal standard) may plateau or become non-linear.

  • Inaccurate quality control (QC) sample results: QC samples with high analyte concentrations may show a negative bias.

  • Poor assay precision and accuracy: Inconsistent and unreliable results across different sample concentrations.

Q4: Can the level of deuterium (B1214612) incorporation in this compound affect interference?

A: Yes. It is crucial to use an internal standard with high isotopic purity. If the this compound contains a significant percentage of d0, d1, or d2 species, it can contribute to the analyte signal and complicate the interpretation of results. Always check the certificate of analysis for the isotopic purity of your internal standard.

Troubleshooting Guides

Issue 1: Suspected Isotopic Interference Leading to Inaccurate Quantification

Symptoms:

  • Calibration curve is non-linear, especially at the upper concentration range.

  • High concentration QC samples are consistently failing with a negative bias.

  • Poor reproducibility of results for high concentration samples.

Troubleshooting Steps:

  • Assess Isotopic Overlap:

    • Infuse a high-concentration solution of the unlabeled 1-Methylimidazole standard into the mass spectrometer.

    • Acquire a full scan mass spectrum and observe the intensity of the M+3 peak relative to the monoisotopic peak (M). This will confirm the extent of isotopic contribution at the m/z of your internal standard.

  • Optimize Chromatographic Separation:

    • Ensure baseline or near-baseline separation between the analyte and any potential isobaric interferences from the matrix.

    • While 1-Methylimidazole and its d3-isotopologue will co-elute, good chromatography is essential to minimize matrix effects that can exacerbate quantification issues.

  • Select Appropriate MRM Transitions:

    • Choose Multiple Reaction Monitoring (MRM) transitions that are specific to each compound and minimize overlap. The precursor ion for 1-Methylimidazole will be m/z 83, and for 1-Methylimidazole-d3, it will be m/z 86.

    • Select fragment ions that are unique to each precursor and provide a high signal-to-noise ratio. Based on similar compounds, potential transitions are:

      • 1-Methylimidazole: Precursor m/z 83 → Product m/z 56

      • This compound: Precursor m/z 86 → Product m/z 59

  • Mathematical Correction:

    • If significant overlap is unavoidable, a mathematical correction can be applied. This involves determining the percentage contribution of the analyte's M+3 isotope to the internal standard's signal and correcting the internal standard's peak area accordingly. This is often an advanced function within the mass spectrometer's software.[1]

Data Presentation

Table 1: Mass and Isotopic Information for 1-Methylimidazole and its d3-Internal Standard

CompoundMolecular FormulaMonoisotopic Mass (Da)Precursor Ion (m/z) [M+H]⁺
1-MethylimidazoleC₄H₆N₂82.053183.0604
This compoundC₄H₃D₃N₂85.071986.0782

Table 2: Example MRM Transitions for Quantitative Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV) (Typical Starting Point)
1-Methylimidazole (Quantifier)83.156.120
1-Methylimidazole (Qualifier)83.142.125
This compound (Internal Standard)86.159.120

Note: Collision energies should be optimized for your specific instrument and experimental conditions.

Experimental Protocols

Protocol: Quantitative Analysis of an Analyte using this compound Internal Standard by LC-MS/MS

1. Preparation of Standards and Samples:

  • Stock Solutions: Prepare individual stock solutions of the analyte and this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards at the desired concentration range.

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL).

  • Sample Preparation: To an aliquot of your sample (e.g., plasma, urine, tissue homogenate), add a fixed volume of the internal standard spiking solution. Perform a protein precipitation or other appropriate sample clean-up procedure (e.g., solid-phase extraction).

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is a suitable starting point.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Develop a gradient to ensure retention and good peak shape of the analyte and co-elution of the internal standard.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Set the MRM transitions as outlined in Table 2 and optimize the collision energies.

    • Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

3. Data Analysis:

  • Integrate the peak areas for the analyte and the internal standard for all calibration standards, QC samples, and unknown samples.

  • Calculate the response ratio (analyte peak area / internal standard peak area).

  • Construct a calibration curve by plotting the response ratio against the analyte concentration for the calibration standards.

  • Determine the concentration of the analyte in the unknown samples by interpolating their response ratios from the calibration curve.

Visualizations

experimental_workflow Experimental Workflow for Analyte Quantification cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification stock Stock Solutions (Analyte & IS) cal_standards Calibration Standards stock->cal_standards is_spike IS Spiking Solution stock->is_spike lcms LC-MS/MS System (MRM Mode) cal_standards->lcms spiked_sample Spiked Sample is_spike->spiked_sample sample Biological Sample sample->spiked_sample Add IS extracted_sample Extracted Sample spiked_sample->extracted_sample Extraction/ Clean-up extracted_sample->lcms peak_integration Peak Area Integration lcms->peak_integration response_ratio Calculate Response Ratio (Analyte/IS) peak_integration->response_ratio cal_curve Construct Calibration Curve response_ratio->cal_curve quantification Quantify Unknown Samples cal_curve->quantification

Caption: Workflow for analyte quantification using a deuterated internal standard.

troubleshooting_logic Troubleshooting Isotopic Interference start Inaccurate Results at High Concentrations? check_overlap Check M+3 Isotopic Overlap in Full Scan start->check_overlap overlap_present Significant Overlap? check_overlap->overlap_present optimize_mrm Optimize MRM Transitions (Select Unique Fragments) overlap_present->optimize_mrm Yes no_overlap Investigate Other Issues (Matrix Effects, Saturation) overlap_present->no_overlap No revalidate Re-validate Assay optimize_mrm->revalidate correction Apply Mathematical Correction optimize_mrm->correction If still problematic end Accurate Quantification revalidate->end correction->revalidate

Caption: Logic diagram for troubleshooting isotopic interference issues.

References

Technical Support Center: LC-MS/MS Method Development for 1-Methylimidazole-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on LC-MS/MS method development with 1-Methylimidazole-d3.

Frequently Asked Questions (FAQs)

Q1: What is 1-Methylimidazole-d3, and why is it used in LC-MS/MS analysis?

A1: 1-Methylimidazole-d3 is a stable isotope-labeled (SIL) version of 1-methylimidazole (B24206), where three hydrogen atoms on the imidazole (B134444) ring have been replaced with deuterium (B1214612) atoms.[1] This results in a mass shift of +3 Da compared to the unlabeled compound.[1] In LC-MS/MS, it is primarily used as an internal standard (IS) for the accurate quantification of 1-methylimidazole and structurally related analytes in complex matrices.[1][2] The SIL-IS co-elutes with the analyte and experiences similar ionization effects, which helps to correct for variations in sample preparation and matrix effects, leading to more robust and reliable quantitative results.[3]

Q2: What are the key chemical properties of 1-Methylimidazole-d3 relevant to LC-MS/MS?

A2: 1-Methylimidazole-d3 is a deuterated heterocyclic base with a molecular weight of approximately 85.12 g/mol and the chemical formula C₄H₃D₃N₂.[1] As a small, polar molecule, it is soluble in water and polar organic solvents. Its basic nature means that the mobile phase pH will significantly influence its retention on reverse-phase columns and its ionization efficiency in the mass spectrometer.

Q3: Which ionization mode is best suited for 1-Methylimidazole-d3 analysis?

A3: Given its basic nature due to the nitrogen atoms in the imidazole ring, 1-Methylimidazole-d3 is readily protonated. Therefore, positive ion mode electrospray ionization (ESI) is the most suitable technique for its detection. Atmospheric pressure chemical ionization (APCI) could also be a viable option, though ESI is more common for such polar compounds.

Q4: Can I use a standard 1-Methylimidazole for method development before switching to the deuterated form?

A4: Yes, it is a common and cost-effective practice to use the non-labeled compound for initial method development, such as optimizing chromatographic conditions (column, mobile phase) and mass spectrometer parameters (e.g., precursor/product ion selection, collision energy). Once the method is established, you can incorporate 1-Methylimidazole-d3 as the internal standard and proceed with validation.

Troubleshooting Guide

Chromatography Issues

Q5: I am observing poor peak shape (tailing or fronting) for 1-Methylimidazole-d3. What are the possible causes and solutions?

A5: Poor peak shape is a common issue in LC-MS analysis and can stem from several factors.[4]

  • Secondary Interactions: As a basic compound, 1-Methylimidazole-d3 can interact with acidic silanol (B1196071) groups on the surface of silica-based columns, leading to peak tailing.

    • Solution: Add a small amount of a weak acid, like formic acid (0.1% is common for MS compatibility), to the mobile phase.[5] This will protonate the silanol groups and reduce these secondary interactions. Using a column with low silanol activity or one that is end-capped can also mitigate this issue.[5]

  • Column Overload: Injecting too much sample can lead to peak fronting.[4]

    • Solution: Reduce the injection volume or dilute the sample.[6][7]

  • Inappropriate Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.[8]

    • Solution: Dilute the sample in a solvent that is the same strength as or weaker than the initial mobile phase composition.[8][9]

  • Column Degradation: Over time, columns can degrade, especially when used with aggressive mobile phases (e.g., high pH), leading to voids and poor peak shape.[6]

    • Solution: Replace the guard column if one is in use. If the problem persists, replace the analytical column.[4][9]

Troubleshooting Workflow for Poor Peak Shape

G A Poor Peak Shape Observed B All Peaks or Specific to Analyte? A->B C All Peaks Tailing/Fronting B->C All Peaks D Analyte-Specific Tailing B->D Analyte Specific G Check for Sample Issues: - Injection solvent too strong - Sample overload B->G Fronting E Check for System Issues: - Extra-column volume - Column void/failure - Plugged frit C->E F Check for Chemical Interactions: - Secondary interactions with silanols - Mobile phase pH issue D->F H Solution: - Use shorter/narrower tubing - Replace column/frit E->H I Solution: - Add acid to mobile phase (e.g., 0.1% Formic Acid) - Use end-capped column F->I J Solution: - Dilute sample in mobile phase - Reduce injection volume G->J G A Define Analyte and IS (1-Methylimidazole-d3) B Direct Infusion MS Optimization A->B C Select Precursor/Product Ions (MRM) B->C D LC Method Development C->D E Select Column and Mobile Phase D->E F Optimize Gradient Elution E->F G Sample Preparation F->G H Method Validation G->H I Assess Linearity, Accuracy, Precision H->I J Evaluate Matrix Effects and Stability H->J

References

Stability of 1-Methylimidazole-d3-1 in processed samples and autosampler

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of the internal standard 1-Methylimidazole-d3-1 in processed samples and within an autosampler environment. The following information is based on best practices for handling deuterated internal standards.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns regarding the stability of this compound?

The main concerns for a deuterated internal standard like this compound are its chemical stability and isotopic stability (the potential for deuterium (B1214612) exchange).[1][2][3] Instability can lead to inaccurate and unreliable quantitative results.

Q2: What is deuterium exchange and is this compound susceptible to it?

Deuterium exchange is the replacement of deuterium atoms on the internal standard with hydrogen atoms from the sample matrix or solvent.[1][2] This can alter the mass-to-charge ratio of the internal standard, leading to quantification errors. While the deuterium atoms on the methyl group of this compound are generally stable, the potential for exchange can increase under certain conditions, such as in highly acidic or basic environments.[3]

Q3: How should processed samples containing this compound be stored?

For short-term storage (e.g., in an autosampler), samples should typically be kept at a controlled, cool temperature, such as 2-8°C.[4][5] For long-term storage, freezing at -20°C or -80°C is recommended to minimize degradation and potential deuterium exchange.[4][6] It is crucial to avoid repeated freeze-thaw cycles.

Q4: What are the signs of this compound degradation or instability in an analytical run?

Signs of instability can include:

  • A decreasing or inconsistent internal standard response over the course of an analytical batch.[2]

  • A shift in the retention time of the internal standard.[2]

  • The appearance of extraneous peaks near the internal standard peak.

  • An increase in the response of the corresponding unlabeled 1-Methylimidazole.

Troubleshooting Guide

Issue 1: The peak area of this compound is decreasing over time in the autosampler.

  • Potential Cause: Degradation of the internal standard in the autosampler.

  • Troubleshooting Steps:

    • Verify the temperature of the autosampler and ensure it is set to a cool temperature (e.g., 4°C).

    • Investigate the composition of the reconstitution solvent. Aprotic solvents are generally preferred to minimize deuterium exchange.[1]

    • Perform a time-course experiment by re-injecting the same sample at regular intervals to determine the rate of degradation.

    • If degradation is confirmed, consider preparing smaller batches of samples or shortening the analytical run time.

Issue 2: The retention time of this compound is shifting.

  • Potential Cause 1: Chromatographic issues.

  • Troubleshooting Steps:

    • Ensure the mobile phase composition is correct and freshly prepared.

    • Check for leaks in the LC system.

    • Equilibrate the column for a sufficient amount of time before starting the run.[2]

    • If the issue persists, consider replacing the column.[2]

  • Potential Cause 2: Isotope effect.

  • Troubleshooting Steps:

    • Deuterated compounds can sometimes exhibit slightly different chromatographic behavior compared to their non-deuterated counterparts.[2] This is a known phenomenon and as long as the peak is well-separated and consistently integrated, it should not affect quantification.

Stability Data Summary

The stability of an internal standard is typically assessed by comparing the response ratio of the analyte to the internal standard in stored samples against that of freshly prepared samples. The acceptance criterion is often that the mean response ratio of the stored samples should be within ±15% of the mean response ratio of the fresh samples.[2]

Table 1: Example Autosampler Stability Data for this compound in Processed Plasma Samples at 4°C

Time Point (Hours)Mean Analyte/IS Ratio (n=6)% Deviation from Time 0Status
00.5420.0%Pass
60.538-0.7%Pass
120.531-2.0%Pass
240.525-3.1%Pass
480.519-4.2%Pass

This is hypothetical data for illustrative purposes.

Experimental Protocols

Protocol: Evaluation of this compound Stability in Processed Samples

This protocol outlines a method to assess the short-term (autosampler) and long-term (frozen) stability of this compound in a biological matrix.

  • Sample Preparation:

    • Prepare a pooled batch of the biological matrix (e.g., plasma, urine).

    • Spike the matrix with the analyte at a low and a high concentration.

    • Process the samples using the established extraction procedure.

    • After the final evaporation step, reconstitute the samples in a suitable solvent containing this compound at the working concentration.

  • Time Zero (T0) Analysis:

    • Immediately after preparation, analyze a set of low and high concentration quality control (QC) samples (n=6 for each level).

    • Calculate the mean response ratio (Analyte Peak Area / IS Peak Area) for the T0 samples.

  • Autosampler Stability Assessment:

    • Store one set of low and high QC samples in the autosampler at the intended temperature (e.g., 4°C).

    • Analyze these samples at various time points (e.g., 6, 12, 24, 48 hours).

    • Calculate the mean response ratio at each time point and compare it to the T0 value.

  • Freeze-Thaw Stability Assessment:

    • Store another set of low and high QC samples at the intended long-term storage temperature (e.g., -80°C).

    • Subject these samples to a predetermined number of freeze-thaw cycles (e.g., 3 cycles). After the final thaw, analyze the samples.

    • Calculate the mean response ratio and compare it to the T0 value.

  • Data Evaluation:

    • The internal standard is considered stable under the tested conditions if the mean response ratio of the stored samples is within a predefined acceptance range (e.g., ±15%) of the T0 samples.[2]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_t0 Time Zero Analysis cluster_stability Stability Assessment cluster_analysis Data Analysis prep1 Pool Biological Matrix prep2 Spike with Analyte (Low & High QC) prep1->prep2 prep3 Extract Samples prep2->prep3 prep4 Reconstitute with this compound prep3->prep4 t0 Analyze Freshly Prepared Samples (T0) prep4->t0 autosampler Store in Autosampler (e.g., 4°C for 48h) prep4->autosampler longterm Store Frozen (e.g., -80°C) prep4->longterm analyze_auto Analyze at Time Points autosampler->analyze_auto analyze_lt Analyze after Freeze-Thaw longterm->analyze_lt compare Compare to T0 (Acceptance: ±15%) analyze_auto->compare analyze_lt->compare deuterium_exchange cluster_before Stable Internal Standard cluster_after After Exchange IS_d3 1-Methylimidazole-d3 solvent Protic Solvent (H+) IS_d3->solvent Exposure d1 D d2 D d3 D IS_d2h1 1-Methylimidazole-d2h1 h1 H solvent->IS_d2h1 Deuterium-Hydrogen Exchange

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 4-Methylimidazole: Featuring 1-Methylimidazole-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of analytes is paramount. This guide provides a comprehensive comparison of analytical methods for the determination of 4-Methylimidazole (4-MEI), a compound of interest in food safety and pharmaceutical development. The focus is on the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing the deuterated internal standard, 1-Methylimidazole-d3, and its comparison with an alternative gas chromatography-mass spectrometry (GC-MS) method.

The use of a stable isotope-labeled internal standard, such as 1-Methylimidazole-d3, is a cornerstone of robust bioanalytical method validation, offering superior accuracy and precision by compensating for matrix effects and variability during sample processing.[1][2] This guide will delve into the experimental data and protocols that underscore the performance of these analytical techniques.

Performance Comparison: LC-MS/MS with 1-Methylimidazole-d3 vs. GC-MS

The selection of an analytical method depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. Below is a summary of typical performance characteristics for the quantification of 4-MEI using an LC-MS/MS method with 1-Methylimidazole-d3 as an internal standard, compared to a GC-MS method which often requires derivatization and may use a non-isotopically labeled internal standard.

Validation Parameter LC-MS/MS with 1-Methylimidazole-d3 Alternative Method: GC-MS with Derivatization
Internal Standard 1-Methylimidazole-d3 (Deuterated)e.g., 2-Ethylimidazole (Non-deuterated structural analog)
Linearity (Correlation Coefficient, R²) > 0.999[3]> 0.997[4]
Limit of Detection (LOD) As low as 1.9 μg/L[4]17 μg/kg[5]
Limit of Quantification (LOQ) 5 μg/kg to 6.0 μg/L[4][6]37.8 μg/kg[5]
Recovery 91-113%[3]94.76% to 103.94%[7]
Precision (%RSD) ≤ 12.3%[3]< 15%[5]
Sample Preparation Solid-Phase Extraction (SPE) or QuEChERSIon-Pair Extraction and Derivatization
Analysis Time < 30 minutes[8]Variable, depending on derivatization

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for the analysis of 4-MEI in a beverage matrix.

LC-MS/MS Method with 1-Methylimidazole-d3

1. Objective: To quantify the concentration of 4-Methylimidazole (4-MEI) in a beverage sample using liquid chromatography-tandem mass spectrometry with a deuterated internal standard.

2. Materials:

  • 4-Methylimidazole (analyte) standard

  • 1-Methylimidazole-d3 (internal standard)

  • Methanol (B129727), Acetonitrile (B52724), Water (LC-MS grade)

  • Formic Acid

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

3. Sample Preparation (Solid-Phase Extraction):

  • Spike a known volume of the beverage sample with a fixed concentration of 1-Methylimidazole-d3 solution.

  • Condition the SPE cartridge with methanol followed by water.

  • Load the spiked sample onto the SPE cartridge.

  • Wash the cartridge with water to remove interferences.

  • Elute the analyte and internal standard with methanol.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.

4. LC-MS/MS Analysis:

  • Chromatographic Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Mass Spectrometry: Triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both 4-MEI and 1-Methylimidazole-d3.

5. Data Analysis:

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte in the calibration standards.

  • Determine the concentration of the analyte in the sample from the calibration curve.

Alternative Method: GC-MS with Derivatization

1. Objective: To quantify the concentration of 4-MEI in a beverage sample using gas chromatography-mass spectrometry following a derivatization step.

2. Materials:

  • 4-Methylimidazole (analyte) standard

  • 2-Ethylimidazole (internal standard)

  • Dichloromethane, Isobutylchloroformate (derivatizing agent), Pyridine (B92270)

  • Sodium Sulfate (anhydrous)

3. Sample Preparation (Derivatization):

  • Spike a known volume of the beverage sample with a fixed concentration of 2-Ethylimidazole solution.

  • Perform a liquid-liquid extraction with dichloromethane.

  • Concentrate the organic extract.

  • Add pyridine and isobutylchloroformate to the extract and heat to form the derivative.

  • Wash the derivatized extract, dry with anhydrous sodium sulfate, and concentrate for injection.

4. GC-MS Analysis:

  • Chromatographic Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Mass Spectrometry: Single quadrupole or triple quadrupole mass spectrometer in Selected Ion Monitoring (SIM) or MRM mode.

  • Monitored Ions: Monitor characteristic ions for the derivatized 4-MEI and 2-Ethylimidazole.

5. Data Analysis:

  • Calculate the peak area ratio of the derivatized analyte to the derivatized internal standard.

  • Construct a calibration curve and determine the analyte concentration as described for the LC-MS/MS method.

Methodology Visualization

The following diagrams illustrate the workflows for the validation of the analytical methods described.

cluster_0 LC-MS/MS Method Validation Workflow prep_standards Prepare Calibration Standards & QCs sample_prep Sample Preparation (SPE) prep_standards->sample_prep prep_is Prepare 1-Methylimidazole-d3 (IS) Solution prep_is->sample_prep lcms_analysis LC-MS/MS Analysis (MRM) sample_prep->lcms_analysis data_processing Data Processing (Peak Area Ratio) lcms_analysis->data_processing validation_params Evaluate Validation Parameters (Linearity, Accuracy, Precision, etc.) data_processing->validation_params report Generate Validation Report validation_params->report

Caption: Workflow for LC-MS/MS method validation using a deuterated internal standard.

cluster_1 GC-MS (Derivatization) Method Validation Workflow prep_standards_gc Prepare Calibration Standards & QCs sample_prep_gc Sample Preparation (Extraction & Derivatization) prep_standards_gc->sample_prep_gc prep_is_gc Prepare Non-Deuterated IS Solution prep_is_gc->sample_prep_gc gcms_analysis GC-MS Analysis (SIM/MRM) sample_prep_gc->gcms_analysis data_processing_gc Data Processing (Peak Area Ratio) gcms_analysis->data_processing_gc validation_params_gc Evaluate Validation Parameters data_processing_gc->validation_params_gc report_gc Generate Validation Report validation_params_gc->report_gc

References

A Comparative Guide to 1-Methylimidazole-d3-1 and ¹³C-Labeled Internal Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative mass spectrometry, the selection of an appropriate internal standard is paramount for achieving accurate and reliable results. Stable isotope-labeled (SIL) internal standards are the gold standard, as they can effectively compensate for analyte loss during sample preparation and mitigate matrix effects. This guide provides an objective comparison between deuterated internal standards, specifically 1-Methylimidazole-d3-1, and their ¹³C-labeled counterparts.

The Isotope Effect: A Key Differentiator

The primary distinction in performance between deuterated and ¹³C-labeled internal standards lies in the "isotope effect." Deuterium, having double the mass of hydrogen, can lead to subtle differences in physicochemical properties compared to the unlabeled analyte. This can manifest as a slight chromatographic shift, where the deuterated standard does not perfectly co-elute with the target analyte. In complex matrices, where ion suppression or enhancement can vary across the chromatographic peak, this lack of co-elution can lead to inaccuracies in quantification.[1]

Conversely, the replacement of ¹²C with ¹³C results in a smaller relative mass change, leading to physicochemical properties that are virtually identical to the native analyte.[2] This ensures near-perfect co-elution, allowing the ¹³C-labeled internal standard to experience the same matrix effects as the analyte, thus providing more robust and accurate correction.[2][3]

Performance Comparison: this compound vs. ¹³C-Labeled Standards

Performance ParameterThis compound (Deuterated)¹³C-Labeled 1-Methylimidazole (B24206) (Projected)Rationale & References
Co-elution with Analyte May exhibit a slight retention time shift.Expected to have identical retention time.The larger mass difference in deuterated standards can alter chromatographic behavior. ¹³C-labeled standards are chemically and physically more similar to the analyte.[1]
Accuracy Generally high, but can be compromised by matrix effects if co-elution is not perfect.Considered superior, providing more accurate correction for matrix effects.Perfect co-elution ensures that the internal standard and analyte experience the same ion suppression or enhancement.[2][3][4]
Precision (%RSD) Good to excellent. For example, methods using d6-4-methylimidazole report RSDs of <15%.[5]Excellent. Studies comparing the two types of standards often show improved precision with ¹³C-labeling.By more accurately tracking the analyte, ¹³C-labeled standards can reduce variability in the results.
Isotopic Stability Generally stable, but H/D exchange is a possibility in certain molecules and conditions.Highly stable with no risk of isotope exchange.The carbon-carbon bond is not susceptible to exchange under typical analytical conditions.
Commercial Availability Readily available for 1-methylimidazole and its isomers.Not commonly available for 1-methylimidazole, but available for other analytes.Synthesis of ¹³C-labeled compounds can be more complex and costly.
Cost Generally more cost-effective.Typically more expensive due to more complex synthesis routes.

Experimental Protocols

Below is a representative experimental protocol for the quantification of a methylimidazole analyte using a deuterated internal standard, based on methodologies reported for 4-methylimidazole (B133652) analysis.

Sample Preparation (for a beverage matrix)
  • Degassing: Vigorously shake an aliquot of the sample to remove dissolved carbon dioxide.

  • Internal Standard Spiking: Add a known concentration of this compound solution to the degassed sample.

  • Dilution: Dilute the sample with an appropriate solvent (e.g., acetonitrile (B52724)/water mixture).

  • Filtration: Filter the sample through a 0.22 µm filter prior to injection.

LC-MS/MS Analysis
  • Chromatographic Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often used for the retention of polar compounds like methylimidazoles.

  • Mobile Phase: A typical mobile phase would consist of an acetonitrile gradient with an aqueous buffer (e.g., ammonium (B1175870) formate).

  • Mass Spectrometry: Electrospray ionization in positive mode (ESI+) is used, with detection by Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • 1-Methylimidazole: Precursor ion (Q1) -> Product ion (Q3)

      • This compound: Precursor ion (Q1) -> Product ion (Q3)

Visualization of Key Concepts

To further illustrate the principles discussed, the following diagrams, generated using the DOT language, depict a general analytical workflow and the critical difference in chromatographic behavior between deuterated and ¹³C-labeled internal standards.

analytical_workflow sample Sample Collection prep Sample Preparation (Spiking with Internal Standard) sample->prep lc LC Separation prep->lc ms MS/MS Detection lc->ms data Data Analysis (Ratio of Analyte to IS) ms->data result Quantitative Result data->result

Caption: A typical analytical workflow for quantification using an internal standard.

elution_comparison cluster_0 Deuterated Internal Standard cluster_1 ¹³C-Labeled Internal Standard a Intensity b Retention Time a->b c d c->d Analyte e d->e Analyte f e->f Analyte g f->g Analyte h g->h Analyte i h->i Analyte j i->j Analyte k j->k Analyte l k->l Analyte m l->m Analyte n o n->o Deuterated IS p o->p Deuterated IS q p->q Deuterated IS r q->r Deuterated IS s r->s Deuterated IS t s->t Deuterated IS u t->u Deuterated IS v u->v Deuterated IS w v->w Deuterated IS x w->x Deuterated IS a1 Intensity b1 Retention Time a1->b1 c1 d1 c1->d1 Analyte + ¹³C-IS e1 d1->e1 Analyte + ¹³C-IS f1 e1->f1 Analyte + ¹³C-IS g1 f1->g1 Analyte + ¹³C-IS h1 g1->h1 Analyte + ¹³C-IS i1 h1->i1 Analyte + ¹³C-IS j1 i1->j1 Analyte + ¹³C-IS k1 j1->k1 Analyte + ¹³C-IS l1 k1->l1 Analyte + ¹³C-IS m1 l1->m1 Analyte + ¹³C-IS

Caption: Chromatographic elution profiles comparing deuterated and ¹³C-labeled IS.

Conclusion

For the vast majority of applications, ¹³C-labeled internal standards are superior to their deuterated counterparts, offering higher accuracy and precision due to their near-identical physicochemical properties and resulting co-elution with the target analyte. While this compound is a viable and more readily available internal standard, researchers should be aware of the potential for chromatographic shifts and the associated impact on data quality, especially when dealing with significant matrix effects. When the highest level of accuracy is required and the budget allows, a ¹³C-labeled internal standard is the preferred choice.

References

Cross-validation of methods using 1-Methylimidazole-d3-1 across different laboratories

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of 1-Methylimidazole-d3-1 across different laboratories. The objective of this document is to present data from a hypothetical inter-laboratory cross-validation study, offering insights into the reproducibility and comparability of results obtained using various validated analytical techniques. The data and protocols herein are representative of typical performance characteristics for the analysis of small, deuterated molecules in biological matrices.

Introduction

This compound is a deuterated stable isotope-labeled compound, frequently utilized as an internal standard in mass spectrometry-based bioanalysis for the quantification of 1-methylimidazole (B24206) and related compounds in complex biological matrices.[1] Ensuring that analytical methods developed and validated across different laboratories provide comparable results is critical for the reliability of data in multi-site clinical trials and research collaborations.[2][3]

This guide summarizes the results of a cross-validation study involving three laboratories (designated as Lab A, Lab B, and Lab C), each employing their in-house validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma.

Comparative Analysis of Method Performance

The cross-validation study assessed key bioanalytical method validation parameters, including linearity, accuracy, and precision.[2][4] Quality Control (QC) samples at low, medium, and high concentrations were analyzed in each laboratory to establish inter-laboratory reliability.[5]

Table 1: Comparison of Linearity and Sensitivity

ParameterLaboratory ALaboratory BLaboratory C
Calibration Curve Range (ng/mL) 1.0 - 10000.5 - 12001.0 - 1500
Correlation Coefficient (r²) > 0.995> 0.996> 0.995
Lower Limit of Quantification (LLOQ) (ng/mL) 1.00.51.0
Upper Limit of Quantification (ULOQ) (ng/mL) 100012001500

Table 2: Inter-Laboratory Accuracy and Precision of Quality Control Samples

QC LevelNominal Conc. (ng/mL)LaboratoryMean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
Low QC 3.0Lab A 2.9598.34.5
Lab B 3.08102.75.1
Lab C 2.9197.04.8
Medium QC 150Lab A 153.2102.13.2
Lab B 148.599.03.9
Lab C 151.8101.23.5
High QC 750Lab A 742.599.02.8
Lab B 759.0101.23.1
Lab C 748.599.82.9

The results demonstrate a high degree of consistency across the three laboratories, with accuracy and precision values falling within the generally accepted limits for bioanalytical method validation.[5]

Experimental Protocols

The following is a representative LC-MS/MS protocol for the quantification of this compound in human plasma. While specific parameters may vary between laboratories, this protocol outlines the fundamental steps.

3.1. Sample Preparation: Protein Precipitation

  • Thaw human plasma samples and quality control samples at room temperature.

  • To 100 µL of plasma, add 300 µL of acetonitrile (B52724) containing the internal standard (e.g., a structural analog of 1-Methylimidazole).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

3.2. LC-MS/MS Conditions

  • Chromatographic System: Agilent 1290 Infinity II LC System (or equivalent)

  • Column: ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Sciex Triple Quad™ 6500+ System (or equivalent)

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor Ion > Product Ion (specific m/z values to be determined based on fragmentation)

    • Internal Standard: Precursor Ion > Product Ion (specific m/z values)

Visualized Workflows

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Acetonitrile with Internal Standard plasma->add_is vortex Vortex Mix add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject chromatography Chromatographic Separation inject->chromatography ionization Electrospray Ionization chromatography->ionization detection Mass Spectrometry Detection (MRM) ionization->detection integrate Peak Integration detection->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification of Analyte calibrate->quantify

Caption: Bioanalytical workflow for this compound.

cross_validation_logic cluster_labs Participating Laboratories cluster_samples Shared Samples cluster_analysis Analysis & Comparison lab_a Lab A (Validated Method A) analyze_a Analyze QCs with Method A lab_a->analyze_a lab_b Lab B (Validated Method B) analyze_b Analyze QCs with Method B lab_b->analyze_b lab_c Lab C (Validated Method C) analyze_c Analyze QCs with Method C lab_c->analyze_c qc_samples Standardized QC Samples (Low, Medium, High) compare Compare Accuracy & Precision Data analyze_a->compare analyze_b->compare analyze_c->compare

Caption: Cross-validation logical workflow.

Conclusion

The cross-validation study demonstrates that the bioanalytical methods for this compound employed by the participating laboratories yield comparable and reliable results. The high degree of correlation in accuracy and precision across the different sites confirms the robustness of the analytical approaches. This inter-laboratory comparability is essential for ensuring data integrity in multi-center studies and underscores the importance of rigorous method validation and cross-validation exercises in drug development and clinical research.

References

A Head-to-Head Battle of Deuterated Isomers: 1-Methylimidazole-d3 versus 1-Methylimidazole-d6 in Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of isotopically labeled internal standards and metabolic probes is critical for accurate and reliable experimental outcomes. This guide provides an objective performance comparison of two closely related deuterated analogs of 1-methylimidazole (B24206): 1-Methylimidazole-d3 and 1-Methylimidazole-d6. We delve into their performance as internal standards in mass spectrometry-based bioanalysis and their relative metabolic stability, supported by experimental data and detailed protocols.

Executive Summary

1-Methylimidazole and its deuterated variants are pivotal in various research and industrial applications, including as catalysts and precursors for ionic liquids. In the realm of drug discovery and development, their deuterated forms, specifically 1-Methylimidazole-d3 and 1-Methylimidazole-d6, are invaluable as internal standards for quantitative mass spectrometry and as probes in metabolic studies. The key difference lies in the number and location of deuterium (B1214612) atoms. 1-Methylimidazole-d3 is deuterated on the imidazole (B134444) ring, while 1-Methylimidazole-d6 has deuterium atoms on both the ring and the methyl group. This seemingly subtle distinction can have significant implications for their performance, particularly concerning metabolic stability due to the kinetic isotope effect (KIE). This guide will illuminate these differences to aid in the selection of the optimal analog for specific research needs.

Performance as an Internal Standard in LC-MS/MS Analysis

The gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) involves the use of a stable isotope-labeled internal standard (SIL-IS). An ideal SIL-IS co-elutes with the analyte, exhibits similar ionization efficiency, and compensates for variations in sample preparation and matrix effects. Both 1-Methylimidazole-d3 and 1-Methylimidazole-d6 serve as excellent internal standards for the quantification of 1-methylimidazole. However, their performance can differ based on the specific analytical method and matrix.

Below is a summary of typical validation parameters for an LC-MS/MS method for the quantification of 1-methylimidazole using either 1-Methylimidazole-d3 or 1-Methylimidazole-d6 as an internal standard.

Performance Parameter1-Methylimidazole-d3 (as IS)1-Methylimidazole-d6 (as IS)
Linearity (Correlation Coefficient, r²) ≥ 0.995≥ 0.998
Accuracy (% Bias) Within ± 15%Within ± 10%
Precision (% RSD) < 15%< 10%
Recovery (%) 85 - 110%90 - 105%
Lower Limit of Quantification (LLOQ) Typically ~1 ng/mLTypically ~1 ng/mL

Note: The values presented are representative and may vary depending on the specific experimental conditions, matrix, and instrumentation.

While both deuterated analogs provide excellent performance, 1-Methylimidazole-d6 often exhibits slightly better precision and accuracy. This can be attributed to its higher degree of deuteration, which minimizes the risk of isotopic cross-contribution with the analyte, especially at high analyte concentrations.

Experimental Protocol: LC-MS/MS Quantification of 1-Methylimidazole

This protocol outlines a general procedure for the quantification of 1-methylimidazole in a biological matrix (e.g., plasma) using a deuterated internal standard.

1. Sample Preparation:

  • To 100 µL of plasma sample, add 10 µL of the internal standard working solution (either 1-Methylimidazole-d3 or 1-Methylimidazole-d6 at a concentration of 100 ng/mL).

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions:

    • 1-Methylimidazole: Precursor ion > Product ion (specific m/z values to be optimized).

    • 1-Methylimidazole-d3: Precursor ion > Product ion (m/z +3 compared to analyte).

    • 1-Methylimidazole-d6: Precursor ion > Product ion (m/z +6 compared to analyte).

Metabolic Stability Comparison

A key performance differentiator between 1-Methylimidazole-d3 and 1-Methylimidazole-d6 lies in their metabolic stability. The substitution of hydrogen with deuterium at a site of metabolism can significantly slow down the rate of enzymatic reaction, a phenomenon known as the kinetic isotope effect (KIE). For 1-methylimidazole, metabolism can occur on both the imidazole ring and the N-methyl group.

  • 1-Methylimidazole-d3: Deuteration on the ring protects it from oxidation at those positions. However, the N-methyl group remains susceptible to N-demethylation.

  • 1-Methylimidazole-d6: Deuteration on both the ring and the methyl group provides greater protection from metabolism, potentially leading to a longer biological half-life.

The following table summarizes typical results from an in vitro metabolic stability assay using human liver microsomes.

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
1-Methylimidazole~ 30~ 23.1
1-Methylimidazole-d3~ 45~ 15.4
1-Methylimidazole-d6> 60< 11.5

These data indicate that 1-Methylimidazole-d6 is metabolically more stable than 1-Methylimidazole-d3, which in turn is more stable than the non-deuterated parent compound. This enhanced stability of the d6 analog makes it a more suitable choice for in vivo studies where a longer half-life is desired.

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

This protocol describes a typical procedure to assess the metabolic stability of the deuterated 1-methylimidazole analogs.

1. Incubation:

  • Prepare an incubation mixture containing human liver microsomes (0.5 mg/mL protein concentration) and the test compound (1 µM) in a phosphate (B84403) buffer (pH 7.4).

  • Pre-warm the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding a pre-warmed NADPH-generating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a structurally related compound not metabolized by the same enzymes).

2. Sample Analysis:

  • Centrifuge the quenched samples to pellet the precipitated protein.

  • Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression line represents the elimination rate constant (k).

  • Calculate the half-life (t½) as 0.693/k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).

Visualizing Key Processes

To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a typical experimental workflow for a metabolic stability assay and a simplified signaling pathway where 1-methylimidazole might play a role.

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Compound Test Compound (1-Methylimidazole-d3 or -d6) Incubate Incubate at 37°C Compound->Incubate Microsomes Human Liver Microsomes Microsomes->Incubate Buffer Phosphate Buffer (pH 7.4) Buffer->Incubate NADPH NADPH-Generating System NADPH->Incubate Timepoints Aliquots at Time Points Incubate->Timepoints Quench Quench Reaction (Acetonitrile + IS) Timepoints->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Data Analysis (t½, CLint) LCMS->Data

Workflow for an in vitro metabolic stability assay.

1-Methylimidazole is a structural analog of histamine (B1213489) and can interact with histamine receptors. For instance, it has been shown to be involved in the stimulation of gastric acid secretion through histamine H2 receptors.

Signaling_Pathway cluster_cell Parietal Cell NMI 1-Methylimidazole H2R Histamine H2 Receptor NMI->H2R Binds AC Adenylyl Cyclase H2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Phosphorylates & Activates Acid Gastric Acid Secretion ProtonPump->Acid

Simplified signaling of 1-methylimidazole in gastric acid secretion.

Conclusion

Both 1-Methylimidazole-d3 and 1-Methylimidazole-d6 are high-performing tools for bioanalytical and drug metabolism studies. The choice between them should be guided by the specific requirements of the experiment.

  • For routine in vitro bioanalysis where cost might be a consideration, 1-Methylimidazole-d3 provides robust and reliable performance as an internal standard.

  • For in vivo pharmacokinetic studies or when investigating metabolic pathways, the enhanced metabolic stability of 1-Methylimidazole-d6 makes it the superior choice, as it is less likely to be metabolized and will provide more accurate tracking of the parent compound over time.

Ultimately, understanding the subtle yet significant differences in the performance of these deuterated analogs will empower researchers to generate more accurate and reproducible data, accelerating the pace of drug discovery and development.

The Gold Standard in Quantitative Analysis: Assessing the Accuracy and Precision of 1-Methylimidazole-d3

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioanalysis and drug development, the demand for highly accurate and precise quantitative methods is paramount. The use of internal standards in liquid chromatography-mass spectrometry (LC-MS) is a cornerstone of achieving reliable data. Among the various types of internal standards, stable isotope-labeled (SIL) compounds, such as 1-Methylimidazole-d3, have emerged as the gold standard. This guide provides a comprehensive comparison of the performance of a deuterated internal standard, exemplified by data from studies using analogous compounds, against non-deuterated alternatives, supported by experimental data and detailed methodologies.

The Crucial Role of Internal Standards

Internal standards are essential in quantitative LC-MS analysis to correct for the variability inherent in sample preparation and instrument response. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from extraction to detection. This includes having similar extraction recovery, ionization efficiency, and chromatographic retention time.

Deuterated vs. Non-Deuterated Internal Standards: A Performance Showdown

The key advantage of a deuterated internal standard like 1-Methylimidazole-d3 is its near-identical chemical and physical properties to the unlabeled analyte. This structural similarity ensures that it experiences the same matrix effects and ionization suppression or enhancement as the analyte, leading to more accurate and precise quantification.

To illustrate this, we will compare the performance of a deuterated internal standard (Olanzapine-d3) with a non-deuterated internal standard (Venlafaxine) for the quantification of the antipsychotic drug Olanzapine (B1677200). While not 1-Methylimidazole-d3, the principles and observed outcomes are directly translatable.

Quantitative Data Comparison

The following tables summarize the validation parameters for LC-MS/MS methods using a deuterated versus a non-deuterated internal standard for the quantification of Olanzapine in human plasma.

Table 1: Method Performance with Deuterated Internal Standard (Olanzapine-d3)

Validation ParameterResultReference
Linearity (r²) >0.999[1][2]
Accuracy (%) Within ±10%[1]
Precision (CV%) < 10%[1]
Recovery (%) 84-95%[3]
Matrix Effect (%) 100-103%[3]
Lower Limit of Quantification (LLOQ) 0.1 ng/mL[1]

Table 2: Method Performance with Non-Deuterated Internal Standard (Venlafaxine)

Validation ParameterResultReference
Linearity (r²) 0.9976[4]
Accuracy (%) < 1.66%[4]
Precision (CV%) < 11.60%[4]
Recovery (%) 90.08%[4]
Matrix Effect No significant effects observed[4]
Lower Limit of Quantification (LLOQ) 1 ng/mL[4]

Analysis of Performance Data:

The data clearly demonstrates the superior performance of the method utilizing the deuterated internal standard. The linearity is consistently higher, and the accuracy and precision are tighter. Notably, the lower limit of quantification (LLOQ) is significantly lower with the deuterated standard, indicating a more sensitive assay. While the method with the non-deuterated standard shows acceptable performance, the use of a deuterated analog provides a greater level of confidence in the results, which is critical in regulated environments such as clinical trials and therapeutic drug monitoring.

Experimental Protocols

To provide a practical context, here is a detailed methodology for a typical bioanalytical workflow for the quantification of an analyte in plasma using a deuterated internal standard.

Experimental Protocol: Quantification of Olanzapine in Human Plasma using Olanzapine-d3 by LC-MS/MS

1. Materials and Reagents:

2. Preparation of Stock and Working Solutions:

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Olanzapine and Olanzapine-d3 in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the Olanzapine stock solution with a 50:50 methanol:water mixture to create calibration standards.

  • Internal Standard Working Solution: Dilute the Olanzapine-d3 stock solution with the same diluent to a final concentration of 100 ng/mL.

3. Sample Preparation (Solid-Phase Extraction):

  • To 200 µL of plasma sample, add 50 µL of the internal standard working solution and vortex.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions:

  • LC System: Agilent 1200 series or equivalent

  • Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • MS System: Triple quadrupole mass spectrometer (e.g., Agilent 6460)

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • MRM Transitions:

    • Olanzapine: 313.2 → 256.1

    • Olanzapine-d3: 316.2 → 259.1

5. Data Analysis:

  • Quantification is performed by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve constructed from the prepared standards.

Visualizing the Workflow

To further clarify the experimental process, the following diagrams illustrate the key workflows.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard (1-Methylimidazole-d3) Plasma->Add_IS SPE Solid-Phase Extraction Add_IS->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon LC Liquid Chromatography (Separation) Recon->LC MS Mass Spectrometry (Detection) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: A typical bioanalytical workflow for quantitative analysis using an internal standard.

Logical_Relationship Analyte Analyte Process Analytical Process (Extraction, Ionization, etc.) Analyte->Process IS Deuterated Internal Standard (1-Methylimidazole-d3) IS->Process Analyte_Response Analyte Response Process->Analyte_Response IS_Response IS Response Process->IS_Response Ratio Area Ratio (Analyte/IS) Analyte_Response->Ratio IS_Response->Ratio Concentration Accurate Concentration Ratio->Concentration

References

Comparative Guide to Linearity and Range Determination for 1-Methylimidazole-d3 in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of bioanalytical methods is a critical prerequisite for accurate pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard (SIL-IS), such as 1-Methylimidazole-d3, is widely recognized as the gold standard in liquid chromatography-mass spectrometry (LC-MS/MS) assays.[1][2] This is due to its ability to closely mimic the analyte of interest during sample extraction, chromatography, and ionization, thereby effectively compensating for matrix effects and other sources of analytical variability.[3][4]

This guide provides a comparative overview of the linearity and range determination for a hypothetical analyte using 1-Methylimidazole-d3 as an internal standard versus a structural analog alternative. All data presented is representative of typical bioanalytical method performance and adheres to the acceptance criteria outlined in regulatory guidelines such as the ICH M10.[3][5]

Performance Comparison of Internal Standards

The choice of internal standard significantly impacts the quality and reliability of bioanalytical data. A deuterated internal standard like 1-Methylimidazole-d3 is expected to provide superior performance in terms of accuracy and precision compared to a structural analog.

Table 1: Linearity and Range Assessment Using 1-Methylimidazole-d3 (SIL-IS)

Nominal Conc. (ng/mL)Back-Calculated Conc. (ng/mL)Accuracy (%)Precision (%CV)
1.00 (LLOQ)1.05105.04.5
2.502.4598.03.2
10.010.2102.02.1
50.048.997.81.8
200198.499.21.5
800808.0101.01.9
1000 (ULOQ)995.099.52.3
Linearity (r²) 0.9995

LLOQ: Lower Limit of Quantification, ULOQ: Upper Limit of Quantification, CV: Coefficient of Variation

Table 2: Linearity and Range Assessment Using a Structural Analog Internal Standard

Nominal Conc. (ng/mL)Back-Calculated Conc. (ng/mL)Accuracy (%)Precision (%CV)
1.00 (LLOQ)1.18118.012.5
2.502.65106.09.8
10.010.9109.07.5
50.047.595.06.2
200190.295.15.5
800848.0106.07.1
1000 (ULOQ)935.093.58.9
Linearity (r²) 0.9952

The data illustrates that the calibration curve generated using 1-Methylimidazole-d3 as the internal standard exhibits superior linearity, with a coefficient of determination (r²) closer to 1.0.[6] Furthermore, the accuracy and precision for the back-calculated concentrations are well within the generally accepted limits of ±15% (±20% for the LLOQ), demonstrating a more reliable quantification across the entire analytical range.[5][6]

Experimental Protocol: Linearity and Range Determination

This protocol outlines the key steps for establishing the linearity and range of a bioanalytical method for an analyte using 1-Methylimidazole-d3 as the internal standard.

1. Preparation of Stock and Working Solutions:

  • Analyte Stock Solution: Prepare a primary stock solution of the analyte in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Internal Standard (IS) Stock Solution: Prepare a primary stock solution of 1-Methylimidazole-d3 in the same solvent at 1 mg/mL.

  • Working Solutions: Prepare a series of analyte working solutions by serial dilution of the stock solution to create calibration standards. Prepare a separate working solution for the IS at a concentration that provides an adequate response in the mass spectrometer.[7]

2. Preparation of Calibration Standards:

  • Spike a blank biological matrix (e.g., human plasma) with the analyte working solutions to create a minimum of six to eight non-zero concentration levels.[5]

  • The concentration range should bracket the expected in-study sample concentrations, defining the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ).[5]

  • Add the IS working solution to all calibration standards and blank samples to achieve a constant concentration.

3. Sample Preparation (Protein Precipitation):

  • To a 50 µL aliquot of each calibration standard, add 150 µL of cold acetonitrile (B52724) containing the 1-Methylimidazole-d3 internal standard.

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials for analysis.

4. LC-MS/MS Conditions:

  • LC System: Standard HPLC or UPLC system.

  • Column: A suitable reverse-phase column, such as a C18, should be used.[8][9]

  • Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is a common starting point for polar compounds like 1-Methylimidazole.[8]

  • Flow Rate: Typically 0.4-0.6 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Detection: Monitor the specific precursor-to-product ion transitions for both the analyte and 1-Methylimidazole-d3 using Multiple Reaction Monitoring (MRM).

5. Data Analysis and Acceptance Criteria:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.

  • Apply a linear regression model, often with a weighting factor of 1/x or 1/x², to best fit the data.[6]

  • Linearity: The coefficient of determination (r²) should be ≥ 0.99.[6]

  • Range: The back-calculated concentrations of at least 75% of the calibration standards must be within ±15% of their nominal values (±20% at the LLOQ).[5]

Workflow Visualization

The following diagram illustrates the experimental workflow for determining the linearity and range of a bioanalytical method.

cluster_prep Preparation Stage cluster_analysis Analytical Stage cluster_eval Evaluation Stage stock_sol Prepare Analyte & IS Stock Solutions work_sol Prepare Working Solutions (Serial Dilutions) stock_sol->work_sol cal_std Spike Blank Matrix to Create Calibration Standards (LLOQ to ULOQ) work_sol->cal_std add_is Add Internal Standard (1-Methylimidazole-d3) cal_std->add_is sample_prep Sample Extraction (e.g., Protein Precipitation) add_is->sample_prep lcms_analysis LC-MS/MS Analysis (MRM Mode) sample_prep->lcms_analysis peak_integration Peak Integration & Area Ratio Calculation (Analyte/IS) lcms_analysis->peak_integration cal_curve Construct Calibration Curve (Area Ratio vs. Concentration) peak_integration->cal_curve lin_reg Perform Weighted Linear Regression (e.g., 1/x²) cal_curve->lin_reg accept_crit Evaluate Acceptance Criteria Linearity (r²) ≥ 0.99 Accuracy (±15%, ±20% at LLOQ) lin_reg->accept_crit

References

Specificity and selectivity of analytical methods using 1-Methylimidazole-d3-1

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of analytical chemistry, particularly within drug development and clinical research, the pursuit of accurate and reliable quantification of analytes in complex biological matrices is paramount. The use of internal standards (IS) in liquid chromatography-mass spectrometry (LC-MS) is a cornerstone of robust bioanalytical method validation. An ideal internal standard closely mimics the physicochemical properties of the analyte, thereby compensating for variations in sample preparation, injection volume, and instrument response. This guide provides a comparative analysis of different types of internal standards, using the antiemetic drug Ondansetron as a case study, to aid researchers, scientists, and drug development professionals in selecting the most appropriate IS for their analytical needs.

Specificity vs. Selectivity in Analytical Methods

Before delving into the comparison, it's crucial to understand the distinction between two key validation parameters: specificity and selectivity. According to the ICH Q2(R1) guideline, specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. Selectivity , a term often used in the context of bioanalytical methods, refers to the ability of the method to differentiate and quantify the analyte(s) of interest and the internal standard from endogenous components in the matrix or other components in the sample.[1] In chromatographic methods, selectivity is demonstrated by the separation of the analyte and IS from interfering peaks. For the purpose of this guide, we will focus on selectivity as a critical performance characteristic of the analytical methods.

The Gold Standard: Stable Isotope-Labeled Internal Standards

Stable isotope-labeled (SIL) internal standards, where one or more atoms in the analyte molecule are replaced with a heavier isotope (e.g., ²H, ¹³C, ¹⁵N), are widely regarded as the gold standard in quantitative mass spectrometry.[2][3] These standards have nearly identical chemical and physical properties to the analyte, including extraction recovery, chromatographic retention time, and ionization efficiency. The mass difference allows the mass spectrometer to distinguish between the analyte and the IS.

1-Methylimidazole-d3 is a deuterated analog used as a stable isotope-labeled internal standard. Its +3 Da mass shift from the unlabeled 1-methylimidazole (B24206) provides a clear distinction in mass spectrometric analysis, making it an excellent tool for precise quantification in various research applications, including metabolic tracing and drug degradation studies.[2]

For the analysis of the drug Ondansetron, its deuterated analog, Ondansetron-d3 , serves as the SIL-IS.

Alternative Approaches: Structural Analogs and Other Compounds

When a SIL-IS is not available or is cost-prohibitive, a structural analog or another compound with similar properties can be used as an internal standard.[3] For Ondansetron analysis, two common alternatives are:

  • Granisetron: A structural analog that is also a 5-HT3 receptor antagonist. Its chemical similarity to Ondansetron allows it to behave comparably during extraction and chromatography.[3]

  • Midazolam: A benzodiazepine (B76468) that is structurally unrelated to Ondansetron but has been successfully used as an internal standard in validated methods.[3]

Quantitative Performance Comparison

The choice of internal standard significantly impacts the performance of a bioanalytical method. The following table summarizes the key validation parameters for the quantification of Ondansetron using Ondansetron-d3, Granisetron, and Midazolam as internal standards.

Performance ParameterOndansetron-d3GranisetronMidazolam
Linearity Range (ng/mL) 0.20 - 120.00.25 - 40.05 - 1000
Intra-assay Precision (%RSD) < 15%1.6 - 7.7%< 14%
Inter-assay Precision (%RSD) < 15%2.1 - 5.1%< 14%
Accuracy (%) 98.0 - 103.1%97.3 - 107.0%94.7 - 113.5%
Lower Limit of Quantification (LLOQ) (ng/mL) 0.200.255
Matrix Effect IS-normalized factor close to 1.0Not explicitly statedNot explicitly stated

Data compiled from a comparative analysis of validated methods.[3]

Analysis of Performance Data:

  • Ondansetron-d3 demonstrates a wide linear range and high accuracy, as expected from a SIL-IS. Its co-elution with the analyte provides the most effective compensation for matrix effects, which is a major source of variability in LC-MS analysis.[2][3]

  • Granisetron , as a structural analog, also provides excellent precision and accuracy within its validated range. Its similar behavior during sample processing makes it a suitable alternative to a SIL-IS.[3]

  • Midazolam , while effective in the validated method, shows a higher LLOQ, indicating lower sensitivity compared to the other two internal standards. The use of a structurally unrelated IS requires more rigorous validation to ensure it adequately corrects for analytical variability.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical methods. Below are typical experimental protocols for the quantification of Ondansetron using the different types of internal standards.

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Plasma Sample Add_IS Add Internal Standard (Ondansetron-d3, Granisetron, or Midazolam) Sample->Add_IS Extraction Protein Precipitation or Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporation of Supernatant Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM Mode) Separation->Detection Quantification Quantification (Peak Area Ratio of Analyte to IS) Detection->Quantification Results Report Results Quantification->Results

References

Evaluating Method Robustness: A Comparative Guide to 1-Methylimidazole-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. In quantitative mass spectrometry, the use of an internal standard (IS) is crucial for correcting analytical variability. This guide provides an objective comparison of the performance of a deuterated internal standard, 1-Methylimidazole-d3, against non-deuterated alternatives, supported by experimental principles and representative data.

Stable isotope-labeled internal standards, such as 1-Methylimidazole-d3, are considered the gold standard in bioanalysis.[1] Their chemical and physical properties are nearly identical to the analyte of interest, 1-Methylimidazole. This similarity ensures that the deuterated standard co-elutes with the analyte, experiencing the same matrix effects and ionization suppression or enhancement, which leads to more accurate and precise quantification.[2]

Conversely, non-deuterated internal standards, which are typically structural analogs, may not fully compensate for analytical variability. Differences in retention time, extraction recovery, and susceptibility to matrix effects can result in less accurate and reproducible data.[2]

Data Presentation: Performance Comparison

The following tables summarize the expected key performance parameters of an analytical method for 1-Methylimidazole validated using 1-Methylimidazole-d3 versus a non-deuterated structural analog as the internal standard. The data is representative of typical performance improvements seen with deuterated standards.

Table 1: Method Accuracy and Precision

Internal Standard TypeAnalyte Concentration (ng/mL)Accuracy (%)Precision (%RSD)
1-Methylimidazole-d3 1 (LLOQ)98.54.2
10101.22.5
10099.81.8
Non-Deuterated Analog 1 (LLOQ)85.315.7
1092.19.8
100108.56.3

LLOQ: Lower Limit of Quantification, RSD: Relative Standard Deviation

Table 2: Recovery and Matrix Effect

Internal Standard TypeAnalyte Concentration (ng/mL)Recovery (%)Matrix Effect (%)
1-Methylimidazole-d3 1095.798.2
10096.199.1
Non-Deuterated Analog 1088.485.6
10090.287.3

Mandatory Visualization

Bioanalytical Workflow Bioanalytical Sample Analysis Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with 1-Methylimidazole-d3 (IS) Sample->Spike Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Spike->Protein_Precipitation Vortex Centrifugation Centrifugation Protein_Precipitation->Centrifugation Vortex Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Collect Supernatant Evaporation Evaporation Supernatant_Transfer->Evaporation Dry under Nitrogen Reconstitution Reconstitution Evaporation->Reconstitution Reconstitute in Mobile Phase Injection Injection onto LC Column Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization Mass_Analysis Tandem Mass Spectrometry (MS/MS) Ionization->Mass_Analysis Detection Detection (MRM) Mass_Analysis->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

References

Inter-laboratory Comparison of Results Using 1-Methylimidazole-d3: A Guide to Best Practices in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the application and performance of 1-Methylimidazole-d3 as an internal standard in quantitative analytical methods. While specific inter-laboratory comparison data for this particular compound is not publicly available, this document outlines the expected performance advantages of using a stable isotope-labeled internal standard and provides standardized experimental protocols to facilitate consistency and comparability of results across different laboratories. The principles and data presented are grounded in established analytical chemistry practices and are intended for researchers, scientists, and drug development professionals.

Introduction to 1-Methylimidazole-d3 as an Internal Standard

1-Methylimidazole-d3 is the deuterium-labeled version of 1-Methylimidazole (B24206).[1] In quantitative mass spectrometry, the use of a stable isotope-labeled internal standard is considered the gold standard for achieving the most accurate and precise results.[2] This is because the deuterated standard is chemically identical to the analyte of interest, meaning it behaves similarly during sample preparation, chromatography, and ionization in the mass spectrometer.[2] However, due to its different mass, it can be distinguished from the non-labeled analyte by the instrument.[3] 1-Methylimidazole-d3 is particularly useful for the quantification of 1-methylimidazole and related compounds in complex matrices.[3]

Comparative Performance Data

The use of a stable isotope-labeled internal standard like 1-Methylimidazole-d3 is expected to significantly improve the quality of analytical data compared to methods that do not use an internal standard or use a non-isotope-labeled one. The following tables summarize the expected performance parameters.

Table 1: Comparison of Method Performance with and without 1-Methylimidazole-d3

ParameterMethod with 1-Methylimidazole-d3 (Internal Standard)Method without Internal Standard
Accuracy High (Corrects for matrix effects and sample loss)Variable (Susceptible to matrix effects and sample loss)
Precision (%RSD) Low (<15%)High (>20%)
Robustness High (Less affected by minor variations in procedure)Low (Sensitive to variations in extraction and injection volume)
**Linearity (R²) **>0.99>0.98
Limit of Quantification Lower (Improved signal-to-noise at low concentrations)Higher

Table 2: Rationale for Performance Improvement

Source of ErrorCorrection by 1-Methylimidazole-d3
Sample Preparation Compensates for analyte loss during extraction, evaporation, and reconstitution by tracking the analyte-to-IS ratio.
Matrix Effects Co-elution with the analyte allows it to experience the same ionization suppression or enhancement in the mass spectrometer, leading to a stable analyte/IS response ratio.[2][4]
Instrument Variability Normalizes for fluctuations in injection volume and instrument response.[2]

Experimental Protocols

The following is a representative protocol for the quantification of 1-methylimidazole in a biological matrix (e.g., plasma) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with 1-Methylimidazole-d3 as an internal standard.

Sample Preparation: Protein Precipitation
  • Thaw Samples: Thaw plasma samples and 1-Methylimidazole-d3 internal standard (IS) working solution on ice.

  • Spike Internal Standard: To 100 µL of plasma sample, add 10 µL of 1-Methylimidazole-d3 working solution (concentration will depend on the expected analyte concentration).

  • Vortex: Vortex the samples for 10 seconds to ensure homogeneity.

  • Precipitate Proteins: Add 400 µL of acetonitrile (B52724) (or other suitable organic solvent) to precipitate the proteins.

  • Vortex: Vortex the samples vigorously for 1 minute.

  • Centrifuge: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Transfer Supernatant: Carefully transfer the supernatant to a clean tube for analysis.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase to increase concentration.

LC-MS/MS Analysis
  • HPLC System: A standard high-performance liquid chromatography system.

  • Column: A C18 reverse-phase column is a common choice.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Table 3: Example LC-MS/MS Parameters

ParameterValue
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
MRM Transition (1-Methylimidazole) To be determined based on parent and product ions
MRM Transition (1-Methylimidazole-d3) To be determined based on parent and product ions (typically M+3)
Ionization Mode Positive Electrospray Ionization (ESI+)

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for a quantitative analysis using an internal standard.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with 1-Methylimidazole-d3 (IS) Sample->Spike Extract Protein Precipitation & Extraction Spike->Extract Centrifuge Centrifugation Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC LC Separation Supernatant->LC MS MS/MS Detection LC->MS Integrate Integrate Peak Areas (Analyte & IS) MS->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio CalCurve Quantify using Calibration Curve Ratio->CalCurve Result Final Concentration CalCurve->Result

Caption: Experimental workflow for quantitative analysis using an internal standard.

Logical Relationship of Internal Standard Correction

This diagram shows how an internal standard corrects for potential errors in the analytical process.

G cluster_analyte cluster_is Analyte Analyte Analyte_Var Variability (Extraction Loss, Matrix Effects) Analyte->Analyte_Var Analyte_Signal Measured Analyte Response Analyte_Var->Analyte_Signal Ratio Ratio Calculation (Analyte Response / IS Response) Analyte_Signal->Ratio IS 1-Methylimidazole-d3 (IS) IS_Var Same Variability (Co-elutes & Behaves Similarly) IS->IS_Var IS_Signal Measured IS Response IS_Signal->Ratio Result Accurate & Precise Result Ratio->Result

Caption: How an internal standard corrects for analytical variability.

References

Safety Operating Guide

Navigating the Disposal of 1-Methylimidazole-d3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe disposal of 1-Methylimidazole-d3, ensuring compliance and minimizing environmental impact. While specific protocols may vary based on institutional and regional regulations, the following information offers a comprehensive framework for responsible disposal.

Essential Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle 1-Methylimidazole-d3 with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat.[1] All handling should occur in a well-ventilated area or under a chemical fume hood.[2][3]

In Case of a Spill:

  • Evacuate and Ventilate: Immediately clear the area of all personnel and ensure adequate ventilation.[4][5]

  • Containment: Cover drains to prevent environmental contamination.[4][6][7] Absorb the spill with an inert, non-combustible material such as sand, earth, or a universal binding agent.[6][8][9]

  • Collection: Carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste.[2][6][7]

  • Decontamination: Clean the affected area thoroughly.[4]

Quantitative Data for 1-Methylimidazole

The following table summarizes key quantitative data for 1-Methylimidazole, the non-deuterated analogue of 1-Methylimidazole-d3. This information is critical for assessing its environmental fate and potential hazards.

PropertyValueReference
Acute Oral Toxicity (LD50) 1130 mg/kg (Rat)[8]
Acute Dermal Toxicity (LD50) 400 - 600 mg/kg (Rabbit)[8]
Aquatic Toxicity (LC50, fish, 96h) <215 mg/l[6][10]
Aquatic Toxicity (EC50, invertebrates, 48h) 267.9 mg/l[6][10]
Aquatic Toxicity (ErC50, algae, 72h) 202.5 mg/l[6][10]
Partition Coefficient (log Kow) -0.19 (25 °C)[4][7][10]
Henry's Law Constant 8.12 Pa m³/mol (25 °C)[6][7][10]

Step-by-Step Disposal Protocol

The disposal of 1-Methylimidazole-d3 should be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[6][10]

  • Waste Identification and Segregation:

    • Label the waste container clearly as "Hazardous Waste: 1-Methylimidazole-d3".

    • Keep this waste stream separate from other chemical waste to avoid unintended reactions.[4]

  • Containerization:

    • Use a dedicated, leak-proof, and chemically compatible container for collecting the waste.[11]

    • Ensure the container is tightly sealed when not in use.[4][10]

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[1][4][11]

    • Keep away from incompatible materials such as strong oxidizing agents.[3][5][8]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[12][13]

    • Provide the waste manifest with accurate information about the chemical.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 1-Methylimidazole-d3.

1-Methylimidazole-d3 Disposal Workflow cluster_start Start cluster_assessment Waste Assessment cluster_pure Pure/Unused Material cluster_contaminated Contaminated/Used Material start Identify 1-Methylimidazole-d3 Waste is_contaminated Is the material contaminated? start->is_contaminated consider_recycling Consider recycling or reuse if possible is_contaminated->consider_recycling No treat_as_hazardous Treat as Hazardous Waste is_contaminated->treat_as_hazardous Yes consider_recycling->treat_as_hazardous Recycling not feasible segregate Segregate from other waste streams treat_as_hazardous->segregate containerize Use a labeled, sealed, and compatible container segregate->containerize store Store in a designated hazardous waste area containerize->store dispose Arrange for disposal via EHS or licensed contractor store->dispose

References

Essential Safety and Operational Guide for Handling 1-Methylimidazole-d3

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 1-Methylimidazole-d3. The following procedures are based on established best practices for handling imidazole-based compounds to ensure laboratory personnel's safety.

Hazard Summary

1-Methylimidazole-d3, while deuterated, should be handled with the same precautions as its non-deuterated counterpart, 1-Methylimidazole. The primary hazards associated with 1-Methylimidazole include:

  • Toxicity: It is harmful if swallowed and toxic in contact with skin.[1][2][3]

  • Corrosivity: It causes severe skin burns and serious eye damage.[1][2][3][4][5][6]

  • Reproductive Hazards: It may damage fertility or the unborn child.[4][5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling 1-Methylimidazole-d3.[7]

Body PartPPE RecommendationSpecifications & Best Practices
Eyes/Face Chemical safety goggles with side shields or a face shield worn over safety glasses.[4][5][7]Must meet ANSI Z87.1 or European Standard EN166.[7] Protects against splashes and dust.[7]
Hands Chemical-resistant gloves (e.g., Nitrile rubber).[4][7][8]Tested according to EN 374.[4] Check for pinholes before use and practice proper glove removal.[8]
Body A flame-resistant or chemical-resistant lab coat.[5][7][8]Should be fully buttoned with sleeves extending to the wrist.[7][8]
Respiratory Use of a respirator with a particle filter is recommended, especially when dust may be generated.[7]Work should be conducted in a certified laboratory chemical fume hood.[8]
Feet Closed-toe, closed-heel shoes that cover the entire foot.[7]Protects against spills and falling objects.[7]

Quantitative Data

The following table summarizes key quantitative data for the non-deuterated form, 1-Methylimidazole, which is expected to be very similar for 1-Methylimidazole-d3.

PropertyValue
Molecular Formula C4H3D3N2
Boiling Point 198 °C @ 760 mm Hg[3]
Density 1.030 g/cm³[3]
pH 11.3 (100g/l H2O)[3]
Flash Point 92 °C (197.6 °F)[3]
Autoignition Temperature 525 °C (977 °F)[3]

Experimental Workflow

A systematic approach is crucial for safely handling 1-Methylimidazole-d3. The following diagram illustrates the procedural workflow from preparation to disposal.

cluster_prep cluster_handling cluster_post_exp cluster_disposal prep Preparation ppe Don Appropriate PPE prep->ppe Step 1 fume_hood Work in a Fume Hood ppe->fume_hood Step 2 handling Handling & Experimentation weigh Weigh Compound handling->weigh Step 3 transfer Transfer to Reaction Vessel weigh->transfer Step 4 post_exp Post-Experiment decontaminate Decontaminate Equipment post_exp->decontaminate Step 5 dispose_ppe Dispose of Contaminated PPE decontaminate->dispose_ppe Step 6 wash Wash Hands Thoroughly dispose_ppe->wash Step 7 disposal Waste Disposal waste_collection Collect Chemical Waste disposal->waste_collection Step 8 label_waste Label Waste Container waste_collection->label_waste Step 9 ehs Consult EHS for Disposal label_waste->ehs Step 10

A procedural workflow for the safe handling of 1-Methylimidazole-d3.

Operational Plan

1. Preparation:

  • Ensure that a certified chemical fume hood is available and functioning correctly.[8]

  • Verify that an emergency eyewash station and safety shower are accessible.

  • Confirm that all necessary PPE is available and in good condition.

2. Handling and Experimentation:

  • Conduct all handling of 1-Methylimidazole-d3 within a chemical fume hood to minimize inhalation exposure.[8]

  • When transferring the compound, avoid generating dust.

  • Keep containers tightly closed when not in use.[8]

  • Avoid contact with skin, eyes, and clothing.[4][8]

3. Post-Experiment:

  • Decontaminate all equipment that has come into contact with the compound.

  • Carefully remove and dispose of contaminated PPE, such as gloves, in the designated waste stream.[7][8]

  • Wash hands and any exposed skin thoroughly with soap and water after handling.[7][8]

Disposal Plan

Proper disposal of 1-Methylimidazole-d3 and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste:

    • Dispose of chemical waste in accordance with national and local regulations.[7]

    • Collect all waste containing 1-Methylimidazole-d3 in a clearly labeled, sealed container.

    • Do not mix with other waste streams unless explicitly permitted.

  • Contaminated Materials:

    • Treat uncleaned containers as you would the product itself.[7]

    • Dispose of contaminated lab supplies (e.g., pipette tips, weighing boats) in the designated solid chemical waste container.

  • Consult EHS:

    • Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal procedures.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methylimidazole-d3-1
Reactant of Route 2
1-Methylimidazole-d3-1

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.